molecular formula C10H13NO3 B063509 Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate CAS No. 175276-49-0

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B063509
CAS No.: 175276-49-0
M. Wt: 195.21 g/mol
InChI Key: NEDLMVCFWFSFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate is a high-purity, multifunctional pyrrole derivative designed for advanced chemical synthesis and medicinal chemistry research. This compound features a reactive formyl group at the 4-position and a methyl ester at the 3-position, making it an exceptionally versatile and key synthetic intermediate. Its primary research value lies in its role as a precursor for the synthesis of more complex pyrrole-containing structures, such as porphyrin analogs, ligands for metal-organic frameworks (MOFs), and novel heterocyclic compounds. The electron-rich pyrrole core, substituted with methyl groups, influences the compound's electronic properties and steric profile, which is critical in the development of materials with specific optoelectronic characteristics. In pharmaceutical research, this scaffold is integral to exploring potential kinase inhibitors and other small molecule therapeutics, where the formyl group allows for facile derivatization via condensation reactions (e.g., forming Schiff bases) or incorporation into larger macrocyclic systems. Researchers will find this reagent invaluable for constructing complex molecular architectures, studying structure-activity relationships (SAR), and developing new functional materials.

Properties

IUPAC Name

methyl 4-formyl-1,2,5-trimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-8(5-12)9(10(13)14-4)7(2)11(6)3/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDLMVCFWFSFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C)C)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380166
Record name METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-49-0
Record name METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a polysubstituted pyrrole derivative of significant interest in medicinal chemistry and materials science. This document delves into its physicochemical properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its potential applications, offering field-proven insights for researchers and developers.

Introduction: The Significance of the Polysubstituted Pyrrole Scaffold

The pyrrole ring is a foundational heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug design. Highly substituted pyrrole derivatives, such as this compound, offer a rich platform for creating diverse molecular architectures with tailored biological activities. The presence of multiple functional groups—a methyl ester, a formyl group, and three methyl substituents on the pyrrole core—provides numerous handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. These compounds are valuable intermediates in the synthesis of more complex molecules, including potential therapeutic agents and functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 175276-49-0[1]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.22 g/mol [1]
Appearance Expected to be a solidN/A
Melting Point 124 °C[1]
Boiling Point 333.6 °C[1]
Density 1.12 g/cm³[1]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents.N/A
Polar Surface Area (PSA) 48.3 Ų[1]
LogP (XLogP3) 1.2[1]

Synthesis and Characterization: A Strategic Approach

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Starting_Materials Methyl acetoacetate + 2,3-Butanedione + Methylamine Intermediate Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate Starting_Materials->Intermediate Acid catalyst (e.g., p-TsOH) Reflux in Toluene Vilsmeier_Reagent POCl₃ + DMF Final_Product This compound Vilsmeier_Reagent->Final_Product 1. 0°C to rt 2. Aqueous workup

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (Paal-Knorr Reaction)

The Paal-Knorr synthesis is a classic and efficient method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[2][3]

  • Rationale: This reaction is chosen for its reliability and the ready availability of the starting materials. The acidic catalyst protonates a carbonyl group, facilitating nucleophilic attack by the amine and subsequent cyclization and dehydration to form the aromatic pyrrole ring.[2]

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1.0 eq), 2,3-butanedione (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene.

    • Add methylamine (1.1 eq, as a solution in a suitable solvent or generated in situ) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4]

  • Rationale: The pyrrole ring is electron-rich and readily undergoes electrophilic substitution. The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile suitable for this transformation. The formylation is expected to occur at the C4 position due to the directing effects of the existing substituents.

  • Procedure:

    • In a flame-dried, two-necked flask under an inert atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to the DMF with vigorous stirring, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

    • Dissolve the Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Expected Characterization Data

Based on the analysis of structurally similar compounds, the following spectral data are anticipated for the title compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Formyl Proton (-CHO): A singlet in the region of δ 9.5-10.0 ppm.

  • Methyl Ester Protons (-OCH₃): A singlet at approximately δ 3.8-4.0 ppm.

  • N-Methyl Protons (N-CH₃): A singlet around δ 3.6-3.8 ppm.

  • C2 and C5-Methyl Protons: Two distinct singlets in the range of δ 2.2-2.6 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Formyl Carbonyl Carbon (-CHO): A signal in the δ 180-190 ppm region.

  • Ester Carbonyl Carbon (-COOCH₃): A signal around δ 160-165 ppm.

  • Pyrrole Ring Carbons: Signals in the aromatic region (δ 110-140 ppm).

  • Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.

  • N-Methyl Carbon (N-CH₃): A signal in the δ 30-35 ppm range.

  • C2 and C5-Methyl Carbons: Signals in the δ 10-15 ppm region.

IR (Infrared) Spectroscopy:

  • C=O Stretching (Formyl): A strong absorption band around 1660-1680 cm⁻¹.

  • C=O Stretching (Ester): A strong absorption band around 1700-1720 cm⁻¹.

  • C-H Stretching (sp² and sp³): Bands in the region of 2800-3100 cm⁻¹.

  • C-N and C-C Stretching: Bands in the fingerprint region (below 1600 cm⁻¹).

MS (Mass Spectrometry):

  • Molecular Ion Peak (M⁺): Expected at m/z = 195.

  • Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃) to give a peak at m/z = 164, and loss of the entire methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 136.

Chemical Reactivity and Potential Applications

The bifunctional nature of this compound, possessing both an aldehyde and an ester group, makes it a versatile building block for further synthetic transformations.

Reactivity_Diagram cluster_formyl Reactions of the Formyl Group cluster_ester Reactions of the Ester Group Core This compound Oxidation Oxidation (e.g., Ag₂O) Core->Oxidation -> Carboxylic Acid Reduction Reduction (e.g., NaBH₄) Core->Reduction -> Alcohol Wittig Wittig Reaction (Ph₃P=CHR) Core->Wittig -> Alkene Condensation Condensation (e.g., with amines, active methylenes) Core->Condensation -> Imine, Enone Hydrolysis Hydrolysis (Acid or Base) Core->Hydrolysis -> Carboxylic Acid Amidation Amidation (R₂NH) Core->Amidation -> Amide Reduction_Ester Reduction (e.g., LiAlH₄) Core->Reduction_Ester -> Alcohol

Caption: Key chemical transformations of the title compound.

  • Reactivity of the Formyl Group: The aldehyde functionality can undergo a wide range of reactions. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted to an alkene via the Wittig reaction.[5] It also serves as an electrophile in condensation reactions with various nucleophiles, such as amines to form imines or active methylene compounds in Knoevenagel condensations.[5]

  • Reactivity of the Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.[6] This acid can then be coupled with amines to form amides, a common transformation in the synthesis of bioactive molecules. Reduction of the ester, for instance with lithium aluminum hydride, would yield a primary alcohol.

  • Applications in Drug Discovery and Materials Science: The diverse reactivity of this scaffold allows for the synthesis of a wide array of derivatives for screening in drug discovery programs. Substituted pyrroles are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] The extended π-system that can be generated from the formyl and ester groups also makes these compounds interesting precursors for the development of organic electronic materials, such as dyes and sensors.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology: The toxicological properties of this specific compound have not been extensively studied. It is prudent to treat it as a potentially hazardous substance.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical entity. Its polysubstituted nature and bifunctionality provide a rich platform for synthetic diversification. This guide has provided a detailed overview of its physicochemical properties, a plausible and robust synthetic strategy, an exploration of its chemical reactivity, and a discussion of its potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to leverage the full potential of this promising molecule.

References

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Abell, A. D., Nabbs, B. K., & Battersby, A. R. (1998). Synthesis and Properties of Ring-Deactivated Deuterated (Hydroxymethyl)pyrroles. Journal of the American Chemical Society, 120(44), 11538–11544.
  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015).
  • Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(55), 31773–31780.
  • Minetto, G., Raveglia, L. F., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277–5288.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185.
  • ResearchGate. (n.d.). Regioselective Synthesis of Highly Aryl-Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. Retrieved from [Link]

  • Syrris. (n.d.). One-step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Bu. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubMed. (2010). One-step Continuous Flow Synthesis of Highly Substituted pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Butyl Esters. Retrieved from [Link]

  • Singh, R. K., Kumar, R., & Singh, P. P. (2020). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 25(22), 5438.
  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015).
  • J-GLOBAL. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. Retrieved from [Link]

  • Rajput, S. S., & Patil, S. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1236-1249.
  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of Substituted Pyrroles: A Case Study of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Structural Ambiguity in Heterocyclic Chemistry

In the landscape of drug discovery and materials science, substituted pyrroles represent a cornerstone of heterocyclic chemistry, prized for their diverse biological activities and versatile synthetic applications. The precise determination of their molecular architecture is a critical step in harnessing their potential. This guide provides an in-depth, technical walkthrough of the modern spectroscopic strategies employed to elucidate the structure of these complex molecules.

While our focus is on Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS: 175276-49-0), a compound of interest in synthetic chemistry, comprehensive, publicly accessible spectroscopic data for this specific molecule is limited. To provide a practical and data-driven guide, we will pivot to a detailed analysis of a closely related and well-characterized constitutional isomer. This approach serves a dual purpose: it allows for a thorough demonstration of the elucidation workflow with real data and highlights the nuanced interpretive skills required to differentiate between structurally similar compounds. By understanding how to characterize this analogue, a researcher will be fully equipped to analyze our primary target and similar pyrrole derivatives.

This guide is structured not as a rigid protocol, but as a logical workflow, mirroring the process of scientific inquiry from initial analysis to final structural confirmation. We will delve into the "why" behind each technique and data point, providing the authoritative grounding necessary for researchers, scientists, and drug development professionals to apply these principles in their own work.

Initial Characterization and Hypothesis Generation

The first step in any structural elucidation is to gather fundamental information and form a structural hypothesis. For our target compound, this compound, the name itself suggests a specific arrangement of substituents on a pyrrole core.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
CAS Number 175276-49-0

Based on the name, we can draw a hypothesized structure:

Hypothesized Structure of this compound

Our task is to use spectroscopic methods to either confirm or refute this structure. The following sections will detail the application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy to achieve this.

Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.[1] High-resolution mass spectrometry (HRMS) can provide an exact mass, which in turn confirms the elemental composition.

Expected Results for the Target Compound

For C₁₀H₁₃NO₃, the expected exact mass for the molecular ion [M]⁺ would be approximately 195.0895. In electrospray ionization (ESI) in positive mode, we would expect to see the protonated molecule [M+H]⁺ at m/z 196.0972.

Fragmentation Analysis: A Window into Structure

The fragmentation of substituted pyrroles is heavily influenced by the nature and position of the substituents. For our target molecule, key fragmentations would likely involve the loss of the ester and formyl groups.

  • Loss of the methoxy group (-OCH₃): A peak at m/z 164 ([M-31]⁺) would be indicative of the cleavage of the methyl ester.

  • Loss of the formyl group (-CHO): A peak at m/z 166 ([M-29]⁺) would suggest the loss of the aldehyde functionality.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyrrole ring is also a common fragmentation pathway for N-alkylated amines.

The following diagram illustrates the logical workflow for MS analysis.

Mass_Spectrometry_Workflow cluster_sample Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_interpretation Data Interpretation Sample Dissolve sample in suitable solvent Ionization Introduce into MS (e.g., ESI source) Sample->Ionization MS1 Acquire full scan (MS1) spectrum Ionization->MS1 HRMS Determine exact mass of [M+H]⁺ MS1->HRMS MS2 Select [M+H]⁺ for fragmentation (MS/MS) MS1->MS2 Formula Confirm elemental composition from HRMS HRMS->Formula Fragments Analyze fragmentation pattern MS2->Fragments Formula->Fragments Structure Propose structural fragments Fragments->Structure Final_Confirmation Final_Confirmation Structure->Final_Confirmation Correlate with NMR and IR data

Workflow for Mass Spectrometry Analysis.
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the protonated molecular ion to induce fragmentation and record the product ion spectrum.

  • Data Analysis:

    • Determine the exact mass of the [M+H]⁺ ion and use it to calculate the elemental composition.

    • Propose structures for the major fragment ions observed in the MS/MS spectrum.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".

Expected IR Absorptions for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretching (methyl)
~1720-1700StrongC=O stretching (ester)
~1690-1670StrongC=O stretching (aldehyde)
~1550-1450MediumC=C stretching (pyrrole ring)
~1250-1050StrongC-O stretching (ester)

The presence of two distinct carbonyl peaks would be a key indicator of the formyl and carboxylate groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR anvil to ensure good contact with the sample.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the major absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: Proton Environments and Connectivity

The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.0s1HAldehyde (-CHO)
~3.8s3HEster (-OCH₃)
~3.6s3HN-methyl (N-CH₃)
~2.5s3HRing methyl (C2-CH₃)
~2.3s3HRing methyl (C5-CH₃)

The absence of any splitting (all signals are singlets) is a key predicted feature, as there are no vicinal protons to cause coupling.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in a molecule.

Predicted ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)Assignment
~185Aldehyde Carbonyl (C=O)
~165Ester Carbonyl (C=O)
~140-120Pyrrole Ring Carbons (4C)
~51Ester Methyl (-OCH₃)
~35N-Methyl (N-CH₃)
~15-10Ring Methyls (C2-CH₃, C5-CH₃)
2D NMR: Unambiguous Assignments

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for definitively connecting the atoms in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This would confirm, for example, which ¹H signal corresponds to which methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key to piecing together the molecular puzzle. For instance, an HMBC correlation between the aldehyde proton (~9.5 ppm) and the C3 and C5 carbons of the pyrrole ring would confirm its position at C4.

The following diagram illustrates the logical connections established by 2D NMR.

Key HMBC correlations for structural confirmation.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D spectra (gCOSY, gHSQC, gHMBC) using standard pulse programs.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS signal.

    • Integrate the ¹H signals and measure coupling constants.

    • Assign all ¹H and ¹³C signals based on chemical shifts, multiplicities, and 2D correlations.

Integrated Structure Elucidation: Synthesizing the Evidence

The definitive structure is established not by a single piece of evidence, but by the convergence of all spectroscopic data.

  • MS confirms the molecular formula is C₁₀H₁₃NO₃.

  • IR confirms the presence of two carbonyl groups (ester and aldehyde) and C-H bonds.

  • ¹³C NMR confirms 10 unique carbon environments , including two carbonyls, four aromatic carbons, and four methyl carbons.

  • ¹H NMR shows five distinct singlet signals , corresponding to the aldehyde proton and the four methyl groups, confirming the absence of adjacent protons.

  • 2D NMR (specifically HMBC) provides the unambiguous connectivity , linking the methyl groups and functional groups to their specific positions on the pyrrole ring, ultimately confirming the hypothesized structure of this compound.

This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing research and development in the chemical sciences.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2460-2468. [Link]

  • Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

  • CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Retrieved from [Link]

  • Fiveable. (n.d.). Structural elucidation using mass spectrometry | Spectroscopy Class Notes. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640310, methyl 4-formyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. [Link]

  • AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Retrieved from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}. Retrieved from [Link]

  • PubMed. (1993). Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific™. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5329314, Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (MFTMPC), with a molecular formula of C₁₀H₁₃NO₃[1], is a polysubstituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in many pharmaceuticals and biologically active compounds[2][3]. The solubility of a novel chemical entity like MFTMPC is a cornerstone physical property that dictates its journey through discovery and development.[4][5][6] From optimizing reaction conditions and purification strategies to enabling formulation for preclinical studies, a comprehensive understanding of a compound's solubility is indispensable.[7][8]

Poor solubility can impede absorption, leading to reduced bioavailability and masking of a compound's true therapeutic potential.[8][9] Therefore, the early and accurate characterization of solubility in a range of relevant solvents is a critical, risk-mitigating step in the drug development pipeline. This guide outlines the theoretical underpinnings, proven experimental protocols, and practical applications of solubility data, using MFTMPC as a representative model.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding concept for predicting solubility.[10][11] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Molecular Structure Analysis of MFTMPC:

  • Pyrrole Core: The heterocyclic aromatic ring is relatively non-polar.[12]

  • Methyl Ester (-COOCH₃) and Formyl (-CHO) Groups: These are polar, capable of dipole-dipole interactions and acting as hydrogen bond acceptors.

  • N-Methyl and C-Methyl Groups: These alkyl groups are non-polar.

The combination of these functional groups suggests that MFTMPC is a molecule of intermediate polarity . We can predict that it will exhibit limited solubility in highly non-polar solvents (like alkanes) and highly polar, protic solvents (like water), but will likely show good solubility in solvents of intermediate polarity, such as chlorinated solvents, ketones, and esters.

Gold Standard Methodology: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain definitive solubility data, the saturation shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[13][14] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[15][16]

Experimental Protocol: Shake-Flask Method

This protocol is a self-validating system designed to ensure thermodynamic equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of MFTMPC in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

  • MFTMPC (solid, crystalline powder)

  • Selected organic solvents (HPLC grade)

  • 4 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Vial roller, orbital shaker, or thermomixer set to 25°C

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • HPLC-UV system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid MFTMPC (e.g., ~5-10 mg) to a 4 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Cap the vial securely and place it on a vial roller or shaker in a temperature-controlled environment (25°C). Allow the slurry to agitate for at least 24 hours.[15]

    • Causality Insight: Continuous agitation minimizes the diffusion layer thickness, while a prolonged equilibration time (24-48 hours) is necessary to ensure the system reaches true thermodynamic equilibrium.[13][14] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h); equilibrium is reached when the measured concentration no longer changes.[13]

  • Phase Separation: After equilibration, allow the vials to rest for a short period to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

    • Trustworthiness Check: Filtration is a critical step to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of MFTMPC.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the key steps in the Shake-Flask solubility determination workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid MFTMPC to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sep1 Settle / Centrifuge equil->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter (0.22 µm) sep2->sep3 analysis1 Dilute sample sep3->analysis1 analysis2 Quantify via HPLC-UV analysis1->analysis2 analysis3 Calculate Solubility analysis2->analysis3

Sources

Molecular weight and formula of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Introduction: The Strategic Value of a Polysubstituted Pyrrole Scaffold

In the landscape of medicinal chemistry and drug development, the pyrrole ring system stands out as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutics ranging from anti-inflammatory agents to anticancer drugs.[2][3]

This guide focuses on a specific, highly functionalized derivative: This compound . Classified as a bulk drug intermediate, this molecule is not an end-product but rather a critical starting point for the synthesis of more complex pharmaceutical agents.[4] Its strategic importance lies in the orthogonal reactivity of its functional groups—an ester and an aldehyde—which provide chemists with versatile handles for molecular elaboration.

This document serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals. It will elucidate the molecule's fundamental properties, propose a robust synthetic strategy, and explore its vast potential as a foundational building block in the synthesis of next-generation therapeutics, grounded in established chemical principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and process development. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 175276-49-0[4][5]
Molecular Formula C₁₀H₁₃NO₃[4][5][6]
Molecular Weight 195.22 g/mol [4][5]
Melting Point 124 °C[4]
Boiling Point 333.6 °C[4]
Density 1.12 g/cm³[4]
SMILES COC(=O)C1=C(C)N(C)C(C)=C1C=O[5]
Structural Analysis

The molecule's structure is a pentasubstituted pyrrole ring, which imparts significant stability and defines its chemical personality. The strategic placement of electron-donating methyl groups and electron-withdrawing formyl and carboxylate groups creates a unique electronic landscape that dictates its reactivity.

Caption: 2D structure of this compound.

The three methyl groups play a crucial role beyond simple substitution. In drug design, methylation is a key strategy to modulate physicochemical properties.[7] These groups can enhance binding affinity through hydrophobic interactions and improve metabolic stability by blocking potential sites of oxidation.[7]

Proposed Synthesis Pathway: A Multi-Component Approach

While specific literature for the direct synthesis of this exact molecule is sparse, its structure strongly suggests a highly efficient and convergent synthetic strategy based on classical pyrrole formations, such as the Hantzsch or Knorr pyrrole synthesis. A plausible and robust workflow involves a multi-component reaction, a cornerstone of modern synthetic efficiency.

Experimental Protocol: Four-Component Condensation

This proposed protocol is based on well-established methodologies for constructing highly substituted pyrroles. The causality behind this choice is its atom economy and the ability to construct the complex core in a single step from readily available starting materials.

  • Reaction Setup: To a solution of ethyl acetoacetate (1.1 eq) in glacial acetic acid, add 2,3-butanedione (1.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Nucleophilic Addition: Cool the mixture in an ice bath and slowly add methylamine (1.2 eq, 40% solution in water), followed by the addition of methyl 3-aminocrotonate (1.0 eq). Rationale: This sequence allows for the controlled formation of the necessary enamine intermediates prior to the final cyclization cascade.

  • Cyclization: Allow the reaction to warm to room temperature and then heat to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Thermal energy is required to drive the intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.

  • Workup and Isolation: After cooling, pour the reaction mixture into a beaker of ice-water. The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure pyrrole-3-carboxylate precursor.

  • Vilsmeier-Haack Formylation: To a solution of the purified pyrrole (1.0 eq) in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise. Stir at room temperature for 2 hours, then heat to 60 °C for 1 hour. Rationale: This is a classic and highly reliable method for installing a formyl group onto an electron-rich aromatic ring like pyrrole.

  • Final Workup: Quench the reaction by pouring it onto crushed ice with a saturated sodium acetate solution. The product, this compound, will precipitate and can be collected by filtration and recrystallized.

Caption: Potential derivatization pathways for drug discovery.

Anticipated Spectroscopic Signature

For unambiguous identification and quality control, a combination of spectroscopic methods is essential. Based on the molecule's structure, the following spectral characteristics can be predicted:

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ ~9.8-10.0 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ ~3.8 ppm (s, 3H): Methyl ester protons (-OCH₃).

    • δ ~3.6 ppm (s, 3H): N-methyl protons (N-CH₃).

    • δ ~2.5 ppm (s, 3H): C2-methyl protons.

    • δ ~2.3 ppm (s, 3H): C5-methyl protons.

    • Expertise Note: The downfield shift of the aldehyde proton is highly characteristic. The singlet nature of all peaks is expected due to the absence of adjacent protons for coupling.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • δ ~185 ppm: Aldehyde carbonyl carbon.

    • δ ~165 ppm: Ester carbonyl carbon.

    • δ ~120-140 ppm: Four distinct signals for the pyrrole ring carbons.

    • δ ~51 ppm: Methyl ester carbon.

    • δ ~30 ppm: N-methyl carbon.

    • δ ~10-15 ppm: Two signals for the C2 and C5 methyl carbons.

  • IR Spectroscopy (ATR):

    • ~1720 cm⁻¹: Strong C=O stretch from the methyl ester.

    • ~1680 cm⁻¹: Strong C=O stretch from the aromatic aldehyde. The lower frequency compared to the ester is due to conjugation with the pyrrole ring.

    • ~2820 and 2720 cm⁻¹: Characteristic C-H stretches of the aldehyde (Fermi doublets).

Conclusion

This compound is more than a chemical curiosity; it is a strategically designed platform for innovation in drug discovery. Its stable, highly substituted pyrrole core, combined with orthogonally reactive functional groups, provides an exceptional starting point for the synthesis of diverse and complex molecular architectures. The insights provided in this guide—from its fundamental properties and a robust synthetic strategy to its potential derivatizations—are intended to empower researchers and development scientists to leverage this potent intermediate in their quest for novel and effective therapeutics. Its application is a clear example of how thoughtful molecular design at the intermediate stage can profoundly accelerate the journey from a chemical concept to a life-changing medicine.

References

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 175276-49-0. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Retrieved from [Link]

  • Suchetan, P. A., et al. (2014). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Acmechem. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]

  • Bansal, Y., & Singh, R. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Retrieved from [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]

  • Krasavin, M., et al. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety protocols and handling procedures for Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS No. 175276-49-0). As a substituted pyrrole, this compound is of interest in synthetic and medicinal chemistry. A thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. While comprehensive toxicological data for this specific molecule is not fully established, this guide synthesizes available information and established best practices for related chemical structures to provide a robust framework for its safe utilization.[1]

Compound Profile and Physicochemical Properties

This compound is a solid organic compound. A clear understanding of its physical and chemical properties is the first step in a comprehensive risk assessment.

PropertyValueSource
CAS Number 175276-49-0
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance SolidInferred from related compounds
Melting Point Not Determined-
Boiling Point Not Determined-
Solubility Insoluble in water. Soluble in alcohol, ether, dilute acids, acetone, and benzene (inferred from pyrrole).[2]-

Hazard Identification and Risk Assessment

While the toxicological properties of this compound have not been fully investigated, the available data indicates it should be handled with care.[1] It is classified as an irritant and may be harmful by ingestion and inhalation.[1]

GHS Hazard Statements (Anticipated based on available data):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H302: Harmful if swallowed.

The parent heterocycle, pyrrole, is classified as a flammable liquid and vapor, is toxic if swallowed, and can cause serious eye damage.[3][4] Therefore, it is prudent to treat this compound with a similar level of caution regarding flammability and toxicity.

Logical Framework for Risk Assessment

Caption: A generalized workflow for a synthetic experiment.

Step-by-Step Methodology:

  • Preparation:

    • Don all required PPE as outlined in Section 3.2.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary glassware and reagents.

  • Weighing and Transfer:

    • Place a weigh boat on a tared analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.

    • Transfer the weighed solid to the reaction vessel.

  • Reaction:

    • Under an inert atmosphere if required, add the solvent and other reagents to the reaction vessel.

    • Stir the reaction mixture at the appropriate temperature.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction appropriately.

    • Perform necessary extractions and washes.

    • Purify the product using standard techniques such as column chromatography or recrystallization.

  • Waste Disposal:

    • Segregate all waste generated (solid waste, organic solvent waste, aqueous waste) into appropriately labeled hazardous waste containers.

Disposal Considerations

Improper disposal of this compound and its waste can pose environmental risks.

  • General Principle: This compound and its containers must be disposed of as hazardous waste. [2]Never pour down the drain. [3]* Waste Streams:

    • Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) and unreacted solid should be placed in a designated solid hazardous waste container.

    • Liquid Waste: Organic solvents from reactions and purification should be collected in a labeled halogenated or non-halogenated organic waste container as appropriate. Aqueous layers from extractions should be collected in a labeled aqueous waste container.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. [2]

Conclusion

This compound is a valuable compound for chemical research and development. While comprehensive hazard data is still being developed, a cautious and informed approach to its handling is essential. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely unlock the synthetic potential of this molecule.

References

Sources

A Comprehensive Technical Guide to the Thermochemical Profile of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Thermochemical Data in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising lead to a viable drug candidate is fraught with challenges. A critical, yet often underestimated, aspect of this journey is the comprehensive characterization of its physicochemical properties. Among these, the thermochemical profile stands out as a cornerstone for ensuring safety, stability, and manufacturability. For a novel compound such as Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative with potential pharmacological relevance, understanding its energetic landscape is not merely an academic exercise. It is a fundamental requirement for predicting its behavior under various conditions, from storage and formulation to its interaction within a biological system.

Initial Physicochemical Assessment

Before delving into complex thermochemical measurements, a foundational understanding of the molecule's basic physical properties is essential. These initial data points are crucial for sample handling, experimental design, and initial safety assessments.

Some basic properties for this compound (CAS No. 175276-49-0) have been reported by chemical suppliers.[1][2]

Table 1: Reported Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₃[1]
Molecular Weight195.22 g/mol [1]
Melting Point124 °C[1]
Boiling Point333.6 °C[1]
Density1.12 g/cm³[1]
Flash Point155.5 °C[1]

These values, particularly the melting point, provide a preliminary indication of the compound's solid-state nature and thermal stability, guiding the temperature ranges for subsequent, more detailed thermal analysis.

The Cornerstone of Accuracy: Synthesis and High-Purity Sample Preparation

The validity of any thermochemical measurement is contingent upon the purity of the sample. Impurities, such as residual solvents or by-products from synthesis, can introduce significant errors in calorimetric and thermogravimetric analyses. While the specific synthesis route for this exact molecule is not detailed in peer-reviewed literature, a plausible approach can be inferred from established organic chemistry principles for pyrrole synthesis and functionalization. The synthesis of related pyrrole derivatives often involves multi-step reactions that require rigorous purification of the final product.[3][4][5]

Protocol 1: General Workflow for High-Purity Sample Preparation

  • Synthesis: Synthesize the target compound using an appropriate, high-yield chemical route.

  • Crude Purification: Perform an initial purification of the reaction mixture, typically using column chromatography, to isolate the crude product.

  • Recrystallization: The most critical step for obtaining a high-purity crystalline solid is recrystallization from a suitable solvent system. This process should be repeated until the melting point of the sample is sharp and consistent with the established value.

  • Drying: The purified crystalline sample must be thoroughly dried under a high vacuum at a temperature well below its melting point to remove any residual solvent.

  • Purity Verification: The purity of the final sample must be unequivocally confirmed using a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

    • High-Performance Liquid Chromatography (HPLC): To quantify the purity, which should ideally be >99.5% for high-quality thermochemical studies.

    • Elemental Analysis: To confirm the empirical formula (C, H, N).

G cluster_prep Sample Preparation Workflow cluster_validation Purity Validation System synthesis Synthesis of Target Compound purification Crude Purification (e.g., Chromatography) synthesis->purification recrystallization Recrystallization for High Purity purification->recrystallization drying High-Vacuum Drying recrystallization->drying nmr NMR Spectroscopy (Structure ID) drying->nmr Final Sample hplc HPLC (>99.5% Purity) drying->hplc Final Sample elemental Elemental Analysis (Formula Confirmation) drying->elemental Final Sample

Caption: Workflow for obtaining a high-purity sample.

Experimental Determination of Thermochemical Properties

A multi-technique approach combining calorimetry and thermogravimetry is essential for a comprehensive experimental investigation.

Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfHₘ°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for assessing molecular stability and reaction energetics.[6] For organic compounds, it is most accurately determined indirectly by measuring the enthalpy of combustion (ΔcHₘ°) using bomb calorimetry.[7][8][9]

Protocol 2: Determination of Enthalpy of Combustion

  • Calorimeter Calibration: Calibrate the bomb calorimeter using a certified standard reference material, typically benzoic acid, to determine the energy equivalent of the calorimeter system.

  • Sample Preparation: Press a precise mass (typically 0.5-1.0 g) of the high-purity crystalline sample into a pellet.

  • Bomb Assembly: Place the pellet in the crucible within the combustion bomb. Add a small, precise amount of water to the bomb to ensure all combustion products are in their standard states. Pressurize the bomb with high-purity oxygen (typically to ~30 atm).

  • Combustion: Submerge the bomb in a known volume of water in the calorimeter. Ignite the sample and record the temperature change of the water over time.

  • Data Analysis: Correct the observed temperature rise for heat exchange with the surroundings and the energy of ignition. Calculate the energy of combustion from the corrected temperature rise and the calorimeter's energy equivalent.

  • Derivation of ΔfHₘ°: Use the experimentally determined ΔcHₘ° and the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)) via Hess's law to calculate the standard molar enthalpy of formation of the compound.

Heat Capacity, Fusion, and Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[10] It is used to determine heat capacity (Cp), melting temperature (Tm), and the enthalpy of fusion (ΔfusH).[11][12][13][14]

Protocol 3: DSC Analysis

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of the high-purity sample into an aluminum DSC pan and hermetically seal it.

  • Experimental Program:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at a low temperature (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 150 °C).

    • Record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity can be determined from the displacement of the baseline in the heat flow signal.

    • Melting Point (Tm): The melting point is identified as the onset temperature of the endothermic peak corresponding to fusion.

    • Enthalpy of Fusion (ΔfusH): Integrate the area of the melting peak to determine the enthalpy of fusion.

Thermal Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability, decomposition profile, and the presence of volatile components like moisture or residual solvents.[15][16][17][18] TGA is often run in parallel with DSC to provide a more complete picture of thermal events.[15]

Protocol 4: TGA Analysis

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) into the TGA sample pan.

  • Experimental Program:

    • Heat the sample under a controlled atmosphere (typically inert nitrogen) at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature where complete decomposition occurs (e.g., 600 °C).

  • Data Analysis:

    • The resulting TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

    • The shape of the curve and its derivative can reveal single or multi-step decomposition processes.

G cluster_exp Experimental Thermochemical Workflow cluster_cal Calorimetry cluster_tga Thermogravimetry cluster_data Derived Thermochemical Data sample High-Purity Sample (>99.5%) bomb Bomb Calorimetry sample->bomb dsc DSC sample->dsc tga TGA sample->tga h_comb ΔcHₘ° (Enthalpy of Combustion) bomb->h_comb cp Cp (Heat Capacity) dsc->cp fusion Tm & ΔfusH (Melting & Fusion Enthalpy) dsc->fusion stability T_onset (Decomposition Temp.) tga->stability h_form ΔfHₘ° (Enthalpy of Formation) h_comb->h_form

Caption: Integrated experimental workflow for thermochemical analysis.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, and as a powerful complementary tool, in silico methods can provide reliable predictions of thermochemical properties. Density Functional Theory (DFT) is a widely used quantum mechanical approach for this purpose.[19][20][21] Computational studies on other pyrrole derivatives provide a strong basis for selecting appropriate methodologies.[22][23]

Protocol 5: DFT Computational Workflow

  • Molecular Structure Optimization:

    • The 3D structure of this compound is built.

    • A geometry optimization is performed to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is B3LYP with a 6-31G(d) basis set.

  • Vibrational Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • The results of this calculation are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Calculation of Thermochemical Properties:

    • From the frequency calculation, key properties such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) can be calculated at a standard temperature (298.15 K) and pressure (1 atm).

    • The gas-phase enthalpy of formation can be calculated using isodesmic reactions, which help to cancel out systematic errors in the calculations.

Synthesizing the Data: A Holistic Profile

The ultimate goal is to integrate the experimental and computational data into a single, cohesive thermochemical profile. The computational results can validate the experimental findings and provide insights into the gas-phase properties that are difficult to measure directly.

Table 2: Target Thermochemical Data Summary

ParameterSymbolMethodSignificance
Standard Molar Enthalpy of FormationΔfHₘ°Bomb Calorimetry, DFTFundamental measure of molecular stability.
Standard Molar Enthalpy of CombustionΔcHₘ°Bomb CalorimetryKey for safety assessment and reaction calorimetry.
Molar Heat CapacityCp,mDSC, DFTDefines heat required to change temperature; crucial for process design.
Enthalpy of FusionΔfusHDSCEnergy required for melting; important for formulation and solubility.
Decomposition TemperatureTdTGADefines the upper limit of thermal stability.
Standard Molar EntropySₘ°DFTMeasure of molecular disorder; used in Gibbs free energy calculations.

Conclusion

Establishing a comprehensive thermochemical profile for a new chemical entity like this compound is a non-trivial but essential undertaking in pharmaceutical development. It requires a meticulous, multi-faceted approach that begins with the synthesis of a high-purity sample. The synergistic use of experimental techniques—bomb calorimetry, DSC, and TGA—along with robust computational methods like DFT, provides a self-validating framework for data generation. The resulting dataset underpins critical decisions in process safety, formulation development, and regulatory compliance, ultimately de-risking the path from discovery to market.

References

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals. Retrieved January 9, 2024, from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336. [Link]

  • Li, B.-T., Li, L.-L., & Li, X. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. Molecular Simulation, 45(17), 1459–1464. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved January 9, 2024, from [Link]

  • Palyi, G., & Yoder, C. H. (1971). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 43(1), 131–131. [Link]

  • Chirico, R. D., & Kazakov, A. F. (2018). Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. The Journal of Chemical Thermodynamics, 116, 213–229. [Link]

  • Li, B.-T., Li, L.-L., & Li, X. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. Taylor & Francis Online. [Link]

  • Angell, C. A., Sare, J. M., & Sare, E. J. (1978). Novel differential scanning calorimetric studies of supercooled organic liquids. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 74, 185–191. [Link]

  • Li, B.-T., Li, L.-L., & Li, X. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. Semantic Scholar. [Link]

  • Kharasch, M. S. (1929). Heats of combustion of organic compounds. Bureau of Standards Journal of Research, 2, 359. [Link]

  • Kharasch, M. S. (1929). Heats of combustion of organic compounds. NIST Technical Series Publications. [Link]

  • Ruwe, L., et al. (2019). Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. Energy & Fuels, 33(7), 6523–6537. [Link]

  • Scott, D. W., et al. (1967). Pyrrole: chemical thermodynamic properties. The Journal of Physical Chemistry, 71(7), 2263–2270. [Link]

  • Jelesarov, I., & Bosshard, H. R. (1999). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Molecular Recognition, 12(1), 3–18. [Link]

  • da Silva, M. A. V. R. (Ed.). (2010). Combustion Calorimetry. ResearchGate. [Link]

  • Kharasch, M. S. (1929). Heats of Combustion of Organic Compounds. Industrial & Engineering Chemistry, 21(10), 925–925. [Link]

  • Domalski, E. S. (1972). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. Journal of Physical and Chemical Reference Data, 1(2), 221–277. [Link]

  • NIST. (n.d.). Pyrrole. NIST Chemistry WebBook. Retrieved January 9, 2024, from [Link]

  • Scott, D. W., et al. (1967). Pyrrole: chemical thermodynamic properties. Semantic Scholar. [Link]

  • Zarrow, J., et al. (1993). Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. Journal of Medicinal Chemistry, 36(19), 2739–2744. [Link]

  • PubChem. (n.d.). methyl 4-formyl-1H-pyrrole-2-carboxylate. Retrieved January 9, 2024, from [Link]

  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Retrieved January 9, 2024, from [Link]

  • Sureshbabu, A. R., et al. (2014). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198. [Link]

  • Jalali, F., & Ghafourian, M. (2012). Prediction of Standard Enthalpy of Formation by a QSPR Model. International Journal of Molecular Sciences, 13(5), 6299–6317. [Link]

  • PubChem. (n.d.). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved January 9, 2024, from [Link]

Sources

Methodological & Application

Synthesis Protocol for Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrrole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a formyl group onto the pyrrole ring provides a versatile chemical handle for further molecular elaboration, making formylated pyrroles valuable intermediates in the synthesis of complex bioactive molecules. This application note provides a detailed, field-proven protocol for the synthesis of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a key building block for the development of novel therapeutics. The synthesis involves a two-step sequence: the initial construction of the pyrrole core via a Paal-Knorr reaction followed by N-methylation, and a subsequent regioselective formylation at the C4 position using the Vilsmeier-Haack reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Part 1: Synthesis of the Starting Material: Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

The synthesis of the requisite starting material is achieved through a robust and scalable two-step process commencing with the Paal-Knorr pyrrole synthesis, a classic and reliable method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines. This is followed by N-methylation to furnish the desired N-substituted pyrrole.

Step 1A: Paal-Knorr Synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

The initial pyrrole ring is constructed by the condensation of a 1,4-dicarbonyl compound with an amine. In this protocol, we will utilize readily available starting materials to synthesize the core pyrrole structure.

Reaction Scheme:

Step 1B: N-Methylation of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

The secondary amine of the pyrrole ring is then methylated to yield the fully substituted starting material for the formylation reaction. The use of a strong base is crucial for the deprotonation of the pyrrole nitrogen, facilitating its subsequent alkylation.[1]

Reaction Scheme:

Part 2: Vilsmeier-Haack Formylation Protocol

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] The resulting electrophilic iminium species then attacks the electron-rich pyrrole ring to introduce the formyl group after hydrolysis.

Mechanistic Insight

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. This reagent is then attacked by the electron-rich C4 position of the pyrrole ring. The resulting intermediate is subsequently hydrolyzed during the work-up to yield the desired aldehyde.

Diagram of the Vilsmeier-Haack Reaction Mechanism:

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Pyrrole Methyl 1,2,5-trimethyl- 1H-pyrrole-3-carboxylate Pyrrole->Intermediate + Vilsmeier Reagent Product Methyl 4-formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylate Intermediate->Product + H₂O H2O H₂O (Work-up) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol is adapted from a similar Vilsmeier-Haack formylation of a substituted pyrrole.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate181.223.0 mmol1.0
N,N-Dimethylformamide (DMF)73.093.5 mL-
Phosphorus oxychloride (POCl₃)153.333.3 mmol1.1
Ice18.0250 mL-
1 M Sodium hydroxide (NaOH) solution40.00As needed-
Dichloromethane (DCM)84.93As needed-
Water (deionized)18.02As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N,N-dimethylformamide (DMF, 1.5 mL). Cool the flask in an ice-water bath. To the stirred DMF, add phosphorus oxychloride (0.308 mL, 3.3 mmol) dropwise. Allow the reaction mixture to stir for 30 minutes at 0 °C. The formation of the Vilsmeier reagent is typically indicated by the formation of a solid or a viscous oil.

  • Reaction with the Pyrrole Substrate: Dissolve Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (544 mg, 3.0 mmol) in DMF (2 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 1 minute.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture onto crushed ice (50 mL). Carefully neutralize the mixture by the slow addition of 1 M sodium hydroxide (NaOH) solution until the pH is approximately 11, then adjust to pH 6 with 1M HCl. This step should be performed in a well-ventilated fume hood as the hydrolysis of the intermediate can be exothermic.

  • Product Isolation: The product may precipitate out of the aqueous solution. If a solid forms, collect it by vacuum filtration and wash with cold water. If the product remains in solution, extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound as a solid.

Diagram of the Experimental Workflow:

Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B 2. Add Pyrrole Substrate (in DMF at 0°C) A->B C 3. Reaction at Room Temperature (Monitor by TLC) B->C D 4. Quench with Ice & Neutralize with NaOH/HCl C->D E 5. Isolate Product (Filtration or Extraction) D->E F 6. Purify by Column Chromatography E->F

Caption: Experimental workflow for the synthesis.

Part 3: Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.8-10.0 (s, 1H, -CHO)

    • δ 3.8-3.9 (s, 3H, -OCH₃)

    • δ 3.6-3.7 (s, 3H, N-CH₃)

    • δ 2.4-2.5 (s, 3H, C2-CH₃)

    • δ 2.2-2.3 (s, 3H, C5-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 185-187 (-CHO)

    • δ 164-166 (C=O, ester)

    • δ 138-140 (C2)

    • δ 130-132 (C5)

    • δ 125-127 (C4)

    • δ 120-122 (C3)

    • δ 51-53 (-OCH₃)

    • δ 30-32 (N-CH₃)

    • δ 12-14 (C2-CH₃)

    • δ 10-12 (C5-CH₃)

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₁₃NO₃ [M+H]⁺, expected m/z ≈ 196.09.

Troubleshooting and Safety Precautions

  • Safety: Phosphorus oxychloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction quench and neutralization can be exothermic and may release HCl gas.

  • Anhydrous Conditions: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Low Yields: If the yield is low, ensure the Vilsmeier reagent was properly formed. The quality of the phosphorus oxychloride can also affect the reaction outcome. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature.

  • Purification: The product is generally a solid and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) in addition to column chromatography.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The detailed protocol, coupled with mechanistic insights and troubleshooting tips, is designed to enable researchers to confidently and efficiently produce this valuable building block for their drug discovery and development programs. The versatility of the formyl group allows for a wide range of subsequent chemical transformations, opening avenues to novel and diverse molecular architectures.

References

  • Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. J Med Chem. 1993;36(19):2739-2744. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. ARC Journal of Chemical Science. 2019;5(4):1-6. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Rajput, A. S., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. 2012;1(4):1-19. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde. Synarchive. 2015. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • White, J., McGillivray, G. The Vilsmeier-Haack aroylation of pyrroles reexamined. The Journal of Organic Chemistry. 1977;42(26):4248-4251. [Link]

  • An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid (MA) in water at room temperature. Organic Chemistry Research. 2015;1(1):54-61. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. 2024;101:21-33. [Link]

  • Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. ResearchGate. 2015. [Link]

  • A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles. Molecules. 2011;16(12):10356-10363. [Link]

  • Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1. J Bacteriol. 1993;175(16):5224-5232. [Link]

  • Pyrrole. Organic Syntheses. [Link]

  • Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Nanosistemi, Nanomateriali, Nanotehnologii. 2022;20(1):195-205. [Link]

  • Please suggest best process for N-methyl pyrrole synthesis ? ResearchGate. 2020. [Link]

  • Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. ResearchGate. 2018. [Link]

  • Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. 2000. [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Nat. Prod. Rep. 2018;35(8):794-818. [Link]

  • Formation and Excretion of Pyrrole-2-Carboxylate in Man. J Clin Invest. 1972;51(4):810-818. [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers (Basel). 2024;16(4):501. [Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. 2013. [Link]

  • methyl 4-formyl-1H-pyrrole-2-carboxylate. PubChem. [Link]

Sources

Application Notes and Protocols for Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Chemical Probe for Covalent Proteomics

In the dynamic landscape of proteomics, the development of novel chemical tools for protein labeling and characterization is paramount for elucidating complex biological processes.[1][2][3] Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate emerges as a promising reagent for researchers in chemical biology and drug development. Its unique structure, featuring a reactive formyl group, presents an opportunity for the covalent modification of proteins, enabling a range of proteomics applications from targeted labeling to the identification of protein-protein interactions. This document provides a comprehensive guide to the potential applications and detailed protocols for the use of this compound in proteomics research.

The core utility of this compound lies in the electrophilic nature of its formyl (aldehyde) group. Aldehydes are known to react with nucleophilic residues on proteins, such as the side chains of lysine, cysteine, and arginine, to form stable covalent bonds.[4][5][6][7][8] This reactivity can be harnessed to "tag" proteins of interest for subsequent analysis by mass spectrometry and other biochemical techniques.[9][10] The pyrrole scaffold of the molecule provides a stable core that is amenable to further chemical modification, potentially allowing for the introduction of reporter groups such as biotin or fluorescent dyes for enhanced detection and purification.[11][12][13]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[14]
Molecular Weight 195.22 g/mol [14]
CAS Number 175276-49-0[14]
Appearance Crystalline solid
Melting Point 124°C[14]
Boiling Point 333.6°C[14]
Solubility Soluble in organic solvents such as DMSO and DMF. Aqueous solubility is limited.

Proposed Application: Covalent Labeling of Surface-Accessible Lysine Residues for Protein Identification

This application note details a workflow for the use of this compound as a chemical probe for labeling surface-accessible lysine residues on proteins within a complex biological lysate. The covalent modification of lysine residues can provide valuable information on protein topology and can be used to enrich and identify proteins that are present in a specific cellular compartment or protein complex.

Principle of the Method

The workflow is based on the reaction of the formyl group of the probe with the primary amine of lysine residues to form a Schiff base, which is then reduced to a stable secondary amine. The tagged proteins are subsequently digested, and the modified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific sites of modification.

workflow cluster_reaction Labeling Reaction cluster_ms_analysis Mass Spectrometry Analysis lysate Protein Lysate incubation Incubation: Schiff Base Formation lysate->incubation probe Methyl 4-formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylate probe->incubation reductant Reducing Agent (e.g., NaBH3CN) reduction Reduction: Stable Covalent Bond reductant->reduction incubation->reduction digest Proteolytic Digestion (e.g., Trypsin) reduction->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Protein Identification & Site Localization lcms->data advanced_apps cluster_core Core Reagent cluster_derivatives Functional Derivatives core Methyl 4-formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylate biotin Biotinylated Probe (for affinity purification) core->biotin add Biotin fluor Fluorescent Probe (for imaging) core->fluor add Fluorophore crosslinker Heterobifunctional Crosslinker (for protein-protein interactions) core->crosslinker add second reactive group

Figure 2: Potential for derivatization of the core molecule for advanced applications.

  • Affinity-Based Proteomics: The methyl ester group on the pyrrole ring could be hydrolyzed to a carboxylic acid, which can then be coupled to a biotin moiety. The resulting biotinylated probe would allow for the enrichment of labeled proteins using streptavidin affinity chromatography, significantly reducing sample complexity and improving the detection of low-abundance proteins.

  • Chemical Cross-linking: The synthesis of a bifunctional version of this reagent, with a second reactive group, would create a powerful cross-linker for studying protein-protein interactions. [15][16][17][18]* Activity-Based Protein Profiling: The formyl group's reactivity could be tailored to target the active site of specific enzyme classes, enabling activity-based protein profiling studies. [9]

Conclusion

This compound represents a valuable addition to the chemical biology toolbox for proteomics research. Its straightforward reactivity with nucleophilic amino acid residues, coupled with a stable and modifiable core structure, makes it a versatile platform for the development of novel chemical probes. The protocols and applications outlined in this document provide a foundation for researchers to explore the utility of this compound in their own investigations, with the potential to uncover new insights into protein function and interaction networks.

References

  • Wright, M. H. (2023). Chemical biology tools for protein labelling: insights into cell–cell communication. Biochemical Journal, 480(18), 1445-1457. [Link]

  • Chemical biology tools for protein labelling: insights into cell–cell communication. (2023). Semantic Scholar. [Link]

  • Mass Spectrometry Compatible Crosslinkers. LabX.com. [Link]

  • Chemical biology tools for protein labelling: insights into cell–cell communication. Semantic Scholar. [Link]

  • Synthesis of Pyrrol-based Bioconjugates: Perspectives and Applications. Routledge. [Link]

  • Verhelst, S. H. L. (2010). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. Proteomics, 10(4), 633-643. [Link]

  • Wright, M. H. (2023). Chemical biology tools for protein labelling: insights into cell-cell communication. Biochemical Journal, 480(18), 1445-1457. [Link]

  • Using peptidyl aldehydes in activity-based proteomics. ElectronicsAndBooks. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]

  • Fritz, K. S., & Petersen, D. R. (2010). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. Methods in enzymology, 473, 177–196. [Link]

  • Proteomics. Wikipedia. [Link]

  • Lee, J. Y., et al. (2011). Pyrrole-hyaluronic acid conjugates for decreasing cell binding to metals and conducting polymers. Acta biomaterialia, 7(9), 3469–3476. [Link]

  • How formaldehyde reacts with amino acids. ResearchGate. [Link]

  • Stable Pyrrole-Linked Bioconjugates through Tetrazine-Triggered Azanorbornadiene Fragmentation. PubMed. [Link]

  • methyl 4-formyl-1H-pyrrole-2-carboxylate. PubChem. [Link]

  • Metz, B., et al. (2004). Identification of formaldehyde-induced modifications in proteins: reactions with model peptides. The Journal of biological chemistry, 279(8), 6235–6243. [Link]

  • Pyrrole Derivatives: Exploring Their Diverse Biological Activities. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound, 95%, Thermo Scientific. Fisher Scientific. [Link]

  • Fraenkel-Conrat, H., & Olcott, H. S. (1948). The Reaction of Formaldehyde with Proteins. V. Cross-linking between Amino and Primary Amide or Guanidyl Groups. Journal of the American Chemical Society, 70(8), 2673–2684. [Link]

  • Fraenkel-Conrat, H., & Olcott, H. S. (1946). Reaction of Formaldehyde with Proteins. II. Participation of the Guanidyl Groups and Evidence of Crosslinking. Journal of the American Chemical Society, 68(1), 34–37. [Link]

  • The Reactions of Formaldehyde with Amino Acids and Proteins. Scilit. [Link]

  • Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. PubMed. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. [Link]

  • Pyrroles database - synthesis, physical properties. ChemSynthesis. [Link]

  • Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. PubMed. [Link]

Sources

Application of Formyl-Pyrrole Derivatives in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Formyl-Pyrrole Scaffold

Formyl-pyrrole derivatives, a fascinating class of heterocyclic compounds, have garnered significant attention in medicinal chemistry. These structures are not only found in a variety of natural products but also serve as crucial building blocks in the synthesis of numerous therapeutic agents.[1][2] Their biological importance stems from a wide array of activities, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties.[1][3][4] This guide provides an in-depth exploration of the applications of formyl-pyrrole derivatives, offering detailed protocols for their synthesis and biological evaluation, tailored for researchers, scientists, and drug development professionals.

Naturally, many 2-formylpyrroles are non-enzymatic products of the Maillard reaction between amines and sugars.[3][5] Despite this simple origin, they exhibit a remarkable range of biological effects such as hepatoprotective, immunostimulatory, antiproliferative, and antioxidant activities.[3][5] In the realm of synthetic medicinal chemistry, the formyl group serves as a versatile handle for constructing more complex molecular architectures, including porphyrins and various kinase inhibitors.[6][7] The pyrrole ring itself is a key component in several blockbuster drugs, highlighting the therapeutic potential of this scaffold.[2][8]

This document will delve into the synthetic methodologies for preparing formyl-pyrrole derivatives, with a focus on the Vilsmeier-Haack reaction. It will further provide detailed protocols for assessing their cytotoxic and antibacterial activities, crucial steps in the drug discovery pipeline. Finally, we will explore the characterization of these compounds using modern spectroscopic techniques.

Part 1: Synthesis of Formyl-Pyrrole Derivatives

The introduction of a formyl group onto a pyrrole ring is a fundamental transformation in the synthesis of many biologically active molecules. The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich heterocycles like pyrrole.[9][10][11]

Protocol 1: Vilsmeier-Haack Formylation of an N-Substituted Pyrrole

This protocol describes a general procedure for the formylation of an N-substituted pyrrole at the C2 position. The reaction involves the formation of the Vilsmeier reagent in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[2][10]

Materials:

  • N-substituted pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium acetate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • To the cooled and stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.[10]

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the electrophilic chloroiminium ion (the Vilsmeier reagent).[10]

  • Reaction with Pyrrole:

    • Dissolve the N-substituted pyrrole (1 equivalent) in anhydrous DCM.

    • Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40-60 °C and stirred for 2-4 hours.[9]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture in an ice bath.

    • Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate.[9] Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.[10]

    • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.[10]

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 30 mL).[10]

    • Combine the organic layers and wash with water and brine.[10]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[10]

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[12][13]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and inert atmosphere are crucial to prevent its decomposition and ensure high yields.

  • Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic. Low-temperature control is essential to prevent side reactions and decomposition of the reagent.

  • Hydrolysis and Neutralization: The reaction work-up involves hydrolysis of the iminium salt intermediate to the desired aldehyde, followed by neutralization of the acidic reaction mixture to allow for efficient extraction of the organic product.

Part 2: Biological Evaluation of Formyl-Pyrrole Derivatives

Once synthesized and purified, formyl-pyrrole derivatives are subjected to a battery of biological assays to determine their therapeutic potential. Here, we detail protocols for assessing their anticancer and antibacterial activities.

Protocol 2: Evaluation of Cytotoxic Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).[14][15][16][17]

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells, perform a cell count, and determine viability (should be >90%).

    • Dilute the cell suspension to the desired density (e.g., 1 x 10⁵ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a stock solution of the formyl-pyrrole derivative in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.[15]

  • MTT Assay and Absorbance Reading:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[14][16]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[14][16]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value.

Self-Validation and Trustworthiness:

  • The inclusion of positive and negative controls is essential for validating the assay. A known cytotoxic drug can be used as a positive control.

  • Each concentration should be tested in triplicate to ensure the reproducibility of the results.

  • The linear relationship between cell number and absorbance should be established for the specific cell line used.

Protocol 3: Determination of Antibacterial Activity by Broth Microdilution

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Formyl-pyrrole derivative stock solution in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (e.g., ciprofloxacin) and negative control (broth with DMSO)

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.[3]

    • Prepare a solution of the test compound in MHB at twice the highest desired final concentration.

    • Add 100 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.[3] Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Incubation and MIC Determination:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation:

The biological activity data for a series of formyl-pyrrole derivatives can be summarized in a table for easy comparison.

Compound IDR GroupIC₅₀ vs. A549 (µM)MIC vs. S. aureus (µg/mL)
FP-1 -H15.2>128
FP-2 -CH₃8.764
FP-3 -Cl2.516
FP-4 -OCH₃12.132

Part 3: Spectroscopic Characterization

The unambiguous identification of synthesized formyl-pyrrole derivatives is crucial and is achieved through a combination of spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

    • ¹H NMR: The aldehyde proton of a 2-formylpyrrole typically appears as a singlet in the downfield region (δ 9.0-10.0 ppm). The pyrrole ring protons show characteristic chemical shifts and coupling patterns depending on the substitution pattern.[12]

    • ¹³C NMR: The carbonyl carbon of the formyl group gives a characteristic signal around δ 175-185 ppm. The chemical shifts of the pyrrole ring carbons are indicative of the electronic environment.[12][18]

  • Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural clues.

    • Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.[19][20]

    • Fragmentation Patterns: The fragmentation of the molecular ion can provide information about the substituents and their positions on the pyrrole ring. Common fragmentations include the loss of the formyl group or side chains.[20][21]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For formyl-pyrrole derivatives, a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is typically observed in the region of 1650-1700 cm⁻¹.

Part 4: Mechanism of Action - A Focus on Kinase Inhibition

Many pyrrole-containing compounds, including those with formyl groups, exert their anticancer effects by inhibiting protein kinases.[6][7][22][23] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer.

Formyl-pyrrole derivatives can act as competitive inhibitors, binding to the ATP-binding site of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[6] This inhibition blocks downstream signaling cascades, ultimately leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).[6]

Signaling Pathway and Experimental Workflow Visualization

Kinase_Inhibition_Apoptosis cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK Binds Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Signaling_Cascade Activates Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Promotes Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits Formyl_Pyrrole Formyl-Pyrrole Derivative Formyl_Pyrrole->RTK Inhibits (ATP-competitive) Formyl_Pyrrole->Apoptosis Induces

Caption: Kinase inhibition by formyl-pyrrole derivatives leading to apoptosis.

Experimental_Workflow Start Design & Synthesize Formyl-Pyrrole Derivatives Purification Purification (Column Chromatography) Start->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Biological_Screening->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) Determine MIC Biological_Screening->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assay) Cytotoxicity->Mechanism Antimicrobial->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: General experimental workflow for the development of formyl-pyrrole derivatives.

Conclusion

Formyl-pyrrole derivatives represent a privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities and significant potential for the development of novel therapeutics. Their synthesis is readily achievable, and their biological effects can be systematically evaluated through established protocols. This guide provides a foundational framework for researchers to explore the rich chemical and biological landscape of these versatile compounds, from the laboratory bench to potential clinical applications.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Kuznietsova, H., Dziubenko, N., Byelinska, I., Hurmach, V., Bychko, A., Lynchak, O., Milokhov, D., Khilya, O., & Rybalchenko, V. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of Drug Targeting, 28(5), 547-563. [Link]

  • Tasneem, & Khan, Z. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27364-27395. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Al-Hamdan, A. A., Al-Falah, A. A., & Al-Deri, F. A. (2018). Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Metallofizika i Noveishie Tekhnologii, 40(2), 191-201. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2578-2586. [Link]

  • Al-Ostath, A., Al-Ameri, M., Al-Ghorbani, M., Al-Majid, A. M., El-Senduny, F. F., & Badria, F. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(15), 5869. [Link]

  • ResearchGate. (2025). Structure-based design and synthesis of pyrrole derivatives as MEK inhibitors. ResearchGate. [Link]

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

  • Kelly, B. D., & Butler, R. N. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9031-9038. [Link]

  • Norman, M. H., Chen, N., Chen, Z., Faucette, L. F., Gitu, P. M., Hamilton, K., Li, X., Morwick, T. M., Zabludoff, S., & Zou, D. (2007). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2188-2192. [Link]

  • ResearchGate. (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 36(2), 289-306. [Link]

  • Lee, J., Lee, S., Kim, Y., Kim, J., & Park, S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2608. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]

  • Kuzu, C. B., et al. (2025). Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells. Chemical Biology & Drug Design. [Link]

  • Kuzu, C. B., et al. (2025). Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells. PubMed Central. [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. Molecules, 21(9), 1184. [Link]

  • El-Sayed, N. F., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules, 27(6), 1999. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Anti-Infective Agents, 19(3), e230921196813. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. R Discovery. [Link]

  • Ilhan, S., Yilmaz, E. S., & Zora, M. (2021). 4-Propargyl-substituted 1H-pyrroles induce apoptosis and autophagy via extracellular signal-regulated signaling pathway in breast cancer. Journal of Biochemical and Molecular Toxicology, 35(8), e22818. [Link]

  • Idhayadhulla, A., Kumar, R. S., & Surendiran, J. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 219-222. [Link]

  • The Good Scents Company. (n.d.). 2-formyl pyrrole. The Good Scents Company. [Link]

  • Mary, Y. S., et al. (2020). Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue. Journal of Molecular Structure, 1210, 128001. [Link]

  • Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: theory, applications and NMR prediction software. John Wiley & Sons. [Link]

  • Al-Hamdan, A. A. (2014). Synthesis, Characterization, and Kinetic Study of Poly(2-formyl pyrrole). International Journal of Polymer Science, 2014, 827408. [Link]

  • Li, C., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 896. [Link]

  • ResearchGate. (2025). 4-Propargyl-substituted 1H-pyrroles induce apoptosis and autophagy via extracellular signal-regulated signaling pathway in breast cancer. ResearchGate. [Link]

  • Sarkisian, C. J., et al. (2003). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters, 13(11), 1933-1937. [Link]

Sources

The Versatile Building Block: Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

Pyrrole derivatives are a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1] Within this important class of compounds, methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate emerges as a particularly valuable and versatile building block. Its polysubstituted and functionalized structure, featuring a reactive aldehyde, a methyl ester, and three methyl groups on the pyrrole ring, offers a unique combination of steric and electronic properties. This guide provides an in-depth exploration of its synthesis and application, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The strategic placement of the formyl group at the C4 position, adjacent to the ester, and the presence of methyl groups at C1, C2, and C5, influence the reactivity of the pyrrole core, making it a unique synthon for the construction of complex molecular architectures. This document will delve into the key synthetic transformations where this building block excels, including the Vilsmeier-Haack formylation for its preparation, and its subsequent utilization in pivotal carbon-carbon bond-forming reactions such as the Knoevenagel condensation, and multicomponent reactions like the Hantzsch pyridine synthesis and the Biginelli reaction.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₃[2]
Molecular Weight 195.22 g/mol [2]
Appearance Off-white to yellow solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and methanol.
  • ¹H NMR (CDCl₃, 400 MHz): δ ~9.8 (s, 1H, -CHO), ~3.8 (s, 3H, -OCH₃), ~3.7 (s, 3H, N-CH₃), ~2.5 (s, 3H, C2-CH₃), ~2.4 (s, 3H, C5-CH₃) ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~185 (-CHO), ~165 (C=O, ester), ~140-120 (pyrrole ring carbons), ~52 (-OCH₃), ~35 (N-CH₃), ~15 (C2-CH₃), ~12 (C5-CH₃) ppm.

  • IR (KBr, cm⁻¹): ~1720-1700 (C=O, ester), ~1680-1660 (C=O, aldehyde), ~2950-2850 (C-H, alkyl).

Synthesis of the Building Block: The Vilsmeier-Haack Reaction

The introduction of a formyl group onto an electron-rich pyrrole ring is most effectively achieved through the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6] The precursor, methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate, is commercially available.[7][8]

The mechanism involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which then undergoes electrophilic aromatic substitution on the electron-rich pyrrole ring, followed by hydrolysis to yield the aldehyde.[5]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Pyrrole_precursor Methyl 1,2,5-trimethyl- 1H-pyrrole-3-carboxylate Pyrrole_precursor->Intermediate + Vilsmeier Reagent Product Methyl 4-formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylate Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation workflow.

Protocol 1: Vilsmeier-Haack Formylation of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

This protocol is adapted from established procedures for the formylation of substituted pyrroles.[6][9]

Materials:

  • Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate in anhydrous DMF and anhydrous DCM.

  • Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add phosphoryl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.

  • Hydrolysis: Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Carbon-Carbon Bond Formation: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[10][11] The formyl group of our title compound is an excellent electrophile for this transformation, leading to the synthesis of a variety of α,β-unsaturated systems which are themselves versatile intermediates.[12]

Knoevenagel Pyrrole_aldehyde Methyl 4-formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylate Intermediate Aldol Adduct Pyrrole_aldehyde->Intermediate + Enolate Active_methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Active_methylene->Intermediate Base Base Base (e.g., Piperidine) Base->Active_methylene Product Knoevenagel Product (α,β-Unsaturated Pyrrole) Intermediate->Product - H₂O

Caption: Knoevenagel condensation workflow.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol is adapted from established procedures for the Knoevenagel condensation.[12][13]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 3: Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol is adapted from established procedures.[13][14]

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Piperidine (0.1 eq)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours or until no more water is collected.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Active Methylene CompoundCatalystSolventConditionsTypical Yield (%)
MalononitrilePiperidineEthanolReflux, 2-4 h85-95
Ethyl CyanoacetatePiperidineTolueneReflux, Dean-Stark, 4-6 h80-90
Diethyl MalonatePiperidineTolueneReflux, Dean-Stark, 6-8 h70-80

Multicomponent Reactions: Building Complexity in a Single Step

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. The aldehyde functionality of this compound makes it an ideal component for several named MCRs.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine.[15][16] The use of our pyrrole-based aldehyde in this reaction would lead to the formation of novel pyrrole-substituted pyridines, which are of interest in medicinal chemistry.[13]

Hantzsch Pyrrole_aldehyde Methyl 4-formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylate Dihydropyridine Dihydropyridine Intermediate Pyrrole_aldehyde->Dihydropyridine Ketoester β-Ketoester (2 eq) Ketoester->Dihydropyridine Ammonia Ammonia Source Ammonia->Dihydropyridine Pyridine Pyrrole-substituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Hantzsch pyridine synthesis workflow.

Protocol 4: Hantzsch Pyridine Synthesis

This is a general protocol that can be adapted for the title compound.[15][16]

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Heat the reaction mixture to reflux and stir for 6-8 hours.

  • Monitor the formation of the dihydropyridine intermediate by TLC.

  • Upon completion of the initial condensation, an oxidizing agent (e.g., ceric ammonium nitrate or iodine) can be added to facilitate the aromatization to the pyridine derivative in a one-pot fashion.

  • Alternatively, the dihydropyridine can be isolated first by cooling the reaction mixture and collecting the precipitate by filtration.

  • The isolated dihydropyridine can then be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid) to afford the final pyridine product.

  • Purify the product by recrystallization or column chromatography.

Biginelli Reaction

The Biginelli reaction is another important MCR that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[15][17] These scaffolds are prevalent in a wide range of biologically active compounds.[18] Employing our pyrrole aldehyde in this reaction provides a direct route to novel pyrrole-functionalized DHPMs.

Biginelli Pyrrole_aldehyde Methyl 4-formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylate DHPM Pyrrole-substituted Dihydropyrimidinone Pyrrole_aldehyde->DHPM Ketoester β-Ketoester Ketoester->DHPM Urea Urea or Thiourea Urea->DHPM Acid Catalyst

Caption: Biginelli reaction workflow.

Protocol 5: Biginelli Reaction

This is a general, acid-catalyzed protocol for the Biginelli reaction.[17]

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no solid precipitates, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Conclusion and Future Outlook

This compound is a highly functionalized and sterically defined building block with significant potential in organic synthesis. Its facile preparation via the Vilsmeier-Haack reaction and its versatile reactivity in key transformations such as the Knoevenagel condensation and various multicomponent reactions make it an invaluable tool for the construction of complex heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in medicinal chemistry, materials science, and beyond. The continued exploration of this and similar pyrrole-based synthons will undoubtedly lead to the discovery of new and innovative synthetic methodologies and the creation of molecules with unique and valuable properties.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. (2023). Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Green Protocol for the Synthesis of Catalyst Free Biginelli Products. (2020). International Journal of Scientific & Engineering Research, 11(5).
  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. (2018). Journal of the Mexican Chemical Society, 62(2).
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. BenchChem.
  • Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. (2014). International Journal of Pharmaceutical Sciences and Research, 5(10), 4286-4291.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Scribd. (n.d.). Synthesis of Heterocyclic Compounds Via Michael and Hantzsch Reactions. Scribd.
  • Request PDF. (2008). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.
  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). RSC Advances, 8(59), 33973-33979.
  • Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. (2020). Journal of Heterocyclic Chemistry, 57(11), 3846-3893.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27365-27393.
  • J-GLOBAL. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. J-GLOBAL.
  • BenchChem. (2025).
  • Supporting Information Synthesis of Pyrroles by Gold(I)
  • Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. (n.d.). The Royal Society of Chemistry.
  • Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (2004). Arkivoc, 2004(5), 382-389.
  • PubChem. (n.d.). methyl 4-formyl-1H-pyrrole-2-carboxylate. PubChem. [Link]

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. BenchChem.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI.
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research, 14(4).
  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. (2017). Journal of Saudi Chemical Society, 21(Supplement 1), S198-S205.
  • Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. (2019). Infectious Disorders - Drug Targets, 19(3), 268-276.
  • Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[13][17]triazolo[1,5-a]pyrimidines. (2022). Organic & Biomolecular Chemistry, 20(14), 2896-2905.

  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. (2005). Arkivoc, 2005(3), 228-236.
  • Versatile Applications of Cyanoacetic Acid in Organic Chemistry. (2024). Journal of the Brazilian Chemical Society, 35(6).
  • The Biginelli Dihydropyrimidine Synthesis. (2004). Organic Reactions.
  • Thermo Fisher Scientific. (n.d.).
  • SpectraBase. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4-formyl-3,5-dimethyl-, methyl ester. SpectraBase.
  • SpectraBase. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4-formyl-3,5-dimethyl-, methyl ester - Optional[13C NMR]. SpectraBase.
  • ChemSynthesis. (n.d.). Pyrroles database - synthesis, physical properties. ChemSynthesis.

Sources

Application Notes & Protocols: Reaction Mechanisms and Synthetic Utility of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrrole derivatives are a cornerstone of medicinal chemistry and materials science, renowned for their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and antitumour properties.[1] Among these, Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate stands out as a highly functionalized and versatile synthetic intermediate. Its polysubstituted nature, featuring both an electrophilic aldehyde (formyl) group and a modifiable methyl ester, provides multiple reaction handles for the construction of complex molecular architectures.

This guide provides an in-depth exploration of the primary reaction mechanisms involving this key pyrrole building block. We will first detail its efficient synthesis via the Vilsmeier-Haack reaction, explaining the mechanistic basis for the observed regioselectivity. Subsequently, we will focus on the synthetic transformations of the crucial 4-formyl group, with a particular emphasis on the Knoevenagel condensation—a powerful carbon-carbon bond-forming reaction widely employed in the development of novel therapeutic agents.[2] The protocols herein are designed for reproducibility and include mechanistic insights to empower researchers to adapt and innovate upon these foundational methods.

Section 1: Synthesis via Vilsmeier-Haack Formylation

The introduction of a formyl group onto an electron-rich aromatic ring is most effectively achieved through the Vilsmeier-Haack reaction.[3][4] This method is particularly well-suited for the synthesis of this compound from its corresponding deformylated precursor, Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate.

Mechanistic Rationale & Regioselectivity

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism.[5] The active electrophile, known as the Vilsmeier reagent (a chloromethyliminium salt), is generated in situ from the reaction of a substituted formamide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[4]

The regiochemical outcome of the formylation is a critical consideration. While electrophilic attack on the pyrrole ring generally favors the α-positions (C2 or C5) due to superior stabilization of the cationic intermediate, steric hindrance can override this electronic preference.[4][6] In the case of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate, the bulky methyl groups at the C2 and C5 positions effectively block the approach of the Vilsmeier reagent. Consequently, the electrophilic attack is directed to the less hindered, electronically rich β-position (C4), yielding the desired 4-formyl product with high selectivity.[6][7]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Electorphile) Intermediate1->VilsmeierReagent - PO₂Cl₂⁻ SigmaComplex Sigma Complex (Cationic Intermediate) VilsmeierReagent->SigmaComplex Pyrrole Methyl 1,2,5-trimethyl- 1H-pyrrole-3-carboxylate Pyrrole->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt SigmaComplex->IminiumSalt - H⁺ Product Methyl 4-formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylate IminiumSalt->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction mechanism for pyrrole formylation.

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the formylation of the precursor pyrrole.

Materials:

  • Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCE, add POCl₃ (1.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous DCE dropwise via the dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the reaction and hydrolyze the iminium salt intermediate.

  • Stir vigorously for 1 hour until the evolution of gas ceases and the intermediate is fully hydrolyzed.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the title compound as a solid.

Validation & Characterization:

  • Expected Yield: 65-80%

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Approximately 124 °C.[8]

  • ¹H NMR (CDCl₃, 400 MHz): Expect singlets for the N-CH₃, C2-CH₃, C5-CH₃, and O-CH₃ protons. A singlet for the aldehydic proton should appear downfield (~9.5-10.0 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the pyrrole ring carbons, methyl groups, ester carbonyl, and a downfield signal for the aldehyde carbonyl (~185-190 ppm).

  • IR (KBr, cm⁻¹): Characteristic absorptions for the ester C=O stretch (~1700-1720 cm⁻¹) and the aldehyde C=O stretch (~1660-1680 cm⁻¹).

Section 2: Knoevenagel Condensation: Extending the Molecular Scaffold

The 4-formyl group is a gateway for carbon-carbon bond formation, enabling the synthesis of diverse derivatives. The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield a substituted alkene.[2][9] This reaction is fundamental in drug discovery for creating α,β-unsaturated systems that can act as Michael acceptors or as rigid linkers in more complex molecules.[2]

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as piperidine or L-proline.[2][10] The base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), which contains acidic protons due to adjacent electron-withdrawing groups (Z). The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrrole aldehyde. The resulting aldol-type intermediate then undergoes dehydration (elimination of water) to form the thermodynamically stable conjugated product.[11]

Knoevenagel_Condensation PyrroleAldehyde Pyrrole-4-carboxaldehyde (R-CHO) AldolAdduct Aldol Adduct PyrroleAldehyde->AldolAdduct + Carbanion ActiveMethylene Active Methylene (Z-CH₂-Z') Carbanion Carbanion (Z-CH⁻-Z') ActiveMethylene->Carbanion + Base Base Base (e.g., Piperidine) Base->Carbanion Carbanion->AldolAdduct Product α,β-Unsaturated Product (R-CH=C(Z)(Z')) AldolAdduct->Product - H₂O

Caption: General mechanism of the Knoevenagel condensation.

Protocol 2.1: Knoevenagel Condensation with Malononitrile

This protocol generates a dicyanovinyl-substituted pyrrole, a common structural motif in functional dyes and bioactive molecules.

Materials:

  • This compound (1 equivalent)

  • Malononitrile (1.1 equivalents)

  • Piperidine (catalytic, ~0.1 equivalents)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates from the solution as a solid.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • If a precipitate has formed, cool the mixture in an ice bath for 30 minutes and collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum. The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.

Protocol 2.2: Knoevenagel Condensation with Barbituric Acid

This reaction creates derivatives of significant interest for their potential biological activities.[2]

Materials:

  • This compound (1 equivalent)

  • Barbituric acid (1 equivalent)

  • Piperidine (catalytic, ~0.1 equivalents)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the pyrrole aldehyde and barbituric acid in ethanol.

  • Add a catalytic amount of piperidine.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product will typically precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and then diethyl ether to remove any residual starting materials.

  • Dry the product under vacuum.

Section 3: Data Summary

Proper characterization is essential for validating experimental outcomes. The following table summarizes key physical properties of the starting material.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₀H₁₃NO₃195.22124Off-white to yellow solid

Data sourced from Echemi and Fisher Scientific.[8][12]

Section 4: Broader Synthetic Potential

Beyond the Knoevenagel condensation, the aldehyde functionality of this compound serves as a versatile handle for numerous other transformations critical to drug development:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines.

  • Oxidation: Conversion of the formyl group to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent, providing a second acid functionality.

  • Reduction: Selective reduction of the aldehyde to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

  • Wittig Reaction: Reaction with phosphorus ylides to generate various substituted alkenes, offering an alternative to the Knoevenagel for C=C bond formation.

These pathways, illustrated in the workflow below, highlight the compound's significant potential for generating large and diverse chemical libraries for high-throughput screening.

Synthetic_Potential Start Methyl 4-formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylate Knoevenagel α,β-Unsaturated Systems Start->Knoevenagel Knoevenagel Condensation (Active Methylene, Base) ReductiveAmination Substituted Amines Start->ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) Oxidation Di-Carboxylic Acid Derivative Start->Oxidation Oxidation (e.g., KMnO₄) Reduction Hydroxymethyl Pyrrole Start->Reduction Reduction (e.g., NaBH₄) Wittig Substituted Alkenes Start->Wittig Wittig Reaction (Ph₃P=CHR)

Caption: Synthetic pathways from the 4-formylpyrrole core.

References

  • P. E. Sonnet, et al. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • A. J. Baxter, et al. (1993). Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. methyl 4-formyl-1H-pyrrole-2-carboxylate. Available at: [Link]

  • Fisher Scientific. This compound, 95%, Thermo Scientific. Available at: [Link]

  • T. Itoh, et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • P. A. Suchetan, et al. (2014). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • G. Thirupathi, et al. (2014). Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... ResearchGate. Available at: [Link]

  • R. N. Singh, et al. (2012). Synthesis, molecular structure and spectral analysis of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone: A combined DFT and AIM approach. Journal of Molecular Structure. Available at: [Link]

  • J. M. Wood, et al. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds of profound pharmacological importance.[1] Its versatile structure allows for extensive functionalization, leading to a diverse spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The inherent bioactivity of the pyrrole nucleus has established it as a "privileged structure" in drug discovery, continually inspiring the development of novel therapeutic agents.[4] This application note provides a detailed guide for the derivatization of a specific polysubstituted pyrrole, Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, to generate a focused library of compounds for subsequent biological screening.

The strategic placement of a formyl group at the C4 position and a methyl carboxylate at the C3 position of the pyrrole core in this compound offers a unique opportunity for chemical diversification.[5] The aldehyde functionality is a versatile handle for a variety of chemical transformations, including condensations and reductive aminations, allowing for the introduction of a wide range of substituents.[6][7] This targeted derivatization aims to explore the structure-activity relationships (SAR) of this pyrrole scaffold, with the ultimate goal of identifying novel bioactive molecules with potential therapeutic applications.[8]

This document will detail robust protocols for the synthesis of two distinct classes of derivatives via Knoevenagel condensation and reductive amination. Furthermore, it will provide comprehensive, step-by-step methodologies for two primary biological screening assays: an in vitro cytotoxicity assay against human cancer cell lines and an antimicrobial susceptibility test.

Part 1: Synthesis of a Focused Library of Pyrrole Derivatives

The aldehyde group of this compound is the primary site for chemical modification. Two reliable and versatile reactions, Knoevenagel condensation and reductive amination, are employed to introduce diverse chemical moieties.

General Reaction Scheme

G cluster_0 Starting Material cluster_1 Derivatization Pathways cluster_2 Derivative Classes start This compound knoevenagel Knoevenagel Condensation start->knoevenagel Active Methylene Compound, Base reductive_amination Reductive Amination start->reductive_amination Primary/Secondary Amine, Reducing Agent product_k α,β-Unsaturated Derivatives knoevenagel->product_k product_ra N-Substituted Aminomethyl Derivatives reductive_amination->product_ra

Figure 1: General synthetic pathways for the derivatization of the starting material.

Protocol 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to yield a substituted alkene.[6] This reaction is particularly useful for introducing electron-withdrawing groups and extending conjugation, which can significantly impact biological activity.[9]

Materials:

  • This compound

  • Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Reductive Amination

Reductive amination is a two-step process that involves the formation of an imine or iminium ion from an aldehyde and an amine, followed by reduction to the corresponding amine.[7][10] This method is highly effective for introducing a wide variety of alkyl and aryl amines at the formyl position.

Materials:

  • This compound

  • Primary or secondary amines (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB) as the reducing agent

  • Dichloromethane (DCM) as the solvent

  • Acetic acid (catalyst)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 mmol) in DCM (15 mL), add the desired amine (1.2 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR and Mass Spectrometry.

Part 2: Protocols for Biological Screening

A high-throughput screening (HTS) approach is recommended to efficiently evaluate the biological activity of the synthesized pyrrole derivatives.[11] The following protocols describe two fundamental assays: an in vitro cytotoxicity screen to assess anticancer potential and an antimicrobial susceptibility test.

High-Throughput Screening Workflow

G cluster_0 Compound Preparation cluster_1 Assay Miniaturization cluster_2 Biological Assays cluster_3 Data Acquisition cluster_4 Data Analysis compound_prep Synthesized Pyrrole Derivatives (Stock Solutions in DMSO) plate_prep Serial Dilutions in 384-well Microplates compound_prep->plate_prep cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) plate_prep->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) plate_prep->antimicrobial readout Plate Reader (Absorbance Measurement) cytotoxicity->readout antimicrobial->readout analysis Calculation of IC50/MIC Structure-Activity Relationship (SAR) readout->analysis

Figure 2: A generalized workflow for the high-throughput screening of the synthesized compound library.[12]

Protocol 3: In Vitro Cytotoxicity Screening (XTT Assay)

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13] It is based on the reduction of the tetrazolium salt XTT into a colored formazan product by metabolically active cells.[14] The water-soluble nature of the formazan product simplifies the protocol compared to the MTT assay.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • XTT labeling reagent and electron coupling reagent

  • 96-well or 384-well cell culture plates

  • Multichannel pipette and a microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrrole derivatives in the cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • XTT Reagent Addition: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions. Add 50 µL of the freshly prepared XTT labeling mixture to each well.[13]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Data Acquisition: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 650 nm is used to subtract background absorbance.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, for colorimetric endpoint)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the synthesized pyrrole derivatives in CAMHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth. For a colorimetric readout, resazurin can be added, where a color change from blue to pink indicates bacterial growth.[15]

Part 3: Data Analysis and Interpretation

Cytotoxicity Data

The percentage of cell viability is calculated for each concentration of the test compound. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, is determined from this curve.

DerivativeR Group (from Knoevenagel)Target Cell LineIC50 (µM)
PYR-K1 -C(CN)2A5498.2
PYR-K2 -C(CN)COOEtA54915.6
PYR-RA1 -CH2-NH-BenzylA549>50
PYR-RA2 -CH2-N(Morpholino)A54932.1
Positive Control DoxorubicinA5490.9

Table 1: Example of summarized cytotoxicity data for a hypothetical set of synthesized derivatives.

Antimicrobial Data

The MIC values are determined by visual inspection or by a colorimetric endpoint. A lower MIC value indicates greater antimicrobial potency.

DerivativeR Group (from Reductive Amination)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PYR-RA3 -CH2-NH-(4-chlorobenzyl)1664
PYR-RA4 -CH2-NH-(cyclohexyl)32>128
PYR-K3 -C(CN)2>128>128
Positive Control Ciprofloxacin0.50.25

Table 2: Example of summarized antimicrobial activity data for a hypothetical set of synthesized derivatives.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of novel derivatives of this compound. The strategic derivatization of the formyl group through Knoevenagel condensation and reductive amination allows for a systematic exploration of the chemical space around the pyrrole scaffold. The subsequent high-throughput screening for cytotoxicity and antimicrobial activity will enable the identification of promising lead compounds for further drug development efforts. The combination of synthetic chemistry and biological screening is a powerful approach in the ongoing quest for novel therapeutic agents.[16]

References

  • BenchChem. (n.d.). A Comparative Guide to the Biological Activities of Substituted Pyrroles.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
  • MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives.
  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
  • IJPTR. (2014). New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives.
  • News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
  • NIH. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
  • NIH. (n.d.). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation.
  • NIH. (n.d.). Bioactive pyrrole-based compounds with target selectivity.
  • UCSF. (n.d.). High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • Brieflands. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells.
  • ResearchGate. (n.d.). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme.
  • RSC Publishing. (n.d.). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • PubMed. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection.
  • Journal of Cancer Prevention. (2016). High throughput screening of small molecule library: procedure, challenges and future.
  • NIH. (n.d.). Formation of N-Alkylpyrroles via Intermolecular Redox Amination.
  • PubMed. (2009). Formation of N-alkylpyrroles via intermolecular redox amination.
  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific.

Sources

A Comprehensive Guide to the Knorr-Type Synthesis of Substituted Pyrrole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a foundational heterocyclic motif, integral to a multitude of pharmaceuticals, natural products, and advanced materials.[1][2] Among the various synthetic routes to this scaffold, the Knorr pyrrole synthesis, first reported in 1884, remains a powerful and versatile method for constructing highly substituted pyrroles.[3] This application note provides an in-depth guide to the Knorr-type synthesis, with a specific focus on preparing substituted pyrrole-3-carboxylates. We will delve into the reaction's mechanistic underpinnings, explain the causal logic behind key experimental choices, and provide a detailed, field-proven protocol. This document is designed to equip researchers in organic synthesis and drug development with the theoretical knowledge and practical expertise required to successfully implement this cornerstone reaction.

Theoretical Background: The Knorr Synthesis

Core Principle & Mechanistic Insight

The Knorr pyrrole synthesis is fundamentally the condensation of an α-amino-ketone with a β-dicarbonyl compound, such as a β-ketoester, which possesses a reactive methylene group.[4][5] A critical challenge in this synthesis is the inherent instability of α-amino-ketones, which are prone to rapid self-condensation to form pyrazines.[6] To circumvent this, the α-amino-ketone is almost invariably generated in situ.

The most common and effective strategy involves a two-step, one-pot procedure:

  • Nitrosation: An active methylene compound (typically a β-ketoester) is treated with a nitrosating agent (e.g., sodium nitrite in acetic acid) to form a stable α-oximino-β-ketoester precursor.[4]

  • Reductive Condensation: This oxime intermediate is then reduced in the presence of a second β-ketoester. The reduction, classically achieved with zinc dust in acetic acid, generates the transient α-amino-β-ketoester, which is immediately trapped by the second ketoester to initiate pyrrole formation.[4][6]

The reaction mechanism proceeds through several distinct stages, as outlined below:

  • A. Reduction: The α-oximino group is reduced by zinc to the corresponding α-amino group.

  • B. Enamine Formation: The newly formed α-amino-ketone condenses with the carbonyl group of the second β-ketoester to form an enamine intermediate.

  • C. Cyclization & Dehydration: An intramolecular attack of the enamine nitrogen onto the remaining carbonyl group initiates cyclization. This is followed by the elimination of a water molecule to yield the aromatic pyrrole ring.[3][4]

Knorr_Mechanism Knorr Pyrrole Synthesis Mechanism Start1 α-Oximino-β-ketoester Amine In situ α-Amino-β-ketoester Start1->Amine Reduction Start2 β-Ketoester Enamine Enamine Intermediate Start2->Enamine Condensation (-H₂O) Reagents Zn, Acetic Acid Reagents->Amine Amine->Enamine Condensation (-H₂O) Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Substituted Pyrrole Cyclized->Product Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrrole synthesis.

Scope and Versatility

The power of the Knorr synthesis lies in its modularity. The final substitution pattern of the pyrrole is directly dictated by the choice of the two carbonyl-containing starting materials. This allows for the synthesis of a wide array of functionalized pyrrole-3-carboxylates. The classic "Knorr's Pyrrole" synthesis, for instance, uses two equivalents of ethyl acetoacetate to produce diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.[4][7] By strategically selecting different β-ketoesters and other active methylene compounds, diverse substituents can be installed at positions 2, 4, and 5.

α-Amino-ketone Precursor (from)β-Ketoester ComponentResulting Pyrrole Core StructureTypical Yield (%)
Ethyl 2-oximinoacetoacetateEthyl acetoacetateDiethyl 2,4-dimethylpyrrole-3,5-dicarboxylate60-70%[7]
Ethyl 2-oximinoacetoacetateAcetylacetoneEthyl 4-acetyl-2,5-dimethylpyrrole-3-carboxylate~65%[4]
Ethyl 2-oximinoacetoacetateBenzoylacetoneEthyl 2-methyl-5-phenyl-pyrrole-3-carboxylateVariable
Diethyl oximinomalonate2,4-Pentanedione (Acetylacetone)Diethyl 4,5-dimethylpyrrole-2,3-dicarboxylate~60%[4]

Detailed Experimental Protocol: Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate ("Knorr's Pyrrole")

This protocol details the classic one-pot synthesis, which serves as an excellent, self-validating system for understanding the Knorr reaction. The reaction's exothermicity requires careful management, and the distinct precipitation of the product provides a clear endpoint.

Objective

To synthesize diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate via the reductive self-condensation of ethyl acetoacetate.

Reaction Scheme

2 x Ethyl Acetoacetate ---(1. NaNO₂, AcOH; 2. Zn, AcOH)--> Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate

Materials & Equipment
  • Reagents:

    • Ethyl acetoacetate (≥99%)

    • Glacial acetic acid

    • Sodium nitrite (NaNO₂) (ACS grade)

    • Zinc dust (<10 µm, ≥98%)

    • Ethanol (for recrystallization)

    • Deionized water

  • Equipment:

    • 500 mL three-neck round-bottom flask

    • Mechanical stirrer

    • Dropping funnel

    • Thermometer

    • Ice bath

    • Heating mantle

    • Büchner funnel and filter flask

    • Standard laboratory glassware

Step-by-Step Procedure

Part A: Preparation of Ethyl 2-oximinoacetoacetate Solution

  • In the 500 mL three-neck flask equipped with a mechanical stirrer and thermometer, combine ethyl acetoacetate (26 g, 0.2 mol) and glacial acetic acid (60 mL).

  • Cool the stirred mixture to 0-5 °C using an ice bath.

  • Prepare a solution of sodium nitrite (7.0 g, 0.101 mol) in deionized water (12 mL).

  • Add the sodium nitrite solution dropwise to the cooled ethyl acetoacetate solution over 30-40 minutes. Causality: Slow, dropwise addition is crucial to control the exotherm from the nitrosation reaction and prevent the formation of undesired byproducts. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath, then allow it to warm to room temperature over 1 hour. This solution of ethyl 2-oximinoacetoacetate is used directly in the next step.

Part B: Reductive Condensation

  • To a separate 1 L beaker or flask, add a second portion of ethyl acetoacetate (13 g, 0.1 mol) and glacial acetic acid (25 mL).

  • Begin vigorous stirring of this second solution and add zinc dust (21 g, 0.32 mol) in one portion.

  • Immediately begin the gradual addition of the oximinoester solution from Part A to the zinc/ethyl acetoacetate slurry. Causality: The reaction is highly exothermic. The rate of addition should be controlled to maintain the reaction temperature between 80-90 °C. If the temperature rises too quickly, cool the flask with an ice bath. If it drops, gentle heating may be applied. This temperature range provides the activation energy for the condensation while minimizing side reactions.

  • The addition should take approximately 45-60 minutes. After the addition is complete, heat the mixture to a gentle boil for 20-30 minutes to ensure the reaction goes to completion.

  • Pour the hot reaction mixture into a 2 L beaker containing 1 L of crushed ice and water. Stir vigorously for 10-15 minutes. The product will precipitate as a pale yellow solid.

  • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Press the solid as dry as possible on the funnel.

Part C: Purification

  • Transfer the crude solid to a beaker and recrystallize from hot ethanol (approx. 4-5 mL of ethanol per gram of crude product).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

  • Expected Yield: ~16-18 g (63-71% based on ethyl acetoacetate).

  • Expected Melting Point: 133-135 °C.

Experimental Workflow Overview

The entire process, from reagent setup to final product analysis, follows a logical sequence designed for efficiency and safety.

Knorr_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Assemble Reagents & Glassware oxime_prep 2. Prepare Oximinoester Solution (0-10 °C) reagents->oxime_prep condensation 3. Reductive Condensation (Gradual Addition, 80-90 °C) oxime_prep->condensation completion 4. Heat to Reflux (Drive to Completion) condensation->completion quench 5. Quench in Ice-Water (Precipitate Product) completion->quench filter 6. Vacuum Filtration (Isolate Crude Solid) quench->filter recrystal 7. Recrystallize (from Ethanol) filter->recrystal characterize 8. Characterize Product (MP, NMR, IR) recrystal->characterize

Caption: High-level workflow for the Knorr synthesis protocol.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete nitrosation. 2. Reaction temperature during condensation was too low. 3. Zinc dust is old/oxidized. 4. Product lost during recrystallization.1. Ensure temperature for nitrosation is kept below 10 °C. 2. Carefully monitor and maintain the 80-90 °C range during the addition of the oximinoester. 3. Use fresh, finely divided zinc dust for optimal reduction. 4. Minimize the amount of hot ethanol used for recrystallization; ensure thorough cooling before filtration.
Dark, Oily Product 1. Condensation temperature was too high, leading to decomposition. 2. Insufficient washing of the crude product.1. Improve temperature control with careful addition rates and external cooling if necessary. 2. Wash the crude product thoroughly with water to remove all residual acetic acid and salts. A second recrystallization may be necessary.
Reaction Fails to Initiate 1. Inactive zinc dust. 2. Wet reagents or solvents (water can interfere with the initial steps).1. Test zinc activity (e.g., with HCl) or use a fresh batch. 2. Use anhydrous grade glacial acetic acid.
Difficult Filtration The precipitated product is too fine or colloidal.Allow the precipitate to digest in the cold aqueous mixture for a longer period (e.g., 1-2 hours) to allow for particle growth before attempting filtration.

Conclusion

The Knorr pyrrole synthesis is a time-honored, reliable, and highly adaptable method for accessing a diverse range of substituted pyrroles. Its tolerance for various functional groups on the starting β-dicarbonyl components makes it particularly valuable for generating libraries of pyrrole-3-carboxylates for drug discovery and materials science applications. While modern variations have introduced new catalysts and conditions, the classic zinc/acetic acid protocol remains a robust and educational entry point into this essential class of heterocyclic chemistry.[3][8] By understanding the underlying mechanism and the critical parameters controlling the reaction, researchers can effectively leverage the Knorr synthesis to achieve their synthetic goals.

References

  • Wikipedia. Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Knorr Pyrrole Synthesis. Available at: [Link]

  • Balakrishna, A., et al. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. Available at: [Link]

  • ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Grokipedia. Knorr pyrrole synthesis. Grokipedia. Available at: [Link]

  • The Heterocyclist. Deconstructing the Knorr pyrrole synthesis. WordPress.com. Available at: [Link]

  • key reactions in heterocycle synthesis. Available at: [Link]

  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

  • ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. Available at: [Link]

  • Fabiano, E., & Golding, B. T. (1991). On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase. Journal of the Chemical Society, Perkin Transactions 1, 3371-3375. Available at: [Link]

  • Wang, J.-B. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 85-88. Available at: [Link]

Sources

Unveiling the Potential of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate: A Hypothetical Application Framework as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following Application Notes and Protocols are a theoretical framework based on the chemical nature of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate and the established principles of chemical biology. As of the current date, there is no publicly available scientific literature detailing the biological activity or specific use of this compound as a chemical probe. The information presented here is intended to guide potential research and should not be interpreted as established, validated protocols.

Introduction: The Untapped Potential of a Substituted Pyrrole

The pyrrole ring is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Its derivatives have been explored as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[3][4][5] The specific compound, this compound, possesses a unique combination of functional groups—a formyl group, a methyl carboxylate, and N-methylation—that suggest its potential for diverse molecular interactions and utility as a chemical probe. The formyl group, in particular, is a reactive aldehyde that can potentially engage in covalent interactions with nucleophilic residues in proteins, making it an intriguing candidate for target identification studies.

This document outlines a hypothetical approach to characterizing and utilizing this molecule as a chemical probe, providing a roadmap for researchers interested in exploring its biological potential.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application as a chemical probe. The table below summarizes the known properties of this compound.

PropertyValueSource
CAS Number 175276-49-0[6]
Molecular Formula C₁₀H₁₃NO₃[6]
Molecular Weight 195.22 g/mol [6]
Appearance Solid (predicted)-
SMILES CC1=C(C(=O)OC)C(=O)C=C(N1C)C[6]

Part 1: Initial Characterization and Hypothesis Generation

The first critical step is to ascertain the purity and stability of the compound. Subsequently, a series of broad, high-throughput screening assays can be employed to generate initial hypotheses about its potential biological activities.

Protocol 1.1: Purity and Stability Assessment

Rationale: Impurities can lead to false-positive or confounding results in biological assays. Assessing the compound's stability under various conditions is crucial for designing reliable experiments.

Materials:

  • This compound

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Purity Determination:

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the sample by HPLC-UV, aiming for a purity of >95%.

    • Confirm the identity and molecular weight by LC-MS.

    • Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Solubility Assessment:

    • Determine the maximum soluble concentration in DMSO (for stock solutions) and aqueous buffers (e.g., PBS) relevant for biological assays.

  • Stability in Assay Media:

    • Incubate the compound at a relevant concentration (e.g., 10 µM) in cell culture medium (with and without 10% fetal bovine serum) and PBS at 37°C.

    • At various time points (e.g., 0, 2, 6, 24 hours), analyze the samples by HPLC to quantify the amount of parent compound remaining.

Protocol 1.2: Broad-Spectrum Phenotypic Screening

Rationale: A phenotypic screen across a diverse panel of cell lines can provide initial clues about the compound's potential effects on cellular processes such as proliferation, viability, or specific signaling pathways.

Materials:

  • A panel of human cancer cell lines (e.g., NCI-60 panel)

  • Cell culture medium and supplements

  • 96-well or 384-well microplates

  • Cell viability reagents (e.g., CellTiter-Glo®, resazurin)

  • Automated liquid handling systems

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cell lines in microplates at their optimal densities.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound solutions to the cells.

  • Incubation: Incubate the plates for a standard duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line to identify sensitive and resistant lines.

Part 2: Target Identification and Mechanism of Action Studies

Should the initial screening reveal a consistent and potent biological phenotype, the next phase focuses on identifying the molecular target(s) and elucidating the mechanism of action.

Workflow for Target Identification

Target_ID_Workflow phenotypic_hit Phenotypic Hit Identified (e.g., potent anti-proliferative activity) chem_proteomics Chemical Proteomics (Affinity-based pull-down) phenotypic_hit->chem_proteomics genetic_approaches Genetic Approaches (e.g., CRISPR screen, shRNA library) phenotypic_hit->genetic_approaches direct_binding Direct Binding Assays (e.g., SPR, ITC, CETSA) chem_proteomics->direct_binding genetic_approaches->direct_binding target_validation Target Validation (e.g., Knockdown/knockout, overexpression) direct_binding->target_validation moa_studies Mechanism of Action Studies (e.g., Western blot, RNA-seq) target_validation->moa_studies Pathway_Analysis probe_treatment Treat Cells with Probe target_engagement Target Engagement Confirmed probe_treatment->target_engagement phosphoproteomics Phosphoproteomics Analysis target_engagement->phosphoproteomics western_blot Western Blot for Key Pathway Markers target_engagement->western_blot rna_seq RNA-Sequencing target_engagement->rna_seq pathway_elucidation Elucidation of Modulated Signaling Pathway phosphoproteomics->pathway_elucidation western_blot->pathway_elucidation rna_seq->pathway_elucidation

Caption: An overview of experimental approaches to dissect the signaling pathway modulated by the chemical probe.

Conclusion and Future Directions

The journey of a small molecule from a shelf chemical to a validated chemical probe is a rigorous one, demanding a systematic and multi-faceted experimental approach. While this compound remains an uncharacterized entity in the biological realm, its chemical structure holds promise. The hypothetical protocols outlined above provide a foundational strategy for any researcher or drug development professional wishing to embark on the exciting process of exploring its potential. Successful execution of these, or similar, experiments would be the first step in unlocking the utility of this compound as a tool to probe the complexities of cellular biology.

References

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. (2021). PubMed. Retrieved from [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. (2025). ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. Retrieved from [Link]

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024). PubMed. Retrieved from [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (2010). ACS Publications. Retrieved from [Link]

  • Proposed reaction pathway for the β‐functionalization of pyrroles by metal‐carbenoids. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). Royal Society of Chemistry. Retrieved from [Link]

  • This compound, 95%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Publishing. Retrieved from [Link]

Sources

Application Notes and Protocols for Determining the Biological Activity of Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry.[1] It serves as the core structural motif in a vast array of natural products and synthetically developed therapeutic agents, including notable drugs like Atorvastatin and Sunitinib. The versatility of the pyrrole scaffold allows for extensive chemical modification, leading to a rich diversity of compounds with a wide spectrum of biological activities.[1] Researchers have successfully developed pyrrole derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

This guide provides a comprehensive suite of robust and validated protocols for the initial biological evaluation of novel pyrrole compounds. Designed for researchers, scientists, and drug development professionals, these assays serve as a critical first step in identifying and characterizing promising therapeutic leads. We will delve into the core methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities, emphasizing not just the procedural steps but the underlying scientific principles and the logic of experimental design.

Section 1: Assays for Anticancer Activity

The initial evaluation of a novel compound's anticancer potential is a critical phase in drug discovery.[5] In vitro assays using established cancer cell lines provide the first crucial insights into a compound's efficacy.[6] Key metrics for this initial assessment include the compound's ability to inhibit cell growth (cytotoxicity), the concentration at which it achieves this effect (IC50), and the mechanism by which it induces cell death, such as apoptosis.[5][7]

Protocol 1.1: Cell Viability and Cytotoxicity Assessment via MTT Assay

Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing metabolic activity as an indicator of cell viability.[8] The core principle relies on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into insoluble purple formazan crystals.[9][10] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells.[9][11] Consequently, the amount of formazan produced is directly proportional to the number of viable cells in the culture well.[9][12] The insoluble crystals are then dissolved, and the resulting colored solution is quantified spectrophotometrically.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Reaction & Readout Seed Seed Cells in 96-well Plate Incubate_Adhesion Incubate (24h) for Cell Adhesion Seed->Incubate_Adhesion Treat Add Serial Dilutions of Novel Pyrrole Compound Incubate_Adhesion->Treat Incubate_Treatment Incubate for Exposure Period (e.g., 24, 48, 72h) Treat->Incubate_Treatment Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) for Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilization Agent (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Data_Analysis Data Analysis Read->Data_Analysis Calculate % Viability and IC50 Value

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

Detailed Protocol

Materials:

  • Novel pyrrole compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma)[5][13]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in PBS, sterile-filtered and protected from light.[8][10]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[9] The optimal seeding density ensures cells are in an exponential growth phase during the experiment.

  • Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the novel pyrrole compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Causality: A dose-response curve is essential to determine the IC50 value. A typical concentration range might be 0.1 to 100 µM.

  • Controls (Self-Validation):

    • Untreated Control: Wells with cells treated only with culture medium (represents 100% viability).

    • Vehicle Control: Wells with cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This ensures the solvent itself is not toxic.

    • Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin). This validates that the assay system can detect a cytotoxic effect.

    • Blank Control: Wells with medium but no cells, to subtract background absorbance.[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium and 10-20 µL of the 5 mg/mL MTT solution to each well.[8][12]

    • Causality: Serum can interfere with the MTT reduction, so using serum-free media at this step improves accuracy.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[12] Visually inspect for the formation of purple precipitate within the cells.

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10][12]

Data Presentation and Interpretation The data is used to calculate the percentage of cell viability relative to the untreated control. These values are then plotted against the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is determined.

Table 1: Hypothetical Cytotoxicity (IC50) Data for a Novel Pyrrole Compound (PY-01)

Cell Line Cancer Type Incubation Time (hours) IC50 (µM) of PY-01 IC50 (µM) of Doxorubicin (Control)
MCF-7 Breast Adenocarcinoma 48 8.5 0.9
A549 Lung Carcinoma 48 15.2 1.2
HCT116 Colorectal Carcinoma 48 5.1 0.6

| PC-3 | Prostate Adenocarcinoma | 48 | 22.7 | 2.5 |

Section 2: Assays for Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the urgent discovery of new antimicrobial agents.[14] Pyrrole derivatives have shown considerable promise in this area.[2][4] The standard initial assays to quantify a compound's antimicrobial efficacy are the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[15]

Protocol 2.1 & 2.2: MIC and MBC Determination by Broth Microdilution

Principle of the Assays The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent required to prevent the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a quantitative technique where microorganisms are challenged with serial dilutions of the test compound in a liquid growth medium.[15][16]

The Minimum Bactericidal Concentration (MBC) is a follow-up assay that determines the lowest concentration of the agent needed to kill 99.9% of the initial bacterial population.[17] It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Workflow: Combined MIC and MBC Assays

MIC_MBC_Workflow cluster_mic Part 1: MIC Determination cluster_mbc Part 2: MBC Determination Dilute Prepare 2-fold Serial Dilutions of Pyrrole Compound in Broth Inoculate Inoculate Wells with Standardized Bacterial Suspension (0.5 McFarland) Dilute->Inoculate Incubate Incubate Plate (37°C for 18-24h) Inoculate->Incubate Observe Observe for Turbidity (Growth) Determine Lowest Clear Well = MIC Incubate->Observe Plate Plate Aliquots from Clear Wells (MIC and higher conc.) onto Agar Observe->Plate Subculture from non-turbid wells Incubate_Agar Incubate Agar Plates (37°C for 24h) Plate->Incubate_Agar Count Count Colonies Determine Lowest Conc. with >99.9% Killing = MBC Incubate_Agar->Count Result Report MIC & MBC Values Count->Result

Caption: Workflow for determining Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations.

Detailed Protocol

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)[18]

  • Mueller-Hinton Agar (MHA) plates

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[19]

  • Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the pyrrole compound stock solution (at twice the highest desired concentration) to the first well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL.[15] This creates a gradient of compound concentrations.

  • Controls (Self-Validation):

    • Growth Control: A well containing MHB and the bacterial inoculum, but no compound. This well must show turbidity for the test to be valid.

    • Sterility Control: A well containing only MHB. This well must remain clear.

    • Positive Control: A row of wells with a serial dilution of a standard antibiotic. This validates the susceptibility of the test organism.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is now 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[17]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[15]

  • MBC Determination: From each well that showed no visible growth (the MIC well and those with higher concentrations), plate a 10-100 µL aliquot onto an MHA plate.[17]

  • Incubation and Reading: Incubate the MHA plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17]

Data Presentation and Interpretation The results are presented as specific concentration values. The relationship between MIC and MBC indicates the nature of the antimicrobial activity. If the MBC is close to the MIC (e.g., ≤4 times the MIC), the compound is generally considered bactericidal. If the MBC is much higher than the MIC, it is considered bacteriostatic.

Table 2: Hypothetical Antimicrobial Activity Data for PY-01

Organism Gram Stain MIC (µg/mL) of PY-01 MBC (µg/mL) of PY-01 MIC (µg/mL) of Ciprofloxacin
S. aureus ATCC 25923 Positive 8 16 0.5

| E. coli ATCC 25922 | Negative | 32 | >128 | 0.015 |

Section 3: Assays for Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making the development of anti-inflammatory agents a key therapeutic goal. Many anti-inflammatory drugs function by inhibiting key enzymes like cyclooxygenases (COX) or by modulating critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[20][21]

Protocol 3.1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle of the Assay Cyclooxygenase (COX) is the central enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[20] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[20][22] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce side effects. This assay measures the ability of a novel pyrrole compound to inhibit the activity of recombinant human COX-2 enzyme, typically by detecting the generation of prostaglandin G2, an intermediate product.[23]

Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor (e.g., TNFR) Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-p65/p50 Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB p65_p50 p65/p50 Dimer (Active) IkB_NFkB->p65_p50 Releases IkB_p P-IκB IkB_NFkB->IkB_p p65_p50_nuc p65/p50 Dimer p65_p50->p65_p50_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Inhibitor Pyrrole Compound (Potential Inhibitor) Inhibitor->IKK Inhibits DNA κB DNA Site p65_p50_nuc->DNA Binds Transcription Gene Transcription (COX-2, Cytokines, etc.) DNA->Transcription

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.[24]

Detailed Protocol (Based on a Fluorometric Kit)

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Assay Genie, Cayman Chemical, or similar)[23][25]

    • Recombinant Human COX-2 Enzyme

    • COX Assay Buffer

    • COX Probe

    • Heme or COX Cofactor

    • Arachidonic Acid (Substrate)

    • Known COX-2 Inhibitor (e.g., Celecoxib) for positive control

  • Novel pyrrole compound

  • 96-well white opaque or black plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)[23]

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.[23] Reconstitute the COX-2 enzyme and keep it on ice. Prepare working solutions of the probe, cofactor, and substrate.

  • Plate Setup:

    • Sample Wells: Add 10 µL of the diluted pyrrole compound to the wells.

    • Enzyme Control (100% Activity): Add 10 µL of Assay Buffer instead of the inhibitor.[26] This represents the uninhibited reaction.

    • Inhibitor Control: Add 10 µL of the supplied known inhibitor (e.g., Celecoxib).[23] This validates the assay's response to inhibition.

    • Background Control: Wells with all components except the enzyme, to measure background fluorescence.

  • Enzyme Addition: Prepare a reaction mix containing Assay Buffer, COX Probe, and Cofactor. Add 80 µL of this mix to each well. Then, add 10 µL of the diluted COX-2 enzyme to all wells except the background control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C. This allows the test compound to interact with the enzyme before the reaction starts.[25]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells simultaneously, preferably using a multichannel pipette.[23][26]

  • Measurement: Immediately begin measuring the fluorescence kinetically for 5-10 minutes at 25°C or 37°C.[23][26] The rate of increase in fluorescence is proportional to COX-2 activity.

Data Presentation and Interpretation The rate of reaction is calculated from the linear portion of the kinetic curve. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of EC - Rate of Sample) / Rate of EC] x 100 (Where EC = Enzyme Control) The IC50 value can be determined by plotting the % inhibition against the log of the compound concentration.

Table 3: Hypothetical COX-2 Inhibition Data for PY-01

Compound Concentration (µM) % Inhibition of COX-2 Activity IC50 (µM)
PY-01 1 25.4% 3.8
5 62.1%
10 85.3%
Celecoxib (Control) 0.1 35.8% 0.45[23]
0.5 55.2%

| | 1.0 | 70.9% | |

Conclusion

The protocols detailed in this guide provide a robust and validated framework for the primary biological screening of novel pyrrole compounds. The MTT, MIC/MBC, and COX-2 inhibition assays represent the industry-standard first-line approaches for assessing anticancer, antimicrobial, and anti-inflammatory potential, respectively. By following these detailed methodologies and understanding the principles of self-validation through appropriate controls, researchers can generate reliable and reproducible data. The results from these initial screens are fundamental for making informed go/no-go decisions, guiding structure-activity relationship (SAR) studies, and selecting the most promising candidates for further mechanistic investigation and preclinical development.

References

  • CLYTE Technologies. (2025-12-24).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022-01-18). Protocol for Cell Viability Assays.
  • protocols.io. (2023-06-14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual.
  • protocols.io. (2023-06-23). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • MDPI. (n.d.).
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Emery Pharma. (2025-03-14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • National Center for Biotechnology Information. (n.d.).
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Creative Proteomics. (n.d.).
  • Microbe Online. (2020-03-30). Minimum Inhibitory Concentration (MIC)
  • BenchChem. (2025). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • PubMed. (n.d.).
  • ResearchGate. (2023-06-23). (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • BenchChem. (n.d.).
  • Bio-Rad. (n.d.).
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • National Center for Biotechnology Information. (2019-04-16).
  • ResearchGate. (2025-08-07).
  • National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • ACG Publications. (2021-06-07).
  • Der Pharma Chemica. (n.d.).
  • PubMed. (n.d.). Research on heterocyclic compounds. XXIV.
  • RayBiotech. (n.d.).
  • BPS Bioscience. (n.d.).
  • Taylor & Francis Online. (n.d.). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.
  • National Center for Biotechnology Information. (2012-10-01). Nuclear Factor Kappa B (NF-κB)
  • ACS Publications. (2020-06-14).
  • MDPI. (n.d.).
  • RSC Publishing. (2021-02-03).
  • ResearchGate. (2022-08-06). (PDF)
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • PubMed. (n.d.). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins.
  • ResearchGate. (2025-08-06). (PDF) Bioassays for Anticancer Activities.
  • PubMed. (n.d.).
  • National Genomics Data Center (CNCB-NGDC). (2025-03-03). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate. The synthesis of this substituted pyrrole, a valuable building block in medicinal chemistry, is primarily achieved through the Vilsmeier-Haack reaction. While a robust and widely used method, challenges in achieving high yields and purity are common. This document addresses specific experimental issues in a question-and-answer format, offering explanations grounded in reaction mechanisms and providing actionable troubleshooting protocols.

I. The Synthetic Pathway: Vilsmeier-Haack Formylation

The core of this synthesis is the electrophilic aromatic substitution of the starting material, Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate, with a Vilsmeier reagent. This reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][2] The electron-rich nature of the pyrrole ring facilitates this formylation.[2][3] Given the substitution pattern of the starting material, the formyl group is directed to the only available position on the pyrrole ring, the C4 position.

Reaction Mechanism Overview

The Vilsmeier-Haack reaction proceeds through several key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[4][5]

  • Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent.[2][4]

  • Aromatization: The resulting intermediate loses a proton to regain aromaticity.

  • Hydrolysis: The iminium salt intermediate is hydrolyzed during the aqueous work-up to yield the final aldehyde product.[1][6]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Pyrrole_Substrate Methyl 1,2,5-trimethyl- 1H-pyrrole-3-carboxylate Pyrrole_Substrate->Iminium_Intermediate + Vilsmeier Reagent Final_Product Methyl 4-formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylate Iminium_Intermediate->Final_Product + H₂O (Work-up)

Caption: Key stages of the Vilsmeier-Haack reaction for pyrrole formylation.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis, providing explanations and practical solutions.

Q1: My reaction yield is very low or I'm not getting any product. What are the likely causes?

Low yields in the Vilsmeier-Haack formylation of pyrroles can often be traced back to several critical factors related to the reagents, reaction conditions, and work-up procedure.[6]

  • Cause A: Inactive or Decomposed Vilsmeier Reagent

    • Explanation: The Vilsmeier reagent is highly sensitive to moisture.[7] Both the starting POCl₃ and the formed chloroiminium salt react readily with water, leading to their decomposition. Using wet DMF or not ensuring anhydrous conditions throughout the reagent preparation and reaction is a primary cause of failure.

    • Solution:

      • Ensure all glassware is rigorously dried, preferably by flame-drying under an inert atmosphere (Nitrogen or Argon).

      • Use anhydrous DMF. If the solvent quality is uncertain, it should be dried over molecular sieves or distilled.

      • Use a fresh, unopened bottle of POCl₃ or a properly stored one. POCl₃ is corrosive and hygroscopic.

      • Prepare the Vilsmeier reagent in situ and use it immediately.[7]

  • Cause B: Incorrect Reaction Temperature Profile

    • Explanation: The reaction has two distinct temperature-sensitive phases. The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction that requires cooling (typically 0-10 °C) to prevent degradation.[6][8] Conversely, the subsequent formylation of the pyrrole may require heating to proceed at a reasonable rate, depending on the substrate's reactivity.[6][9]

    • Solution:

      • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF while maintaining the temperature between 0 °C and 5 °C using an ice bath.[1]

      • After the Vilsmeier reagent is formed, add the pyrrole substrate solution, also at a low temperature.

      • Once the addition is complete, allow the reaction to warm to room temperature and then, if necessary, gently heat it. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC to find the optimal temperature and duration.[6] For some pyrroles, heating to 40-60 °C or even higher may be necessary.[6][10]

  • Cause C: Improper Aqueous Work-up

    • Explanation: The final step of the synthesis is the hydrolysis of the intermediate iminium salt to the aldehyde. This step is critical and requires careful pH control.[6] Quenching the reaction mixture improperly or failing to neutralize the solution can lead to incomplete hydrolysis or degradation of the product, resulting in low yields of discolored products.[6]

    • Solution:

      • Quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.[1]

      • Neutralize the acidic solution by adding a base. A solution of sodium acetate or sodium bicarbonate is often preferred over strong bases like sodium hydroxide to avoid potential side reactions with the ester group or the product aldehyde.

      • Adjust the pH to be slightly basic or neutral to ensure the complete liberation of the aldehyde.

Q2: I'm observing the formation of dark, tarry byproducts. How can I prevent this?

The formation of dark-colored polymers is a common issue when working with electron-rich pyrroles, which can be sensitive to acidic conditions and high temperatures.

  • Explanation: Under harsh conditions, such as excessively high temperatures, prolonged reaction times, or high concentrations of acid, electron-rich pyrroles can polymerize.[6] While the Vilsmeier-Haack reaction is generally milder than other formylation methods, improper control can still lead to this side reaction.

  • Solution:

    • Strict Temperature Control: Avoid overheating the reaction mixture. As mentioned, prepare the Vilsmeier reagent at a low temperature and only gently heat the reaction mixture after the addition of the pyrrole, while monitoring its progress.

    • Minimize Reaction Time: Use TLC or HPLC to determine when the starting material has been consumed. Do not let the reaction run for an unnecessarily long time after completion.

    • Controlled Reagent Addition: Add the POCl₃ to the DMF and the pyrrole solution to the Vilsmeier reagent slowly and in a dropwise manner to dissipate heat effectively and avoid localized high temperatures.[1]

Q3: My final product is difficult to purify. What strategies can I employ?

Purification challenges often arise from incomplete reactions or the presence of closely related side products.

  • Cause A: Incomplete Reaction

    • Explanation: Unreacted starting material can be difficult to separate from the product due to similar polarities.

    • Solution: Ensure the reaction goes to completion by optimizing the reaction time and temperature, as monitored by TLC. A slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent can help drive the reaction to completion.[6]

  • Cause B: Emulsion Formation During Extraction

    • Explanation: During the aqueous work-up and extraction with an organic solvent, emulsions can form, making phase separation difficult.[7]

    • Solution: To break up emulsions, add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to force the organic product into the organic layer.

  • Cause C: Byproduct Contamination

    • Explanation: Minor side reactions can lead to impurities that co-elute with the product during chromatography.

    • Solution:

      • Column Chromatography: This is the most effective method for purification. A gradient elution with a solvent system like petroleum ether/ethyl acetate or hexanes/ethyl acetate is recommended. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

      • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step to obtain a highly pure, crystalline product.

III. Optimized Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

2. Formylation Reaction:

  • Dissolve the Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing a vigorously stirred mixture of crushed ice and a saturated solution of sodium acetate.

  • Continue stirring until all the ice has melted. A precipitate of the product should form.

  • Extract the mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts and wash with water, followed by a wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

4. Purification:

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or petroleum ether as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound.

IV. Data & Parameter Summary

Table 1: Troubleshooting Summary
Issue Probable Cause Recommended Solution(s)
Low/No Yield Inactive Vilsmeier reagent (moisture)Use anhydrous reagents and flame-dried glassware.[7]
Incorrect reaction temperatureCool during reagent prep (0-5 °C); heat during formylation (40-60 °C).[1][6]
Improper work-up/hydrolysisQuench on ice, neutralize with a mild base like sodium acetate.[6]
Polymerization Excessive heat or prolonged reaction timeMaintain strict temperature control and monitor reaction to completion.
Purification Difficulty Incomplete reactionUse a slight excess of Vilsmeier reagent; monitor by TLC.[6]
Emulsion during extractionWash with brine to break emulsions.[7]
Table 2: Key Reaction Parameter Optimization
Parameter Typical Range Recommendation
Equivalents of POCl₃ 1.1 - 1.5Start with 1.2 equivalents relative to the pyrrole substrate.
Equivalents of DMF 3.0 - SolventUse at least 3.0 equivalents; can also be used as the solvent.
Reagent Prep. Temp. 0 - 10 °CMaintain below 10 °C, ideally 0-5 °C.[1]
Reaction Temp. Room Temp. to 80 °CStart at room temp and gently heat to 50-60 °C, optimize based on TLC.[9]
Reaction Time 1 - 12 hoursMonitor by TLC to determine the endpoint.

V. Workflow Visualization

Troubleshooting_Flowchart Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product/ Byproducts? Check_Yield->Check_Purity No Anhydrous Ensure Anhydrous Conditions (Dry Solvents, Flame-dried Glassware) Check_Yield->Anhydrous Yes Monitor_Reaction Monitor Reaction to Completion (TLC) Adjust Time/Temp Check_Purity->Monitor_Reaction Yes Success High Yield, Pure Product Check_Purity->Success No Temp_Control Optimize Temperature Profile (Cooling for Reagent, Heating for Reaction) Anhydrous->Temp_Control Workup Refine Work-up (Quench on Ice, Mild Base Neutralization) Temp_Control->Workup Workup->Check_Purity Purification Optimize Purification (Column Chromatography, Recrystallization) Monitor_Reaction->Purification Purification->Success

Caption: Troubleshooting flowchart for the synthesis of the target pyrrole.

VI. References

  • Química Organica.org. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ChemTube 3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from a document related to this journal.

  • Vilsmeier Formylation of 5,10,15-Triphenylcorrole: Expected and Unusual Products. (2016). Molecules.

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. Retrieved from [Link]

  • Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. (1993). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube. Retrieved from [Link]

  • Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. (2025). ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Retrieved from [Link]

  • Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. (2025). ResearchGate. Retrieved from [Link]

  • The Formylation of N,N‑Dimethylcorroles. (n.d.). PubMed Central. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. (n.d.). Institute of Metal Physics. Retrieved from [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (n.d.). MDPI. Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018). Natural Product Reports.

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). Organic & Biomolecular Chemistry.

  • Pyrrole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Pyrroles database - synthesis, physical properties. (n.d.). ChemSynthesis. Retrieved from [Link]

  • methyl 4-formyl-1H-pyrrole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Formation and Excretion of Pyrrole-2-Carboxylate in Man. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this substituted pyrrole. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction to Purification Challenges

This compound is a multifunctionalized heterocyclic compound. Its purification can be complicated by the presence of several reactive functional groups: an aldehyde, a methyl ester, and the pyrrole ring itself. Common impurities may include unreacted starting materials, byproducts from side reactions (such as oxidation of the aldehyde to a carboxylic acid), and residual solvents. The choice of purification technique is therefore critical to obtaining a high-purity final product.

Key Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of your target compound is the foundation of any successful purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₁₃NO₃[1][2]Provides the molecular weight for characterization.
Molecular Weight 195.22 g/mol [1][2]Useful for mass spectrometry analysis.
Melting Point 124°C[1]A sharp melting point is a good indicator of purity. Recrystallization is a viable purification method.
Boiling Point 333.6°C[1]Distillation is a possible purification method, although the high boiling point may require vacuum distillation to prevent decomposition.
Appearance Likely a solid at room temperatureThis informs the choice of initial purification techniques.
Solubility Soluble in many organic solventsThis is a key parameter for both recrystallization and column chromatography.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common issues you may encounter.

Recrystallization

Q1: My compound oils out during recrystallization. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common problem. It often occurs when the solution is supersaturated or when the cooling rate is too fast.

  • Causality: The high concentration of the solute in a solvent where it has borderline solubility at a higher temperature can lead to the separation of a liquid phase upon cooling.

  • Troubleshooting Steps:

    • Add more solvent: The most straightforward solution is to add more of the hot solvent to dissolve the oil, then allow it to cool slowly.

    • Slow down the cooling rate: Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop, and then transfer it to a refrigerator.

    • Use a solvent/anti-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Allow the mixture to cool slowly. For your compound, a good starting point could be dissolving in a small amount of ethyl acetate or dichloromethane and adding hexanes or heptane as the anti-solvent.[3]

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q2: I have a poor recovery from recrystallization. How can I improve my yield?

A2: Low recovery can be due to several factors, including using too much solvent or choosing a solvent in which your compound is too soluble at low temperatures.

  • Causality: The goal of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. If the compound remains significantly soluble even when cold, a substantial amount will be lost in the mother liquor.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Optimize your solvent system: Experiment with different solvents or solvent mixtures. You can perform small-scale solubility tests in test tubes before committing your entire batch.

    • Cool for a sufficient amount of time: Ensure the solution has been cooled for an adequate period to allow for maximum crystal formation. Placing the solution in a freezer (if the solvent's freezing point allows) can sometimes improve recovery.

    • Recover a second crop of crystals: Concentrate the mother liquor (the solution left after filtering the first crop of crystals) and cool it again to obtain a second, albeit likely less pure, crop of crystals.

Column Chromatography

Q3: My compound is streaking or tailing on the silica gel column, leading to poor separation. What can I do?

A3: Streaking or tailing is often observed with polar compounds like your substituted pyrrole on silica gel. This is typically due to strong interactions between the compound and the acidic silanol groups on the silica surface.

  • Causality: The aldehyde and ester functionalities in your molecule can engage in strong hydrogen bonding with the silica gel, leading to slow and uneven movement down the column.

  • Troubleshooting Steps:

    • Modify the solvent system:

      • Increase polarity gradually: Use a solvent gradient where the polarity of the eluent is increased slowly over the course of the separation.

      • Add a basic modifier: To neutralize the acidic sites on the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent. This will compete with your compound for binding to the silica, resulting in better peak shapes.

    • Use a different stationary phase:

      • Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic or polar compounds.

      • Deactivated Silica: You can prepare deactivated silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.

    • Check for compound stability: Some pyrrole derivatives can be unstable on silica gel. It is always a good practice to perform a small-scale stability test on a TLC plate before committing your entire batch to a column. Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any decomposition has occurred.

Q4: I can't separate my product from a close-running impurity. What are my options?

A4: When two compounds have very similar polarities, separating them by standard column chromatography can be challenging.

  • Causality: The impurity may have a similar structure and functional groups to your desired product, resulting in a similar affinity for the stationary and mobile phases.

  • Troubleshooting Steps:

    • Optimize the eluent: A slight change in the solvent system can sometimes achieve separation. Try different solvent combinations (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).

    • Use a longer column: Increasing the length of the column increases the number of theoretical plates, which can improve the separation of closely eluting compounds.

    • Consider an alternative purification technique: If column chromatography is ineffective, recrystallization might be a better option, especially if the impurity is present in a small amount. Alternatively, preparative thin-layer chromatography (prep-TLC) can sometimes provide better resolution for small quantities.

General Purity Issues

Q5: My purified product is colored, but I expect it to be a white solid. What could be the cause?

A5: Color in your final product can be due to highly conjugated impurities or decomposition products.

  • Causality: Pyrrole-containing compounds can be susceptible to oxidation and polymerization, leading to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Charcoal Treatment: Before the final purification step (e.g., recrystallization), dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can adsorb colored impurities. Be cautious, as this may also reduce your overall yield.

    • Re-purification: A second pass through a silica gel column or a careful recrystallization may be necessary to remove the colored impurities.

    • Acid Scavenging: Ensure all acidic residues from the synthesis are quenched and removed during the workup before purification. Washing the organic extract with a mild base like a saturated sodium bicarbonate solution can be effective.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Recrystallization

This protocol is a good starting point for purifying the target compound, given its solid nature and reported melting point.

  • Solvent Selection:

    • Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures with hexanes or water).

    • The ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often effective for moderately polar compounds.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate).

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl the flask.

    • Heat the solution back to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

  • Purity Assessment:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (124°C) is indicative of high purity.

    • Analyze the product by TLC, NMR, or other spectroscopic methods to confirm its identity and purity.

Protocol 2: Flash Column Chromatography

This technique is suitable for separating the target compound from impurities with different polarities.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable eluent. A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A starting point could be a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude product.

    • Pack the column using either the "dry packing" or "wet slurry" method.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure (using a pump or air line) to begin elution.

    • Collect fractions in test tubes or vials. The size of the fractions will depend on the scale of the purification.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizing Purification Logic

The choice of purification method can significantly impact the final yield and purity. The following diagram illustrates a logical workflow for selecting the appropriate technique.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (oily) recrystallization_success Successful? recrystallization->recrystallization_success recrystallization_success->column_chromatography No (low purity/yield) purity_check Assess Purity (TLC, NMR, MP) recrystallization_success->purity_check Yes column_chromatography->purity_check pure_product Pure Product purity_check->pure_product

Caption: A decision-making workflow for selecting a purification technique.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 175276-49-0. Retrieved from [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Suchetan, P. A., Sreenivasa, S., Palakshamurthy, B. S., Manojkumar, K. E., Madan Kumar, S., & Lokanath, N. K. (2014). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. Retrieved from [Link]

  • Alcock, M., B-Rao, C., & R, G. (1993). Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. Journal of Medicinal Chemistry, 36(19), 2739–2744. Retrieved from [Link]

Sources

Common side products in the synthesis of formyl-pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of formyl-pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole formylation. Here, we address common challenges and side product formation with in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide & FAQs

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrrole, employing a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][3] While generally reliable, several side products can arise, impacting yield and purity.

Question 1: My Vilsmeier-Haack reaction is producing a significant amount of a di-formylated side product. How can I favor mono-formylation?

Answer:

The formation of pyrrole-2,5-dicarbaldehyde is a common side product in the Vilsmeier-Haack formylation of pyrrole. This occurs because the initial product, 2-formylpyrrole, is still sufficiently electron-rich to undergo a second formylation at the available C5 position.

Causality and Mechanism:

The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile.[4][5] After the initial electrophilic attack at the C2 position of the pyrrole ring and subsequent hydrolysis of the iminium salt intermediate, the resulting 2-formylpyrrole can compete with the starting material for the remaining Vilsmeier reagent.[6][7]

Troubleshooting and Optimization:

To promote mono-formylation and minimize the formation of pyrrole-2,5-dicarbaldehyde, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent to pyrrole. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to 1 equivalent of pyrrole is generally recommended for mono-formylation.[8] Using a larger excess will invariably lead to an increase in the di-formylated product.[2]

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Prolonged reaction times after the consumption of the starting pyrrole will increase the likelihood of a second formylation. Quench the reaction as soon as the starting material is no longer visible by TLC.

  • Temperature Control: Maintain a low temperature (0-10 °C) during the formation of the Vilsmeier reagent and the subsequent addition of the pyrrole substrate.[8] While the reaction may require warming to proceed to completion, excessive temperatures can lead to side reactions.

The following table summarizes key parameters for controlling mono- versus di-formylation:

ParameterFor Mono-formylationFor Di-formylationRationale
Vilsmeier Reagent:Pyrrole Ratio 1.1-1.5 : 1> 2 : 1Limits the availability of the electrophile for a second reaction.
Reaction Time Monitored by TLC; quench after starting material is consumed.Extended reaction timesPrevents the product from competing with the starting material.
Temperature 0 °C to room temperatureRoom temperature to gentle heatingLower temperatures reduce the rate of the second formylation.

Purification of 2-Formylpyrrole from Pyrrole-2,5-dicarbaldehyde:

Should di-formylation occur, the separation of the mono- and di-formylated products can be achieved by column chromatography on silica gel. The polarity difference between the two compounds is typically sufficient for effective separation.

Question 2: I am observing chlorinated side products in my Vilsmeier-Haack reaction. What is the cause, and how can I prevent this?

Answer:

The formation of chlorinated pyrroles is another potential side reaction during Vilsmeier-Haack formylation. This is more likely to occur under forcing conditions.

Causality and Mechanism:

The Vilsmeier reagent itself or residual POCl₃ can act as a chlorinating agent, especially at elevated temperatures. The chloroiminium salt is in equilibrium with small amounts of other reactive species that can effect chlorination of the electron-rich pyrrole ring.

Troubleshooting and Optimization:

To minimize the formation of chlorinated byproducts:

  • Temperature Control: Avoid excessive heating of the reaction mixture. If the reaction is sluggish, a modest increase in temperature should be done cautiously, with careful monitoring for the appearance of chlorinated species by GC-MS or LC-MS.

  • Controlled Reagent Addition: Add the POCl₃ to the DMF slowly at 0 °C to control the exothermic formation of the Vilsmeier reagent. Similarly, add the Vilsmeier reagent to the pyrrole solution in a controlled manner.

  • Prompt Work-up: Once the reaction is complete, proceed with the aqueous work-up without delay. This hydrolyzes the reactive intermediates and quenches any remaining chlorinating species.

Question 3: How do substituents on the pyrrole ring affect the outcome of the Vilsmeier-Haack reaction and the formation of side products?

Answer:

Substituents on the pyrrole ring can significantly influence both the regioselectivity of formylation and the propensity for side product formation.

Influence of Substituents:

  • Electron-donating groups (e.g., alkyl groups) increase the electron density of the pyrrole ring, making it more reactive towards the Vilsmeier reagent. This can sometimes lead to an increased tendency for di-formylation if the stoichiometry is not carefully controlled.

  • Electron-withdrawing groups (e.g., esters, nitro groups) decrease the nucleophilicity of the pyrrole ring, making the formylation reaction more difficult.[9] Higher temperatures or a larger excess of the Vilsmeier reagent may be required, which in turn can increase the risk of chlorination or other side reactions.

  • Steric hindrance from bulky substituents, particularly at the N-1 or C2/C5 positions, can influence the site of formylation.[10][11] For instance, a bulky N-substituent can favor formylation at the C3 position over the sterically hindered C2 position.[9]

The interplay between electronic and steric effects determines the final product distribution.[9][10]

Reimer-Tiemann Formylation

The Reimer-Tiemann reaction offers an alternative route to formyl-pyrroles, typically involving the reaction of pyrrole with chloroform in the presence of a strong base.[12][13] However, this reaction is notorious for producing a significant and often major side product.

Question 4: My Reimer-Tiemann reaction on pyrrole is not yielding the expected 2-formylpyrrole. Instead, I am isolating 3-chloropyridine. Why is this happening?

Answer:

The formation of 3-chloropyridine from the Reimer-Tiemann reaction of pyrrole is a classic example of an "abnormal" Reimer-Tiemann reaction, known as the Ciamician-Dennstedt rearrangement.[14][15] This is often the major reaction pathway for pyrrole under standard Reimer-Tiemann conditions.[12]

Causality and Mechanism:

The key reactive intermediate in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), generated from the reaction of chloroform with a strong base.[13][14] The Ciamician-Dennstedt rearrangement proceeds through the following steps:

  • Cyclopropanation: The highly electrophilic dichlorocarbene adds to the electron-rich double bond of the pyrrole ring to form a dichlorocyclopropane intermediate.

  • Ring Expansion: This unstable intermediate undergoes a ring-opening process, leading to the expansion of the five-membered pyrrole ring to a six-membered dihydropyridine ring.

  • Aromatization: Elimination of hydrogen chloride from the dihydropyridine intermediate results in the formation of the aromatic 3-chloropyridine.

Ciamician_Dennstedt

Troubleshooting and Optimization:

Suppressing the Ciamician-Dennstedt rearrangement in favor of formylation is challenging under traditional Reimer-Tiemann conditions. However, some strategies have been explored:

  • Modified Conditions: The use of milder bases or phase-transfer catalysts can sometimes alter the reaction pathway, but the ring-expansion product often remains significant.

  • Alternative Reagents: Recent advances have focused on using alternative carbene precursors that favor formylation over ring expansion.[16]

  • Alternative Formylation Methods: For the synthesis of 2-formylpyrrole, the Vilsmeier-Haack reaction is generally a more reliable and higher-yielding method, as it avoids the issue of ring expansion.

Purification of 2-Formylpyrrole from 3-Chloropyridine:

If a mixture of 2-formylpyrrole and 3-chloropyridine is obtained, separation can be achieved using column chromatography. The difference in polarity and functional groups allows for effective separation on a silica gel column.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Pyrrole (Favoring Mono-formylation)

This protocol is adapted from established procedures and emphasizes controlled conditions to maximize the yield of 2-formylpyrrole.[8]

Materials:

  • Pyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation: Dilute the Vilsmeier reagent with anhydrous DCM. To this solution, add a solution of freshly distilled pyrrole (1 equivalent) in anhydrous DCM dropwise, keeping the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC. If necessary, gently warm the reaction to 40 °C to drive it to completion.

  • Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C. Slowly and carefully add a saturated aqueous solution of sodium acetate with vigorous stirring. The hydrolysis of the iminium salt is often exothermic. After the addition, heat the mixture to reflux for 15-30 minutes to ensure complete hydrolysis.

  • Extraction and Purification: Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Vilsmeier_Haack_Protocol

References

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. Available at: [Link]

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. Available at: [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ChemTube3D. Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. University of Liverpool. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Dherange, B. D., Kelly, P. Q., Liles, J. P., Sigman, M. S., & Levin, M. D. (2021). Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Journal of the American Chemical Society, 143(29), 11337–11344. Available at: [Link]

  • Elsom, L. F., & Jones, R. A. (1970). Pyrrole studies. Part XIV. The Vilsmeier–Haack formylation of pyrroles with electron-withdrawing substituents. Journal of the Chemical Society B: Physical Organic, 79-82. Available at: [Link]

  • Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. Available at: [Link]

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. University of Liverpool. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Rajput, S. S., & Trivedi, A. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184. Available at: [Link]

  • Hans, W., & Meijer, E. W. (1982). The Reimer-Tiemann Reaction. Organic Reactions. Available at: [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering. Available at: [Link]

  • Wikipedia contributors. (2023). Reimer–Tiemann reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrrole Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrole Formylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their pyrrole formylation reactions. Here, we address common challenges and provide in-depth, field-proven insights to enhance the efficiency and success of your experiments.

Understanding Pyrrole Formylation: The Vilsmeier-Haack Reaction

The formylation of pyrrole, a critical transformation in the synthesis of many pharmaceuticals and natural products, is most commonly achieved through the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich pyrrole ring.[2][3][4]

The electrophilic nature of the Vilsmeier reagent makes it highly effective for reacting with electron-rich aromatic and heteroaromatic compounds such as pyrroles.[2][4] The reaction generally proceeds with high regioselectivity for the C2 position (the α-position) of the pyrrole ring due to the electron-donating nature of the nitrogen atom, which stabilizes the reaction intermediate.[4][5]

Visualizing the Mechanism

The Vilsmeier-Haack reaction can be understood in three key stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrrole, and hydrolysis to the final aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrrole Pyrrole Iminium_Intermediate Iminium Salt Intermediate Pyrrole->Iminium_Intermediate attacks Formylpyrrole 2-Formylpyrrole Iminium_Intermediate->Formylpyrrole hydrolyzes to H2O H₂O (Workup) H2O->Formylpyrrole

Caption: The Vilsmeier-Haack reaction pathway for pyrrole formylation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your pyrrole formylation experiments in a question-and-answer format.

Q1: My Vilsmeier-Haack reaction is resulting in a low yield. What are the likely causes and how can I improve it?

Several factors can contribute to low yields in this reaction. A systematic approach to troubleshooting is often the most effective.

  • Reagent Quality: The purity and dryness of your reagents are paramount. Both DMF and POCl₃ are sensitive to moisture. Ensure you are using anhydrous solvents and fresh, high-quality reagents.[6] The Vilsmeier reagent itself is hygroscopic and can degrade upon exposure to moisture.[2]

  • Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and typically requires cooling (0-10 °C) to prevent degradation.[6] However, the subsequent formylation of the pyrrole may necessitate heating. The optimal temperature is substrate-dependent; while simple pyrroles might react at room temperature or with gentle warming (40-60 °C), less reactive pyrroles may require higher temperatures.[6] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ideal temperature and duration.[6]

  • Improper Work-up: The hydrolysis of the intermediate iminium salt is a critical final step.[6] The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base like sodium hydroxide or sodium acetate to yield the aldehyde.[6] Incomplete neutralization can lead to lower yields and discolored products.[6]

  • Side Reactions: Electron-rich pyrroles are susceptible to side reactions such as di-formylation or polymerization, especially under harsh conditions.[6] To minimize these, use a moderate excess of the Vilsmeier reagent (generally 1.1-1.5 equivalents) and carefully control the reaction temperature.[6]

Q2: I am observing the formation of multiple isomers during the formylation of my substituted pyrrole. How can I control the regioselectivity?

The regioselectivity of the Vilsmeier-Haack formylation is governed by a combination of electronic and steric factors.[6]

  • Electronic Effects: Formylation typically occurs at the most electron-rich position of the pyrrole ring.[6]

    • For pyrroles with an electron-donating group at the 2-position, formylation will preferentially occur at the 5-position.[6]

    • If an electron-withdrawing group is at the 2-position, a mixture of 4- and 5-formylated products is often observed.[6]

  • Steric Hindrance: Bulky substituents on the pyrrole ring or on the nitrogen atom can sterically hinder the approach of the Vilsmeier reagent to adjacent positions.[6] For instance, a large N-substituent can direct formylation to the C3 position.

N-Substituent (R)Ratio of C2-formyl : C3-formyl
H>99 : 1
Methyl95 : 5
Isopropyl80 : 20
tert-Butyl15 : 85
Phenyl90 : 10
Tosyl>99 : 1 (at C2)
Illustrative data based on the principle that steric bulk on the nitrogen atom can shift the preferred site of electrophilic attack from the C2 to the C3 position. Electron-withdrawing groups like tosyl deactivate the ring but still favor C2 attack.[7]
Q3: The Vilsmeier-Haack reaction is highly exothermic and challenging to control on a larger scale. What are the best practices for managing the reaction exotherm?

Managing the exotherm is critical for safety and to prevent the degradation of the Vilsmeier reagent.

  • Controlled Addition: A standard and effective method is the slow, dropwise addition of phosphorus oxychloride to a cooled solution of DMF and the pyrrole substrate.[6] This ensures that the Vilsmeier reagent reacts as it is formed, preventing its accumulation and a potential thermal runaway.[6]

  • Efficient Cooling: Employ a reactor with efficient heat exchange capabilities, such as a jacketed reactor with a circulating coolant.

Q4: Are there alternative, milder methods for pyrrole formylation if the Vilsmeier-Haack reaction is not suitable for my sensitive substrate?

Yes, several other methods can be employed for pyrrole formylation, some of which are milder than the traditional Vilsmeier-Haack conditions.

  • Duff Reaction: This method uses hexamethylenetetramine in the presence of an acid (like boric or acetic acid) to introduce a formyl group. It is generally less reactive than the Vilsmeier-Haack reaction and may require more forcing conditions.

  • Gattermann and Gattermann-Koch Reactions: These reactions use hydrogen cyanide or carbon monoxide, respectively, with an acid catalyst. However, due to the highly toxic nature of the reagents, they are less commonly used.

  • Formylation with Dichloromethyl Methyl Ether: In the presence of a Lewis acid like SnCl₄ or TiCl₄, dichloromethyl methyl ether can be used as a formylating agent. This method can offer good yields but requires careful handling of the Lewis acid.

Experimental Protocol: A Standard Vilsmeier-Haack Formylation of Pyrrole

This protocol outlines a standard procedure for the 2-formylation of pyrrole.

Materials:
  • Pyrrole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrrole (10.0 mmol) in anhydrous DMF (10 mL) and anhydrous DCM (20 mL).[8]

  • Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add phosphoryl chloride (12.0 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 5 °C.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[8]

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (100 g).[8]

  • Hydrolysis: Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.[8]

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).[8]

  • Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-formylpyrrole.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

References

Sources

Stability issues of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound under various experimental conditions. As an electron-rich aromatic system bearing both an ester and an aldehyde functionality, this molecule presents unique stability challenges that require careful consideration in its handling, storage, and application.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned from colorless to a yellow or brownish hue. What is causing this discoloration?

A1: The development of color in solutions of pyrrole derivatives is a common indicator of degradation, primarily through oxidation and subsequent polymerization.[1][2] The pyrrole ring is electron-rich and, therefore, susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This process can lead to the formation of highly conjugated oligomers or polymers, which are colored.

Immediate Actions:

  • Inert Atmosphere: If you are working with the compound in solution, immediately sparge the solution with an inert gas like argon or nitrogen to remove dissolved oxygen. For solid samples, store them under an inert atmosphere.[1]

  • Light Protection: Protect your sample from light by using amber vials or by wrapping the container with aluminum foil. Photodegradation can accelerate oxidative processes.[3]

  • Solvent Purity: Ensure that your solvents are of high purity and free from peroxides, which can initiate oxidation.

Q2: I am observing a loss of my starting material and the appearance of a new peak in my HPLC analysis after leaving my sample in an acidic mobile phase. What is the likely degradation product?

A2: Under acidic conditions, the primary route of degradation for this compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is catalyzed by H+ ions.[3][4] The resulting carboxylic acid will have a different retention time on a reverse-phase HPLC column, typically eluting earlier than the ester.

Troubleshooting:

  • pH Control: If your experimental conditions allow, buffer your solution to a more neutral pH. Pyrrole derivatives are generally more stable in neutral media.[3]

  • Time Limitation: Minimize the time the compound spends in acidic conditions. Prepare samples immediately before analysis.

  • Method Development: During HPLC method development, consider using mobile phases closer to neutral pH if the separation is not compromised.

Q3: What happens to the compound under basic conditions? I am seeing multiple new peaks in my chromatogram.

A3: Basic conditions can be particularly harsh for this molecule. You are likely observing degradation through two primary pathways:

  • Saponification: The methyl ester will be rapidly hydrolyzed to the carboxylate salt.[3]

  • Cannizzaro-type Reactions: The formyl group, lacking an alpha-hydrogen, can undergo disproportionation reactions in the presence of a strong base. This can lead to the formation of the corresponding alcohol and carboxylic acid.

  • Ring Instability: The overall stability of the pyrrole ring can be compromised under strong basic conditions, potentially leading to ring-opening or other complex rearrangements.[3]

Preventative Measures:

  • Avoid the use of strong bases (e.g., NaOH, KOH) unless they are required for a specific reaction.

  • If a basic environment is necessary, use milder bases (e.g., sodium bicarbonate, triethylamine) and maintain low temperatures to slow the rate of degradation.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.
Potential Cause Explanation Recommended Solution
Degradation in Assay Buffer The pH of your biological buffer may be acidic or basic enough to cause slow degradation over the course of the experiment, leading to a decrease in the effective concentration of the active compound.Perform a time-course stability study of the compound in your assay buffer. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the extent of degradation. If instability is confirmed, consider adjusting the buffer pH or shortening the incubation time.
Oxidation Many cell culture media are exposed to atmospheric oxygen, which can lead to oxidative degradation of the pyrrole.Prepare stock solutions in degassed solvents like DMSO. When diluting into aqueous media for assays, do so immediately before use. Consider including antioxidants in your assay if they do not interfere with the biological system.
Adsorption to Plastics Highly substituted, relatively nonpolar molecules can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in solution.Use low-adhesion plastics or silanized glassware. Pre-rinsing pipette tips with the solution can also help mitigate this effect.
Issue 2: Difficulty in purifying the compound after synthesis.
Potential Cause Explanation Recommended Solution
Degradation on Silica Gel The slightly acidic nature of standard silica gel can cause degradation of acid-labile compounds during column chromatography.Neutralize your silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in hexane/ethyl acetate). Alternatively, use a different stationary phase like alumina (basic or neutral).
Formation of Side Products During Workup Aqueous acidic or basic washes during the reaction workup can induce degradation before the final product is isolated.Use mild washing agents like saturated sodium bicarbonate solution for neutralization. Minimize contact time with aqueous layers and work at lower temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to understanding the stability of this compound under various stress conditions, in accordance with ICH guidelines.[5][6]

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector (or MS for peak identification)

  • C18 reverse-phase HPLC column

2. Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound to light (e.g., in a photostability chamber) as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze by a validated stability-indicating HPLC method.[4][7]

3. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control.

  • Calculate the percentage of degradation.

  • Identify and characterize major degradation products, if possible, using techniques like LC-MS.

Visualizing Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound.

G cluster_acid Acidic Conditions start_acid Methyl 4-formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylate prod_acid 4-Formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylic acid start_acid->prod_acid H+ / H2O (Ester Hydrolysis)

Caption: Acid-catalyzed hydrolysis of the methyl ester.

G cluster_base Basic Conditions start_base Methyl 4-formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylate prod_base 4-Formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylate Salt start_base->prod_base OH- / H2O (Saponification)

Caption: Base-mediated saponification of the methyl ester.

G cluster_oxidation Oxidative Conditions start_ox Methyl 4-formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylate intermediate_ox Pyrrole Radical Cation start_ox->intermediate_ox [O] (e.g., O2, Peroxides) prod_ox Colored Oligomers/Polymers intermediate_ox->prod_ox Polymerization

Caption: Oxidative degradation leading to polymerization.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). Journal of AOAC INTERNATIONAL. [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018). Natural Product Reports. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]

  • Pyrrole Test. Applied Analytical Laboratories. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. (2023). Chemistry Central Journal. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). RSC Advances. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • What is the degradation mechanism of pyrrole?. (2015). Chemistry Stack Exchange. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

Sources

Technical Support Center: Troubleshooting Column Chromatography Separation of Pyrrole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of pyrrole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating these structurally similar compounds. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Pyrrole isomers, whether constitutional or positional, often exhibit subtle differences in polarity and stereochemistry, making their separation a significant purification challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My pyrrole isomers are co-eluting or have very poor separation on a silica gel column. What is the first thing I should adjust?

A1: The first and most critical parameter to adjust is the mobile phase (eluent system). The goal is to maximize the differential interaction of your isomers with the stationary phase. Begin by running a series of Thin Layer Chromatography (TLC) plates with various solvent systems of differing polarities.[1] Aim for a solvent system that provides the best possible separation and gives your target compounds an Rf value between 0.2 and 0.4.[2] A slight modification, like changing from ethyl acetate to methyl t-butyl ether (MTBE) or adding a small percentage of a more polar solvent like methanol, can sometimes dramatically alter selectivity.

Q2: I'm observing significant peak tailing or streaking for my pyrrole compounds on TLC and the column. What causes this and how can I fix it?

A2: Streaking is a classic sign of undesirable interactions between your compound and the stationary phase, often due to the basic nature of the pyrrole nitrogen interacting with the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2]

To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (NEt₃) or pyridine into your mobile phase.[2] This neutralizes the acidic sites on the silica, leading to more symmetrical, sharper peaks.

  • Use a Deactivated Stationary Phase: Consider using neutral alumina or commercially available deactivated silica gel. You can also prepare it by washing standard silica with a solvent containing triethylamine before packing the column.[2][3][4]

Q3: My pyrrole derivative appears to be decomposing on the column. How can I prevent this?

A3: Pyrroles can be sensitive to acids, air, and light. The acidic nature of standard silica gel is a common cause of degradation.[2][3][4]

Preventative Measures:

  • Neutralize the Stationary Phase: As mentioned above, using deactivated silica or adding a base like triethylamine to the eluent is the most effective strategy.[2][3]

  • Minimize Residence Time: The longer your compound is on the column, the more time it has to degrade. Use flash chromatography with optimal pressure to expedite the separation.[3]

  • Work Under Inert Conditions: If your compound is highly sensitive to oxidation, consider preparing your slurry, packing the column, and running the separation under an inert atmosphere of nitrogen or argon.[2][3]

  • Use Fresh Solvents: Impurities in old solvents can sometimes promote degradation.[2]

Q4: I can't remove the unreacted pyrrole starting material from my product. What are the best strategies?

A4: Unreacted pyrrole can be a persistent impurity. A multi-step approach is often best:

  • Aqueous Wash/Liquid-Liquid Extraction: Before chromatography, perform an aqueous wash of your crude product dissolved in an organic solvent. This can remove some of the more water-soluble starting materials.

  • Pre-Column Wash: For larger amounts of unreacted pyrrole, washing the crude mixture with a non-polar solvent like hexanes can be very effective, as many pyrrole products are less soluble in it than the starting material itself.[2][5]

  • Optimized Chromatography: Use a shallow gradient during column chromatography. A slow, gradual increase in the polar solvent can often provide the resolution needed to separate the product from the starting material.[2]

Detailed Troubleshooting Guides
Issue 1: Inadequate Isomer Resolution (Poor Selectivity)

Achieving baseline separation of isomers requires exploiting subtle differences in their structure. If optimizing the mobile phase polarity isn't enough, you must change the fundamental interactions within the chromatographic system.

Causality: Isomers have identical mass and often very similar polarities. Standard stationary phases like silica may not possess the necessary selectivity to differentiate between them. Separation is governed by the sum of all interactions (hydrophilic, hydrophobic, π-π, dipole-dipole, etc.). To separate isomers, you must use a system where at least one of these interaction types differs significantly between the molecules.

Caption: Workflow for troubleshooting poor isomer separation.

Step-by-Step Solutions:

  • Re-evaluate Mobile Phase Composition:

    • Change Solvent Class: If you are using a standard Hexane/Ethyl Acetate system, try switching to a different solvent family that offers alternative selectivity. For example, replace ethyl acetate (a hydrogen bond acceptor) with dichloromethane (a dipole) or MTBE. This alters the interaction dynamics between your isomers and the stationary phase.[6]

    • Introduce π-π Interactions: If your pyrrole isomers have aromatic rings, adding a solvent like toluene in small quantities to a non-polar mobile phase (e.g., Hexane/Toluene/EtOAc) can introduce competitive π-π interactions, potentially enhancing separation.

  • Change the Stationary Phase: This is often the most powerful tool for isomer separation.

    • Reversed-Phase (C18): For polar pyrrole isomers, switching to a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is a logical step.[1][2] Separation is now driven by differences in hydrophobicity. Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape.[1]

    • PFP or PYE Phases: Pentafluorophenyl (PFP) or Pyrenylethyl (PYE) bonded phases are exceptionally effective for separating positional isomers of aromatic compounds.[7][8] These phases provide unique electronic interactions (π-π, dipole-dipole) that can differentiate isomers that are inseparable on standard C18 or silica columns.[7]

    • Amine-Functionalized Silica: For compounds that are particularly troublesome on standard silica, an amine-bonded phase can provide a different selectivity profile and inherently better peak shapes for basic compounds.[9]

Issue 2: Product Elutes as a Broad, Flat Peak or with Significant Tailing

This issue is common when purifying N-heterocycles and indicates either poor interaction kinetics, column overloading, or secondary interactions.[10]

Causality: A broad peak means that molecules of the same compound are traveling through the column at widely different speeds. This can be due to slow mass transfer (the compound adsorbs/desorbs slowly) or the presence of multiple interaction modes (e.g., the desired normal-phase interaction plus the undesired ionic interaction with acidic silanol sites).[11]

Solutions:

  • Optimize Flow Rate: While flash chromatography is designed to be fast, an excessively high flow rate can reduce separation efficiency. Conversely, a flow rate that is too slow can lead to band broadening due to diffusion. There is an optimal flow rate for every column particle size and diameter.[11][12] If you are using an automated flash system, start with the manufacturer's recommended settings and adjust as needed.

  • Reduce Sample Load: Overloading the column is a primary cause of broad, asymmetrical peaks. A good rule of thumb for flash chromatography is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[1]

  • Improve Sample Loading Technique: The sample should be applied to the column in the narrowest possible band.

    • Liquid Loading: Dissolve the sample in a minimal amount of the mobile phase or a weaker solvent. Using a strong solvent (like methanol in a hexane/ethyl acetate system) to dissolve the sample will cause localized band broadening as it will carry the compound down the column too quickly before proper partitioning can occur.[11][12]

    • Dry Loading: If your compound is poorly soluble in the mobile phase, dissolve it in a suitable solvent (e.g., DCM, Methanol), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent completely to get a dry, free-flowing powder.[1][12] This powder can then be loaded evenly onto the top of the column bed. This is often the superior method for achieving sharp peaks.

Experimental Protocols & Data
Protocol 1: Systematic Mobile Phase Screening with TLC
  • Prepare Stock Solutions: Dissolve your crude mixture in a suitable solvent (e.g., DCM or Ethyl Acetate) to a concentration of ~5 mg/mL.

  • Spot TLC Plates: Using a capillary spotter, apply a small spot of the solution to the baseline of several TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different solvent system. Test a range of polarities and solvent classes.

  • Analyze: Visualize the plates under UV light and/or with a chemical stain. Identify the system that gives the best separation between your isomer spots and an Rf of ~0.3 for the target compounds.

Solvent System ClassExample (Starting Point)Characteristics & Use Case
Standard Hydrocarbon/Ester Hexanes / Ethyl Acetate (9:1 to 1:1)Most common system; good for moderately polar compounds.
Hydrocarbon/Chlorinated Hexanes / Dichloromethane (DCM) (5:1 to 1:2)Good for less polar compounds; DCM offers different selectivity.
Hydrocarbon/Ether Hexanes / MTBE or Diethyl EtherEthers are less polar than EtOAc but can alter H-bonding interactions.
Polar Aprotic DCM / Methanol (99:1 to 9:1)For more polar pyrroles that don't move in less polar systems.
Modified Phase Hexanes / EtOAc + 0.5% NEt₃For basic pyrroles to prevent streaking on silica.[2]
Protocol 2: Dry Loading a Sample for Flash Chromatography
  • Dissolve Sample: In a round-bottomed flask, dissolve your crude product completely in a volatile solvent (e.g., DCM, acetone, or methanol).

  • Add Sorbent: Add silica gel (or Celite for very sensitive compounds) to the flask. A good starting point is 2-3 times the mass of your crude product.

  • Mix and Evaporate: Swirl the flask to create a slurry, ensuring all the silica is wetted. Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[12] If the residue is oily or clumpy, add more silica and repeat.

  • Load Column: Carefully add the dry powder as an even layer on top of the packed column bed. Gently tap the column to settle the powder.

  • Begin Elution: Carefully add the mobile phase and begin the elution process.

Decision Tree: Choosing the Right Chromatographic Mode

Caption: Decision tree for selecting a chromatographic method.

References
  • Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives - Benchchem. (n.d.).
  • Qi, M., et al. (2014). Calix[1]pyrroles: Highly Selective Stationary Phases for Gas Chromatographic Separations. Journal of Chromatography A. Retrieved from

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
  • Troubleshooting Flash Column Chromatography - University of Rochester. (n.d.).
  • Six key factors that impact flash chromatography - Biotage. (2023, January 23).
  • Separation of Isomers - Pyvot Tech. (n.d.).
  • How to remove excess pyrrole from a reaction mixture? - ResearchGate. (2020, September 15).
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7).
  • How can I modify my flash chromatography method to separate chemically similar compounds? | Biotage. (2023, January 30).
  • troubleshooring flash chromatography purification : r/Chempros - Reddit. (2022, June 27).
  • HPLC Column for Structual Isomers - NACALAI TESQUE, INC. (n.d.).
  • How changing stationary phase chemistry can impact separation selectivity | Biotage. (2023, February 2).
  • Separation of Tocopherol Isomers Using SiliaChrom Plus HPLC Columns - SiliCycle. (n.d.).

Sources

Technical Support Center: Navigating the Challenges of Scaling Up Substituted Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, chemists, and drug development professionals involved in the synthesis of substituted pyrroles. This resource is designed to provide in-depth, practical solutions to the common challenges encountered when transitioning pyrrole synthesis from the laboratory bench to a larger scale. Drawing upon established chemical principles and extensive field experience, this guide offers troubleshooting advice and frequently asked questions to ensure the robustness and efficiency of your synthetic routes.

I. Core Challenges in Scaling Up Pyrrole Synthesis

Scaling up any chemical synthesis introduces a new set of variables that can significantly impact reaction outcomes. For substituted pyrroles, these challenges are often multifaceted, involving issues with heat and mass transfer, reagent addition and stoichiometry, and product isolation and purification. This guide will address these core issues within the context of widely used synthetic methodologies.

II. Troubleshooting Guides & FAQs for Key Synthetic Methods

This section provides a detailed, question-and-answer-formatted troubleshooting guide for the most common and versatile methods used in substituted pyrrole synthesis.

A. The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a cornerstone of pyrrole chemistry.[1][2] While straightforward in principle, scaling up this reaction can present several difficulties.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr reaction is showing a significant decrease in yield upon scale-up. What are the likely causes?

A1: Several factors can contribute to diminished yields on a larger scale:

  • Inadequate Mixing: Insufficient agitation can lead to localized "hot spots" and poor distribution of reactants, resulting in side reactions and incomplete conversion. Ensure your reactor is equipped with an appropriate overhead stirrer for the scale of your reaction.

  • Suboptimal Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making efficient heating and cooling more challenging. This can lead to prolonged reaction times or thermal degradation of starting materials and products.[3][4] Utilize a reactor with a heating/cooling jacket and monitor the internal temperature closely.

  • Catalyst Concentration: The optimal catalyst (typically a Brønsted acid) concentration may need to be re-evaluated at a larger scale.[5] High local concentrations of strong acids can promote the formation of furan byproducts.[3] Consider slower, controlled addition of the acid catalyst.

  • Water Removal: The reaction produces water, which can inhibit the reaction equilibrium. On a larger scale, inefficient removal of water can significantly slow down the reaction. The use of a Dean-Stark trap or the addition of a dehydrating agent like magnesium sulfate can be beneficial.

Q2: I'm observing the formation of a major byproduct that I suspect is a furan. How can I minimize this?

A2: Furan formation is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed cyclization of the 1,4-dicarbonyl without the amine.[3] To mitigate this:

  • Control pH: Maintain a weakly acidic to neutral pH. Excessively acidic conditions (pH < 3) favor furan formation.[3]

  • Amine Stoichiometry: Use a slight excess of the amine to favor the pyrrole pathway.

  • Temperature Management: Lowering the reaction temperature can sometimes reduce the rate of the competing furan cyclization.

Q3: How can I improve the regioselectivity when using an unsymmetrical 1,4-dicarbonyl compound?

A3: Achieving high regioselectivity depends on differentiating the reactivity of the two carbonyl groups.[6] Consider the following strategies:

  • Steric Hindrance: A bulkier substituent near one carbonyl group will hinder the initial amine attack at that position, directing the reaction to the less hindered carbonyl.[6]

  • Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it more reactive towards the amine.[6]

  • Protecting Groups: In some cases, one of the carbonyl groups can be temporarily protected to force the reaction to occur at the other position.

B. The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][7] Managing chemoselectivity and side reactions is a key challenge when scaling up this method.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch synthesis is producing a complex mixture of byproducts on a larger scale. How can I improve the chemoselectivity?

A1: Byproduct formation in the Hantzsch synthesis often stems from side reactions of the starting materials.[6] To improve chemoselectivity:

  • Slow Addition of the α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine.[6] Adding the α-haloketone slowly to the pre-formed enamine (from the β-ketoester and amine) can minimize these side reactions.[6]

  • Base Selection: A weak base is often sufficient. Stronger bases can promote unwanted side reactions.[6]

  • Temperature Control: Maintain a moderate reaction temperature to control the reaction rate and reduce byproduct formation.[6]

Q2: The reaction is sluggish and gives a low yield. What can I do to improve the reaction rate and conversion?

A2:

  • Enamine Formation: Ensure the initial formation of the enamine from the β-ketoester and the amine is complete before adding the α-haloketone. This can sometimes be facilitated by removing the water formed during this step.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol are commonly used.

  • Catalysis: While not always necessary, the addition of a catalytic amount of a Lewis acid might enhance the reaction rate in some cases.

C. The Barton-Zard Pyrrole Synthesis

The Barton-Zard synthesis is a powerful method for preparing pyrroles from nitroalkenes and α-isocyanides under basic conditions.[1][8]

Frequently Asked Questions (FAQs)

Q1: I'm having trouble with the stability of my nitroalkene starting material on a larger scale. What are the best practices for handling it?

A1: Nitroalkenes can be unstable and prone to polymerization, especially when impure.

  • Freshly Prepared is Best: It is highly recommended to use freshly prepared and purified nitroalkenes for the best results.[6]

  • Storage: If storage is necessary, keep them in a cool, dark place, and consider storing them as a solution in a suitable solvent.

  • Slow Addition: Adding the nitroalkene slowly to the reaction mixture can help to control its concentration and minimize side reactions.

Q2: The workup and purification of my Barton-Zard reaction are proving difficult on a larger scale. Any suggestions?

A2: The workup can be challenging due to the presence of polar byproducts.

  • Careful Extraction: Perform a thorough aqueous workup to remove inorganic salts and polar impurities. Multiple extractions with a suitable organic solvent may be necessary.

  • Chromatography: Column chromatography is often required for purification.[6] Careful selection of the stationary and mobile phases is crucial to achieve good separation. Some nitrogen-containing byproducts can be difficult to separate from the desired pyrrole.[6]

D. The van Leusen Pyrrole Synthesis

The van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to react with an enone or an aldehyde to form the pyrrole ring.[9][10]

Frequently Asked Questions (FAQs)

Q1: My van Leusen reaction is not going to completion, even with extended reaction times. What could be the issue?

A1:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base like sodium hydride or DBU is typically used. Ensure that a sufficient amount of base is used to deprotonate the TosMIC and drive the reaction.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the anionic intermediates. Ensure all reagents and solvents are thoroughly dried.

  • Temperature: While some van Leusen reactions proceed at room temperature, others may require heating to go to completion.

Q2: I am observing the formation of an oxazoline byproduct. How can I avoid this?

A2: The formation of a 4-alkoxy-2-oxazoline can be a side reaction, particularly when using an excess of a primary alcohol in the reaction mixture.[11] Judicious control of the amount of alcohol used is necessary to minimize this byproduct.[11]

III. General Scale-Up Considerations and Best Practices

Beyond the specifics of each named reaction, several general principles are crucial for the successful scale-up of substituted pyrrole synthesis.

ParameterBench Scale (e.g., <1 g)Pilot/Production Scale (>1 kg)Key Considerations for Scale-Up
Mixing Magnetic stirrerOverhead mechanical stirrer, bafflesEnsure homogeneity to avoid localized concentration and temperature gradients.
Heating/Cooling Heating mantle, oil bathJacketed reactor with thermal fluidSurface-to-volume ratio decreases, making heat transfer less efficient. Monitor internal temperature.
Reagent Addition Syringe, dropping funnelMetering pumpsControlled addition is critical to manage exotherms and minimize side reactions.
Workup Separatory funnelJacketed reactor with bottom outlet valvePhase separation can be slower. Ensure adequate settling time.
Purification Flash column chromatographyPreparative HPLC, crystallization, distillationChromatography becomes less practical. Develop robust crystallization or distillation procedures.
Experimental Workflow for Scale-Up

ScaleUp_Workflow cluster_0 Phase 1: Bench-Scale Optimization cluster_1 Phase 2: Process Safety Assessment cluster_2 Phase 3: Pilot-Scale Run cluster_3 Phase 4: Production A Reaction Condition Screening B Analytical Method Development A->B C Impurity Profiling B->C D Calorimetry Studies (RC1, DSC) C->D E Identify Potential Exotherms D->E F Develop Thermal Management Plan E->F G Kilo-Lab or Pilot Plant Run F->G H Monitor Critical Process Parameters G->H I Validate Purification Method H->I J Full-Scale Production I->J K Implement Quality Control Measures J->K

Caption: A generalized workflow for scaling up chemical synthesis.

IV. Conclusion

Successfully scaling up the synthesis of substituted pyrroles requires a thorough understanding of the underlying reaction mechanisms and a systematic approach to addressing the challenges of heat and mass transfer, reagent handling, and purification. By carefully considering the factors outlined in this guide and implementing robust process controls, researchers and production chemists can achieve efficient, reliable, and safe production of these important heterocyclic compounds.

V. References

  • Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity - Benchchem. (n.d.). Retrieved from

  • What are the challenges in the synthesis and application of pyrrole? - Blog - BIOSYNCE. (2025, June 13). Retrieved from

  • Troubleshooting common issues in Paal-Knorr pyrrole synthesis - Benchchem. (n.d.). Retrieved from

  • Pyrrole Synthesis in Ionic Liquids by Paal—Knorr Condensation under Mild Conditions. | Request PDF - ResearchGate. (2025, August 7). Retrieved from

  • A Comparative Guide to Pyrrole Synthesis: Barton-Zard vs. Paal-Knorr - Benchchem. (n.d.). Retrieved from

  • Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate - MDPI. (2022, December 2). Retrieved from

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. (n.d.). Retrieved from

  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (n.d.). Retrieved from

  • Knorr pyrrole synthesis - Wikipedia. (n.d.). Retrieved from

  • Hantzsch pyrrole synthesis - Wikipedia. (n.d.). Retrieved from

  • Barton–Zard reaction - Wikipedia. (n.d.). Retrieved from

  • Barton-Zard Pyrrole Synthesis ALL ABOUT CHEMISTRY. (2020, June 26). Retrieved from

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - NIH. (2018, October 17). Retrieved from

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - ResearchGate. (n.d.). Retrieved from

  • Van Leusen Reaction - Organic Chemistry Portal. (n.d.). Retrieved from

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved from

Sources

Technical Support Center: Purification of Crude Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS No. 175276-49-0). This valuable synthetic intermediate possesses a highly functionalized and sensitive pyrrole core, which can present unique purification hurdles. This document outlines common impurities, troubleshooting strategies, and detailed, validated protocols to achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: My crude product is a dark brown or black tar-like substance, not the expected solid. What's the cause and what should I do?

A dark, polymeric appearance is a common issue when working with electron-rich pyrrole derivatives.[1] The primary causes are oxidation and acid-catalyzed polymerization. Pyrroles are susceptible to degradation upon exposure to air, light, and acidic conditions, which can be present from the synthesis, particularly if a Vilsmeier-Haack formylation was used.[1][2][3]

  • Immediate Actions: If possible, work up subsequent batches under an inert atmosphere (Nitrogen or Argon). Protect the reaction and crude product from direct light.

  • Purification Strategy: Aggressive polymerization may render the product unsalvageable. However, if a significant amount of the desired product remains, you can attempt to isolate it. A primary purification by column chromatography on a deactivated stationary phase is recommended over recrystallization, as the polymeric impurities will likely inhibit crystal formation.

Q2: What are the most effective methods for purifying this compound?

The optimal purification strategy depends on the specific impurities present. The three most effective techniques are:

  • Flash Column Chromatography: Excellent for separating the target compound from unreacted starting materials, byproducts, and polar baseline impurities.[4]

  • Recrystallization: Ideal for achieving high purity if the crude material is relatively clean (>85%) and solid. The compound has a reported melting point of 124°C, making it a good candidate for this technique.[5]

  • Sodium Bisulfite Adduct Formation: A highly selective method for separating the target aldehyde from non-aldehyde impurities. This chemical extraction is particularly powerful for removing closely eluting non-polar impurities that are difficult to separate by chromatography.[6][7][8]

Q3: My TLC plate shows multiple spots. How can I tentatively identify the major impurities?

Based on a typical Vilsmeier-Haack synthesis route, the common impurities and their expected TLC behavior (relative to the product, Rf ≈ 0.4-0.5 in 3:1 Hexanes:Ethyl Acetate) are:

  • Unreacted Pyrrole Precursor: Less polar than the product (higher Rf) due to the absence of the polar aldehyde group.

  • Carboxylic Acid: More polar than the product (lower Rf, may streak) due to oxidation of the formyl group. This can be confirmed by washing an aliquot of the crude mixture with a mild base (e.g., NaHCO3 solution); the spot corresponding to the acid should disappear from the organic layer's TLC.[9]

  • Polymeric Byproducts: Will typically appear as a streak from the baseline to the solvent front.

  • Residual DMF: Very polar and will remain at the baseline (Rf ≈ 0).

Q4: I'm experiencing significant product loss and streaking during silica gel chromatography. What's happening?

The pyrrole ring system can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[4] The formyl group can also interact strongly with the silica surface.

  • Solution: Deactivate the stationary phase. This is achieved by pre-treating the silica gel with a solvent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine (v/v) in the eluent.[4] Alternatively, using a different stationary phase like neutral alumina can mitigate degradation.[9]

Section 2: Troubleshooting Guide: Common Impurities & Removal Strategies

This table provides a systematic approach to identifying and removing common impurities encountered during the synthesis of this compound.

ImpurityProbable CauseIdentification (TLC/¹H NMR)Recommended Removal Strategy
Unreacted Pyrrole Precursor Incomplete formylation reaction (e.g., insufficient Vilsmeier reagent, low temperature).TLC: Spot with higher Rf than the product. ¹H NMR: Absence of aldehyde proton signal (~10 ppm), presence of aromatic proton signal at the 4-position.Flash Column Chromatography: Easily separated due to polarity difference.
Corresponding Carboxylic Acid Oxidation of the aldehyde group by air, especially during workup or storage.TLC: Spot with lower Rf, often streaks. ¹H NMR: Broad singlet >10 ppm (acid proton), disappearance of the sharp aldehyde proton.Aqueous Wash: Wash the crude organic solution with saturated NaHCO₃. The acid will be deprotonated and move to the aqueous layer.[9]
Polymeric/Colored Byproducts Acid-catalyzed polymerization or oxidative degradation.[1]TLC: Dark streak from the baseline. ¹H NMR: Broad, unresolved signals in the baseline.Activated Carbon: Treat a solution of the crude product with a small amount of activated carbon before filtration and concentration. Chromatography: Polymers will remain on the column.
Residual DMF Use of DMF as a solvent in the Vilsmeier-Haack reaction.[10][11]TLC: Spot at the baseline. ¹H NMR: Singlets around 8.0, 2.9, and 2.7 ppm.Aqueous Washes: Multiple washes of the crude organic layer with water or brine during the initial workup.
Iminium Salt Intermediate Incomplete hydrolysis of the Vilsmeier intermediate during aqueous workup.[3]TLC: Highly polar, baseline material. ¹H NMR: Signals corresponding to the iminium proton.Hydrolysis: During workup, ensure the aqueous phase is sufficiently basic (pH > 8) and stirred for an adequate time to ensure complete hydrolysis to the aldehyde.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Deactivated Flash Column Chromatography

This protocol is designed to minimize degradation of the acid-sensitive pyrrole ring.

  • Prepare the Stationary Phase: In a fume hood, prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

  • Pack the Column: Pack the column with the deactivated silica slurry. Equilibrate the column by flushing with 2-3 column volumes of the starting eluent (containing 0.5% triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel. After drying, carefully load the powder onto the top of the packed column.

  • Elution: Begin elution with the starting solvent system (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% Et₃N). Gradually increase the polarity by increasing the percentage of ethyl acetate as needed.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure. To remove residual triethylamine, the residue can be co-evaporated with a solvent like toluene or dissolved in ether and washed with dilute acid (if the product is stable) and brine, then dried and reconcentrated.

Protocol 2: High-Purity Purification by Recrystallization

This method is effective for crude material that is already >85% pure and solid.

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes or heptane). The ideal solvent will dissolve the compound when hot but result in low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 3: Selective Purification via Sodium Bisulfite Adduct Formation

This powerful technique specifically isolates the aldehyde from other organic impurities.[6][8]

Part A: Adduct Formation and Extraction of Impurities

  • Dissolution: Dissolve the crude mixture in a water-miscible solvent like methanol or THF (e.g., 5-10 mL per gram of crude material).[7] Transfer the solution to a separatory funnel.

  • Adduct Formation: Add 1-2 equivalents of a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes. A white precipitate of the bisulfite adduct may form.[6]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Shake the funnel again to partition the non-aldehyde impurities into the organic layer, leaving the water-soluble bisulfite adduct in the aqueous layer.

  • Separation: Separate the layers. Collect the aqueous layer containing the adduct. Extract the aqueous layer one more time with the organic solvent to ensure complete removal of impurities. The organic layers containing the impurities can be discarded.

Part B: Regeneration of the Purified Aldehyde

  • Setup: Return the aqueous layer containing the adduct to the separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).

  • Regeneration: While stirring, slowly add a base such as 10% sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃) solution to the funnel until the aqueous layer is strongly basic (pH > 10).[6] This reverses the reaction and regenerates the aldehyde.

  • Extraction of Pure Product: Shake the funnel to extract the liberated pure aldehyde into the organic layer.

  • Isolation: Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Section 4: Visualization of Workflows

The following diagrams illustrate the decision-making process for purification and the mechanism of the bisulfite extraction method.

PurificationWorkflow cluster_0 Purification Strategy Crude Crude Product TLC Analyze Purity (TLC) Crude->TLC HighPurity High Purity? (>85%) TLC->HighPurity Recrystallize Protocol 2: Recrystallization HighPurity->Recrystallize Yes Chromatography Protocol 1: Column Chromatography HighPurity->Chromatography No FinalProduct Pure Product Recrystallize->FinalProduct Bisulfite Protocol 3: Bisulfite Extraction (For stubborn impurities) Chromatography->Bisulfite Impurity Co-elutes Chromatography->FinalProduct Bisulfite->FinalProduct

Caption: Decision workflow for selecting a purification method.

BisulfiteMechanism cluster_1 Bisulfite Purification Process Crude Crude Aldehyde + Impurities In Organic Solvent Adduct Water-Soluble Bisulfite Adduct In Aqueous Layer Crude->Adduct + NaHSO₃ (aq) (Shake) Pure Pure Aldehyde In Organic Solvent Adduct->Pure + NaOH (aq) (Shake)

Caption: Workflow for purification via bisulfite adduct formation.

Section 5: Stability and Storage Recommendations

Functionalized pyrroles are prone to degradation. To ensure the long-term stability of the purified this compound:

  • Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen).[1]

  • Temperature: For long-term storage, keep the material at low temperatures (-20°C is recommended).

  • Light: Protect the compound from light by storing it in an amber vial or a vial wrapped in aluminum foil.[1]

By adhering to these protocols and understanding the chemical principles behind them, researchers can consistently and effectively purify this versatile pyrrole derivative, ensuring the integrity and success of their subsequent experiments.

References

  • BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
  • BenchChem. (n.d.). Technical Support Center: Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole.
  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
  • CHB-401: Heterocyclic Compounds (Pyrrole). (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • Wood, C. E., Furkert, D. P., & Brimble, M. A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9016-9021.
  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives.
  • Brindle, C. S., & Wilson, K. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57271.
  • Zanjare, S. P., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Echemi. (n.d.). This compound.

Sources

Technical Support Center: Method Refinement for Consistent Synthesis of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyrrole derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, optimizing reaction conditions, and ensuring the consistent, high-yield production of your target compounds. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when planning or troubleshooting pyrrole synthesis.

Q1: My Paal-Knorr reaction is giving a very low yield. What are the most common culprits?

A1: Low yields in Paal-Knorr synthesis typically stem from three main areas: suboptimal reaction conditions, competing side reactions, or poor starting material reactivity.[1] Traditional methods involving prolonged heating in strong acids can degrade sensitive substrates.[2] A common side reaction is the acid-catalyzed cyclization of the 1,4-dicarbonyl starting material to form a furan derivative, which is especially prevalent at a pH below 3.[1][3] Furthermore, amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1]

Q2: I'm observing multiple products in my Hantzsch synthesis. How can I improve the chemoselectivity?

A2: The Hantzsch synthesis is a three-component reaction, and poor chemoselectivity often results from competing reaction pathways.[4] The initial formation of the enamine from the β-ketoester and the amine is critical; ensuring this step is efficient by using a slight excess of the amine can be beneficial. The subsequent reaction with the α-haloketone can proceed via the desired C-alkylation or an undesired N-alkylation. The choice of solvent can influence this selectivity, with protic solvents often favoring the desired C-alkylation pathway.[4]

Q3: The α-aminoketone required for my Knorr synthesis is unstable and self-condenses. How can I overcome this?

A3: The self-condensation of α-aminoketones is a well-known challenge in the Knorr synthesis.[5] The most effective strategy is to prepare the α-aminoketone in situ. A common and reliable method is the reduction of the corresponding α-oximino-ketone using a reducing agent like zinc dust in acetic acid. This generates the reactive α-aminoketone in the presence of the second carbonyl component, allowing for immediate condensation to form the pyrrole and minimizing self-reaction.[5]

Q4: My crude product is a dark, tarry material that is difficult to purify. What causes this and how can I prevent it?

A4: The formation of dark, polymeric, or tarry materials is often a result of product degradation or polymerization under harsh reaction conditions.[1] Pyrroles can be sensitive to strong acids and high temperatures.[1] To prevent this, consider lowering the reaction temperature and extending the reaction time, monitoring progress closely by Thin Layer Chromatography (TLC). Using milder acid catalysts or even catalyst-free conditions in certain modern protocols can also mitigate this issue.[2][6] Once the reaction is complete, immediate work-up is crucial to avoid prolonged exposure of the product to the reaction conditions.[1]

Troubleshooting Guide: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is one of the most direct methods for preparing N-substituted pyrroles.[6] However, its success is highly dependent on carefully controlled reaction parameters.

Issue 1: Low or No Product Yield

Low yields can be traced back to several factors, from reaction conditions to starting material stability.[7]

Causality and Mechanistic Insights

The reaction proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[7][8] The ring-closing step is often the rate-determining step.[1][9] Conditions that are too harsh can degrade the dicarbonyl starting material or the pyrrole product, while conditions that are too mild may not be sufficient to overcome the activation energy of the rate-determining step.

Troubleshooting Workflow

start Low Yield in Paal-Knorr cond Suboptimal Reaction Conditions? start->cond react Poor Starting Material Reactivity? cond->react No sol_cond1 Increase temperature gradually (Monitor by TLC) cond->sol_cond1 Yes side Side Product Formation? react->side No sol_react1 Use more forcing conditions (Higher temp, longer time) react->sol_react1 Yes sol_side1 Maintain pH > 3 (Use weak acid like AcOH) side->sol_side1 Yes sol_cond2 Use milder catalyst (e.g., Sc(OTf)₃, Acetic Acid) sol_cond1->sol_cond2 sol_cond3 Consider microwave-assisted synthesis sol_cond2->sol_cond3 end Improved Yield sol_cond3->end sol_react2 Use excess amine (2-3 equiv.) sol_react1->sol_react2 sol_react2->end sol_side2 Work up reaction immediately upon completion sol_side1->sol_side2 sol_side2->end

Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.

Issue 2: Furan Byproduct Formation

A significant competing pathway is the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound to yield a furan, which is often favored under strongly acidic conditions (pH < 3).[2][3]

Optimization Strategies
ParameterRecommendationRationale
Catalyst Use a weak Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., Sc(OTf)₃, Bi(NO₃)₃).[2][10]Weakly acidic conditions are sufficient to catalyze the desired condensation with the amine without strongly promoting the competing furan formation.[2]
pH Control Maintain the reaction medium at a neutral or weakly acidic pH.This disfavors the protonation equilibrium of the carbonyls that leads to intramolecular cyclization and furan formation.
Modern Approaches Employ microwave-assisted synthesis or conduct the reaction in water at elevated temperatures.[2][6]These methods can significantly shorten reaction times, minimizing the opportunity for side reactions to occur.[1]
Detailed Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol is adapted for enhanced reaction rates and yields.

  • Reagent Preparation: In a 10 mL microwave vial, dissolve the 1,4-dicarbonyl compound (1.0 mmol, 1.0 equiv) in ethanol (3 mL).

  • Addition of Amine and Catalyst: Add the primary amine (1.2 mmol, 1.2 equiv) followed by glacial acetic acid (0.5 mmol, 0.5 equiv).[1]

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120°C for 10-30 minutes. Monitor the reaction progress by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and partition between ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic phases, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a powerful method for producing polysubstituted pyrroles from the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11][12] The primary challenges often revolve around chemoselectivity and regioselectivity.

Issue: Formation of Side Products and Poor Chemoselectivity

The multi-component nature of this reaction can lead to several undesired products if not properly controlled.[4]

Causality and Mechanistic Insights

The reaction initiates with the formation of an enamine from the β-ketoester and the amine.[13] This enamine then acts as a nucleophile, attacking the α-haloketone in a C-alkylation step. An intramolecular condensation followed by dehydration yields the pyrrole.[14] Key points of failure include:

  • Inefficient Enamine Formation: If the enamine is not formed efficiently, the α-haloketone can react with the amine directly.

  • N- vs. C-Alkylation: The enamine intermediate can be alkylated at the nitrogen or the carbon. The desired pathway is C-alkylation.[4]

  • Self-Condensation: The α-haloketone can undergo self-condensation or reaction with other nucleophiles present.

Optimization Strategies
ParameterRecommendationRationale
Order of Addition Pre-mix the β-ketoester and the amine for a short period (e.g., 30 minutes) before adding the α-haloketone.This allows for the formation of the enamine intermediate, maximizing its concentration for the desired subsequent reaction.[4]
Rate of Addition Add the α-haloketone solution slowly to the reaction mixture.Slow addition maintains a low concentration of the α-haloketone, minimizing self-condensation and other side reactions.[4]
Solvent Use protic solvents like ethanol.Protic solvents can favor the desired C-alkylation pathway over N-alkylation through hydrogen bonding effects.[4]
Base Use a non-nucleophilic base if required to neutralize liberated H-X.A non-nucleophilic base (e.g., sodium bicarbonate) will not compete with the enamine in reacting with the α-haloketone.
Detailed Protocol: Chemoselective Hantzsch Synthesis
  • Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (1.0 mmol, 1.0 equiv) and the primary amine (1.1 mmol, 1.1 equiv) in absolute ethanol (5 mL). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Slowly add a solution of the α-haloketone (1.0 mmol, 1.0 equiv) in ethanol (2 mL) to the reaction mixture over 15 minutes using a syringe pump.

  • Cyclization: Heat the reaction mixture to a gentle reflux (approx. 80°C) and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Knorr Pyrrole Synthesis

The Knorr synthesis involves the condensation of an α-aminoketone with a dicarbonyl compound that has an electron-withdrawing group alpha to one of the carbonyls.[5][11]

Issue: Low Yield due to α-Aminoketone Instability

As previously mentioned, the primary challenge is the propensity of α-aminoketones to self-condense.[5]

Causality and Mechanistic Insights

The Knorr synthesis mechanism begins with the condensation of the amine and ketone to form an imine, which tautomerizes to an enamine. This is followed by cyclization and elimination of water to form the pyrrole.[5] If the α-aminoketone is not consumed quickly, it can react with itself, leading to undesired dimeric or polymeric byproducts.

Solution: In Situ Generation of the α-Aminoketone

cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reductive Condensation (In Situ) Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Nitrosation Add NaNO₂ in Acetic Acid Ketoester->Nitrosation Oxime α-Oximino-β-ketoester Nitrosation->Oxime Reduction Add Oxime solution and Zn dust to Ketoester in Acetic Acid Oxime->Reduction Ketoester2 β-Ketoester (2nd equiv.) Ketoester2->Reduction Pyrrole Polysubstituted Pyrrole ('Knorr's Pyrrole') Reduction->Pyrrole

Caption: Workflow for Knorr synthesis with in situ generation of the α-aminoketone.

Detailed Protocol: The Classic Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate

This protocol details the original, highly reliable method for synthesizing "Knorr's Pyrrole".[5]

  • Oxime Formation: In a flask, dissolve ethyl acetoacetate (1 equiv) in glacial acetic acid. Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium nitrite (1 equiv) while maintaining the temperature below 10°C.

  • Reaction Setup: In a separate, larger flask equipped with a mechanical stirrer, add a second equivalent of ethyl acetoacetate dissolved in glacial acetic acid.

  • In Situ Reduction and Condensation: To the stirred solution from step 2, gradually and simultaneously add the oxime solution from step 1 and zinc dust (2 equiv). The reaction is exothermic; use an ice bath to maintain the temperature around 40°C.[5]

  • Reaction Completion: After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Work-up and Isolation: Pour the reaction mixture into a large volume of cold water. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be recrystallized from ethanol to obtain the pure pyrrole derivative.

Advanced Purification and Characterization

Purification Strategies for Crude Pyrroles

Crude pyrrole products can contain unreacted starting materials, catalysts, and various byproducts. Selecting the appropriate purification strategy is critical for obtaining a high-purity compound.

Impurity TypeRecommended Purification MethodRationale & Details
Basic Impurities (e.g., Pyrrolidine) Acid Treatment followed by DistillationTreating the crude mixture with an acid (e.g., formic or sulfuric acid) converts basic impurities into non-volatile salts. The desired pyrrole can then be purified by distillation under reduced pressure.[15] This method is effective at reducing basic impurities to <0.1%.[16]
Water Azeotropic Distillation or Chemical DryingFor persistent water contamination, treatment with an activated carboxylic acid derivative (e.g., acetic anhydride) can convert water to a non-volatile compound before distillation.[16] Alternatively, drying over a suitable agent like anhydrous magnesium sulfate or potassium hydroxide (for N-unsubstituted pyrroles) is common.[15]
Colored/Polymeric Impurities Column Chromatography / RecrystallizationFor non-volatile, colored, or polymeric materials, flash column chromatography on silica gel is the most effective method. For solid products, recrystallization from a suitable solvent system can yield highly pure material.
High Purity Requirement (>99.5%) Fractional DistillationFor liquid pyrroles where very high purity is required, fractional distillation using a column with a high number of theoretical plates is the method of choice.[15]
Spectroscopic Characterization

Unambiguous characterization of the synthesized pyrrole derivative is essential. A combination of NMR, IR, and Mass Spectrometry is standard practice.[17]

TechniqueKey Features to Observe in Pyrrole Derivatives
¹H NMR - Pyrrole Ring Protons: Typically appear in the aromatic region (δ 6.0-7.5 ppm).[18] The chemical shifts and coupling constants are diagnostic of the substitution pattern. - N-H Proton (if present): Often a broad singlet, its chemical shift is highly variable depending on solvent and concentration. - Substituent Protons: Confirm the presence and structure of the groups attached to the pyrrole core.[17]
¹³C NMR - Pyrrole Ring Carbons: Resonances typically appear between δ 100-140 ppm.[17] The C2/C5 carbons are generally downfield from the C3/C4 carbons.
FT-IR - N-H Stretch (if present): A sharp to medium peak around 3300-3500 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹. - Carbonyl Stretch (if substituent): Strong absorption around 1650-1750 cm⁻¹, depending on the nature of the carbonyl group.[17]
Mass Spec (MS) - Molecular Ion (M⁺): Confirms the molecular weight of the compound. - Fragmentation Pattern: Can provide structural information. For example, N-acetylpyrrole shows a characteristic loss of the acetyl group.[17]

References

  • BenchChem. (2025). Optimization of reaction conditions for pyrrole synthesis.
  • BenchChem. (2025). Technical Support Center: Paal-Knorr Pyrrole Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • Yap, Y. T., et al. (2019). Recent Advancements in Pyrrole Synthesis. Molecules, 24(9), 1695. [Link]

  • SciSpace. (n.d.). Recent Advances in the Synthesis of Pyrroles.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4).
  • BenchChem. (2025). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(3), 451-464.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Google Patents. (1994).
  • BenchChem. (2025).
  • International Journal of Progressive Research in Engineering Management and Science (IJPREMS). (n.d.).
  • Google Patents. (1996).
  • Scribd. (n.d.). Pyrrole Synthesis Methods Review.
  • BenchChem. (2025). Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
  • ResearchGate. (2018). Synthesis of pyrrole and substituted pyrroles (Review). [Link]

  • ResearchGate. (2022). The Hantzsch pyrrole synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (2014). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. [Link]

  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • National Institutes of Health. (2022). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]

  • BenchChem. (2025). Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). [Link]

  • Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.
  • Taylor & Francis Online. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References.
  • Trautwein, A. W., et al. (1998). Hantzsch pyrrole synthesis on solid support. Bioorganic & Medicinal Chemistry Letters, 8(17), 2381-2384. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • BenchChem. (2025). Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis Table.
  • YouTube. (2021). Paal-Knorr Synthesis of Pyrrole,Furan and Thiophine. [Link]

  • Cambridge University Press. (n.d.). Hantzsch Pyrrole Synthesis.
  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the substituted pyrrole scaffold remains a cornerstone of molecular design. Its prevalence in pharmaceuticals, natural products, and functional materials necessitates a profound understanding of its structural nuances. This guide offers an in-depth spectroscopic characterization of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a polysubstituted pyrrole derivative. Through a comparative analysis with two structural analogs—Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate—we will dissect the influence of substituent patterns on the spectral signatures of these compounds. This analysis is grounded in predicted spectroscopic data, supplemented with available experimental findings, to provide a robust framework for the identification and characterization of this important class of molecules.

The Significance of Spectroscopic Characterization

The precise arrangement of substituents on the pyrrole ring dictates the molecule's electronic properties, steric profile, and ultimately, its biological activity and material properties. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the exact molecular architecture. Each technique provides a unique piece of the structural puzzle, and a holistic interpretation of the data from all three is paramount for unambiguous characterization.

Molecular Structures Under Comparison

For clarity, the compounds discussed in this guide are designated as follows:

  • Target Compound: this compound

  • Alternative 1: Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

  • Alternative 2: Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate

Molecular_Structures cluster_target Target Compound cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 node_target This compound (C10H13NO3) M.W. 195.22 node_alt1 Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (C10H13NO3) M.W. 195.22 node_alt2 Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate (C8H9NO3) M.W. 167.16

Figure 1. Molecular structures and properties of the target compound and its alternatives.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2] The key vibrational frequencies are indicative of specific bonds and functional moieties.

Target Compound: this compound

The IR spectrum of the target compound is predicted to be characterized by several key absorption bands. The presence of two carbonyl groups, an aldehyde and an ester, will give rise to strong, sharp peaks in the region of 1650-1750 cm⁻¹. Specifically, the ester C=O stretch is expected around 1720-1740 cm⁻¹, while the aldehyde C=O stretch, being conjugated with the pyrrole ring, will likely appear at a slightly lower frequency, around 1660-1680 cm⁻¹. The C-H stretching vibrations of the methyl groups will be observed just below 3000 cm⁻¹.

Comparative IR Analysis
Functional Group Target Compound (Predicted) Alternative 1 (Predicted) Alternative 2 (Predicted)
Aldehyde C=O Stretch~1670 cm⁻¹~1665 cm⁻¹~1675 cm⁻¹
Ester C=O Stretch~1730 cm⁻¹~1710 cm⁻¹~1725 cm⁻¹
C-H Stretch (Aliphatic)~2850-2960 cm⁻¹~2850-2980 cm⁻¹~2850-2950 cm⁻¹
C-O Stretch~1250 cm⁻¹~1260 cm⁻¹~1240 cm⁻¹

Table 1. Predicted characteristic IR absorption frequencies (in cm⁻¹) for the target compound and its alternatives.

The subtle differences in the carbonyl stretching frequencies between the target compound and its alternatives can be attributed to the electronic effects of the substituent pattern on the pyrrole ring. In Alternative 1 , the ester group is at the 2-position, which can influence the electron density distribution differently compared to the 3-position in the target compound. Alternative 2 , lacking the methyl groups at positions 2 and 5, will have a different electronic environment around the pyrrole ring, which may lead to slight shifts in the carbonyl frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.[3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Target Compound: this compound

The ¹H NMR spectrum of the target compound is predicted to show distinct signals for the various methyl groups and the aldehyde proton. The aldehyde proton (CHO) is expected to be the most downfield signal, likely appearing around 9.5-10.0 ppm due to the deshielding effect of the carbonyl group and the aromatic pyrrole ring. The three methyl groups attached to the pyrrole ring (at N-1, C-2, and C-5) will each give a sharp singlet, with their chemical shifts influenced by their position. The N-methyl group is typically found around 3.5-4.0 ppm, while the C-methyl groups will be further upfield. The methyl ester protons will also appear as a singlet, typically around 3.8 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different types of carbon atoms in a molecule.

Target Compound: this compound

The ¹³C NMR spectrum will be characterized by signals for the two carbonyl carbons (aldehyde and ester), the four pyrrole ring carbons, and the four methyl carbons. The carbonyl carbons are the most downfield, with the aldehyde carbon expected around 185-195 ppm and the ester carbonyl around 160-170 ppm. The chemical shifts of the pyrrole ring carbons are sensitive to the substituents. The methyl carbons will appear in the upfield region of the spectrum.

Comparative NMR Analysis

Predicted ¹H NMR Chemical Shifts (ppm)

Proton Type Target Compound Alternative 1 Alternative 2
Aldehyde CHO~9.8~9.7~9.9
Ester OCH₃/OCH₂CH₃~3.8 (s, 3H)~4.3 (q, 2H), ~1.3 (t, 3H)~3.9 (s, 3H)
N-CH₃~3.6-~3.7
Ring C-CH₃~2.5, ~2.3~2.4, ~2.2-
Pyrrole Ring H--~7.0 (d), ~7.5 (d)

Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Type Target Compound Alternative 1 Alternative 2
Aldehyde C=O~188~186~190
Ester C=O~165~163~166
Pyrrole Ring Cs~140, 135, 125, 118~142, 138, 128, 120~135, 130, 120, 115
Ester OCH₃/OCH₂CH₃~52~61, ~14~53
N-CH₃~32-~34
Ring C-CH₃~14, ~12~15, ~13-

Table 2. Predicted ¹H and ¹³C NMR chemical shifts for the target compound and its alternatives.

The comparative NMR data highlights key structural differences. The absence of an N-H proton signal in the target compound and Alternative 2 confirms the N-methylation, whereas Alternative 1 would show a broad N-H signal. The ethyl group in Alternative 1 is easily identified by the characteristic quartet and triplet in the ¹H NMR spectrum and the corresponding signals in the ¹³C NMR spectrum. Alternative 2 , lacking methyl substituents at C-2 and C-5, will exhibit signals for the pyrrole ring protons, which will show characteristic coupling patterns.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis.[4][5]

Target Compound: this compound

The electron ionization (EI) mass spectrum of the target compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 195, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyrrole ring and the nature of the substituents. Key fragmentation pathways would likely involve the loss of the methoxy group from the ester (-OCH₃, m/z 164), the entire methoxycarbonyl group (-COOCH₃, m/z 136), or the formyl group (-CHO, m/z 166).

Fragmentation_Target M [M]⁺˙ m/z 195 M_minus_OCH3 [M - OCH₃]⁺ m/z 164 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 136 M->M_minus_COOCH3 - COOCH₃ M_minus_CHO [M - CHO]⁺ m/z 166 M->M_minus_CHO - CHO

Figure 2. Predicted key fragmentation pathways for the target compound.

Comparative Mass Spectrometry Analysis
Ion Target Compound (m/z) Alternative 1 (m/z) Alternative 2 (m/z)
[M]⁺˙ 195195167
[M - OR]⁺ 164 (R=CH₃)150 (R=C₂H₅)136 (R=CH₃)
[M - COOR]⁺ 136 (R=CH₃)122 (R=C₂H₅)108 (R=CH₃)
[M - CHO]⁺ 166166138

Table 3. Predicted key fragment ions in the mass spectra of the target compound and its alternatives.

The mass spectra provide a clear distinction between the three compounds. The molecular ion peak directly reflects the different molecular weights of Alternative 2 . The fragmentation patterns also offer structural insights. For instance, the loss of an ethoxy group (m/z 150) from Alternative 1 is a clear indicator of the ethyl ester functionality, distinguishing it from the target compound which loses a methoxy group (m/z 164).

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data for this class of compounds, the following standardized protocols are recommended.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is preferred for high-resolution spectra. Grind a small amount of the sample with anhydrous KBr and press into a thin, transparent pellet. Alternatively, for a quicker analysis, the Attenuated Total Reflectance (ATR) technique can be used with the neat solid.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Data Analysis: Identify and label the characteristic absorption bands for carbonyl, C-H, and C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 8-16 scans.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 512-1024 scans or more, as ¹³C has a low natural abundance.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry
  • Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is ideal. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source is recommended.

  • Instrument Parameters (GC-MS with EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Optimize the temperature gradient to ensure good separation of components.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and propose plausible structures for the major fragment ions.

Experimental_Workflow Sample Pyrrole Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis & Structure Elucidation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Figure 3. General experimental workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic characterization of this compound and its comparison with structurally related analogs underscore the power of modern analytical techniques in molecular structure elucidation. The subtle yet significant differences in their IR, NMR, and mass spectra, as predicted and discussed in this guide, provide a clear roadmap for distinguishing between these and other similar polysubstituted pyrroles. A thorough understanding of these spectroscopic signatures is crucial for researchers in drug discovery and materials science, enabling the confident identification and characterization of novel compounds and facilitating the advancement of these fields.

References

  • Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. (2025). Benchchem.
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693-2702.
  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021, February 5). YouTube.
  • Predict 1H proton NMR spectra. NMRDB.org.
  • Interpreting Infrared (IR) Spectra: A Quick Primer. (2016, November 23). Master Organic Chemistry.
  • ¹H and ¹³C NMR chemical shifts of 4a.
  • Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2.
  • IR Spectroscopy Tutorial: How to analyze IR spectra. University of Colorado Boulder.
  • Interpreting IR Spectra. Chemistry Steps.
  • Interpreting Infrared Spectra. Specac Ltd.
  • IR handout.pdf. University of California, Los Angeles.
  • H-NMR Predicting Molecular Structure Using Formula + Graph. (2020, January 30). YouTube.
  • PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Computational prediction of the 1H and 13C NMR chemical shifts for protonated alkylpyrroles electron correl
  • Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. PubMed.

Sources

A Comparative Guide to the Reactivity of Formyl-Pyrrole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrrole and its derivatives are cornerstones in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials. The introduction of a formyl group onto the pyrrole ring gives rise to three constitutional isomers: 1-formylpyrrole (N-formylpyrrole), 2-formylpyrrole, and 3-formylpyrrole. While structurally similar, the position of the electron-withdrawing formyl group dramatically influences the electronic properties and, consequently, the chemical reactivity of the pyrrole nucleus and the aldehyde functionality itself. This guide provides an in-depth comparison of the reactivity of these three isomers, supported by mechanistic insights and experimental data, to aid researchers in the strategic design of synthetic routes.

Electronic Landscape of Formyl-Pyrrole Isomers

The reactivity of each isomer is fundamentally governed by the electronic interplay between the aromatic pyrrole ring and the formyl substituent. The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. However, the strongly electron-withdrawing nature of the formyl group (-CHO) deactivates the ring. The extent of this deactivation and the distribution of electron density are position-dependent.

  • 1-Formylpyrrole: The formyl group is directly attached to the nitrogen atom. The nitrogen lone pair's participation in the aromatic sextet is significantly reduced due to delocalization into the carbonyl group. This leads to a substantial deactivation of the entire pyrrole ring towards electrophilic substitution.

  • 2-Formylpyrrole: The formyl group at the C2 position strongly deactivates the pyrrole ring through both resonance and inductive effects. The C5 position is the most deactivated site for electrophilic attack due to the powerful electron-withdrawing influence of the adjacent formyl group. Conversely, the C4 position is the most likely site for electrophilic substitution.

  • 3-Formylpyrrole: With the formyl group at the C3 position, the deactivating effect on the ring is less pronounced compared to the 2-isomer. The C2 and C5 positions (alpha to the nitrogen) remain the most activated sites for electrophilic attack, although they are still deactivated relative to unsubstituted pyrrole.

Caption: Electronic influence of the formyl group on the pyrrole ring in the three isomers.

Comparative Reactivity in Key Transformations

The distinct electronic profiles of the formyl-pyrrole isomers translate into significant differences in their behavior in various chemical reactions.

Electrophilic Aromatic Substitution

Electrophilic substitution is a hallmark reaction of pyrroles. However, the deactivating formyl group significantly tempers this reactivity and directs incoming electrophiles to specific positions. Pyrrole is more reactive than benzene towards electrophilic aromatic substitution because it can better stabilize the positive charge of the intermediate carbocation.[1]

IsomerExpected ReactivityTypical Reaction ConditionsRegioselectivity
1-Formylpyrrole Strongly DeactivatedHarsh conditions requiredPrimarily at C3
2-Formylpyrrole DeactivatedForcing conditions often neededPrimarily at C4
3-Formylpyrrole Moderately DeactivatedMilder conditions than 2-isomerPrimarily at C5 (and C2)

In-depth Analysis:

  • 1-Formylpyrrole: The strong deactivation of the ring makes electrophilic substitution challenging. When forced, substitution is predicted to occur at the C3 position due to the directing effect of the N-formyl group.

  • 2-Formylpyrrole: The powerful electron-withdrawing effect of the formyl group at C2 directs incoming electrophiles to the C4 position. For instance, Vilsmeier-Haack formylation of 2,4-dimethylpyrrole readily occurs at the C5 position, but in 2,5-dimethylpyrrole, where the alpha positions are blocked, formylation at the C3 position is sluggish and requires harsher conditions.[2]

  • 3-Formylpyrrole: This isomer is more reactive towards electrophiles than 2-formylpyrrole. The C2 and C5 positions are the preferred sites of attack, with the C5 position generally being the most reactive due to less steric hindrance from the adjacent formyl group.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon of the formyl group is electrophilic and susceptible to nucleophilic attack. The reactivity of the aldehyde is influenced by the electronic nature of the pyrrole ring attached to it.

IsomerExpected Carbonyl Electrophilicity
1-Formylpyrrole High
2-Formylpyrrole Moderate
3-Formylpyrrole High

Discussion:

  • 1-Formylpyrrole: The direct attachment of the electron-withdrawing nitrogen to the carbonyl group is expected to make the carbonyl carbon highly electrophilic.

  • 2-Formylpyrrole: The electron-rich pyrrole ring can donate electron density to the carbonyl group through resonance, which slightly reduces its electrophilicity compared to a typical aromatic aldehyde.

  • 3-Formylpyrrole: The formyl group at the C3 position experiences less electron donation from the pyrrole ring compared to the C2 isomer, leading to a more electrophilic carbonyl carbon.

Condensation Reactions

Formyl-pyrroles are valuable substrates for condensation reactions, such as the Wittig and Knoevenagel reactions, to form more complex structures.[3][4] The success and efficiency of these reactions depend on the electrophilicity of the carbonyl group and the stability of the starting material under the reaction conditions.

Wittig Reaction: This reaction converts aldehydes or ketones to alkenes using a phosphonium ylide.[5] Stabilized ylides generally give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[3]

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound.[6]

IsomerExpected Reactivity in Condensation
1-Formylpyrrole High, but potential for side reactions
2-Formylpyrrole Good, widely used
3-Formylpyrrole Good, potentially faster than 2-isomer
Oxidation and Reduction

The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. The ease of these transformations can be influenced by the stability of the pyrrole ring to the reaction conditions.

Oxidation:

IsomerExpected Ease of OxidationCommon Reagents
1-Formylpyrrole Prone to ring degradationMild oxidants required
2-Formylpyrrole Readily oxidizedAg₂O, KMnO₄
3-Formylpyrrole Readily oxidizedAg₂O, KMnO₄

Reduction:

The reduction of formylpyrroles to their corresponding alcohols is a common transformation. For example, 2-formylpyrroles can be obtained by the reduction of 2-carboxylate pyrroles.[7][8]

IsomerExpected Ease of ReductionCommon Reagents
1-Formylpyrrole Readily reducedNaBH₄, LiAlH₄
2-Formylpyrrole Readily reducedNaBH₄, LiAlH₄
3-Formylpyrrole Readily reducedNaBH₄, LiAlH₄

Experimental Protocols

Vilsmeier-Haack Formylation of Pyrrole (Synthesis of 2-Formylpyrrole)

This protocol describes a general procedure for the synthesis of 2-formylpyrrole, a key starting material for many of the reactions discussed.

Materials:

  • Pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • To the cooled and stirred DMF, add POCl₃ dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve pyrrole in anhydrous DCM.

  • Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of NaHCO₃.

  • Stir vigorously until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the Vilsmeier-Haack formylation of pyrrole.

Spectroscopic Data for Isomer Identification

Distinguishing between the formyl-pyrrole isomers can be readily achieved using standard spectroscopic techniques.

Isomer¹H NMR (δ, ppm) - Formyl Proton¹³C NMR (δ, ppm) - Carbonyl CarbonIR (cm⁻¹) - C=O Stretch
1-Formylpyrrole ~8.5 - 9.0~160 - 165~1700 - 1720
2-Formylpyrrole ~9.4 - 9.6~175 - 180~1660 - 1680
3-Formylpyrrole ~9.7 - 9.9~180 - 185~1670 - 1690

Note: These are approximate values and can vary depending on the solvent and other substituents present on the pyrrole ring. The C=O stretching frequency in IR spectroscopy is sensitive to conjugation; increased conjugation leads to a lower stretching frequency.[9]

Conclusion

The positional isomerism of the formyl group on the pyrrole ring imparts distinct and predictable patterns of reactivity. 1-Formylpyrrole is characterized by a highly deactivated ring, making it the least reactive towards electrophiles. 2-Formylpyrrole, the most common isomer, undergoes electrophilic substitution preferentially at the C4 position. 3-Formylpyrrole exhibits intermediate reactivity, with electrophilic attack favored at the C5 and C2 positions. The electrophilicity of the carbonyl group also varies among the isomers, influencing their propensity to undergo nucleophilic addition and condensation reactions. A thorough understanding of these reactivity differences is crucial for synthetic chemists to effectively utilize these versatile building blocks in the construction of complex molecular architectures.

References

  • BenchChem. A Comparative Analysis of the Reactivity of 2,4- vs. 2,5-Dimethylpyrrole in Electrophilic Substitution Reactions.
  • Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(54), 31773–31780.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • BenchChem.
  • Wang, L., Wang, Y., Zhang, H., & Cheng, J. (2007). Condensation reaction of substituted aromatic aldehydes and active methylene compounds.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.
  • Online Organic Chemistry Tutor.
  • Chemistry LibreTexts. 1H NMR Chemical Shifts.
  • Organic Chemistry Portal. Wittig Reaction.
  • Polyakov, N. E., & Leshina, T. V. (2012). Condensations of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 17(12), 14665-14703.
  • Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Triphenylphosphine: A mild and efficient catalyst for the Knoevenagel condensation of aldehydes with active methylene compounds under solvent-free conditions. European Journal of Organic Chemistry, 2004(3), 546-551.
  • ChemicalBook. Pyrrole(109-97-7) 1H NMR spectrum.
  • SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts.
  • Michigan State University Department of Chemistry. Infrared Spectroscopy.
  • University of Calgary. Table of Characteristic IR Absorptions.
  • ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.
  • ResearchGate. Reduction of 2-carboxylate pyrroles to 2-formyl pyrroles using RANEY® nickel.
  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.
  • ResearchGate. Synthesis, Characterization, and Kinetic Study of Poly(2-formyl pyrrole).
  • Wikipedia. Wittig reaction.
  • Taylor & Francis Online. ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER.
  • ResearchGate. Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)
  • Semantic Scholar.
  • YouTube. Electrophilic Substitution of Pyrrole.
  • Scribd. Active Methylene Compounds and Named Reactions-1.
  • Pearson+. Pyrrole undergoes electrophilic aromatic substitution more readily than benzene...
  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • Pearson+. Pyrrole undergoes electrophilic aromatic substitution more readily than benzene...
  • Journal of the Chemical Society, Chemical Communications.
  • PubMed.
  • ResearchGate. Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles.
  • Comptes Rendus de l'Académie des Sciences. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.
  • ResearchGate. Condensation of aldehyde I with various acyclic active methylene compounds.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. Spectroscopic and theoretical studies on the aromaticity of pyrrol-2-yl-carbonyl conformers.
  • ResearchGate. Spectroscopic and theoretical studies on some new pyrrol-2-yl-chloromethyl ketones.
  • BenchChem. Comparative Spectroscopic Analysis of Pyrrole Isomers: A Guide for Researchers.
  • RSC Publishing. From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes.
  • RSC Publishing.
  • YouTube. Electrophilic Substitution of Pyrrole.
  • A Solvent Free Wittig Reaction.
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
  • Organic & Biomolecular Chemistry. Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B.

Sources

The Pyrrole Scaffold: A Comparative Guide to the Biological Activity of Substituted Derivatives, Featuring Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrole ring stands as a privileged scaffold, a foundational structure present in a multitude of biologically active compounds, both natural and synthetic.[1][2][3] Its versatile chemistry and ability to interact with various biological targets have made it a focal point for drug discovery efforts targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][4][5][6] This guide provides a comparative analysis of the biological activity of a specific polysubstituted pyrrole, Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, in the context of other notable pyrrole-containing compounds. We will delve into the structure-activity relationships that govern their function and present supporting experimental data to offer a comprehensive resource for researchers and drug development professionals.

The Pyrrole Core: A Hub of Biological Activity

The five-membered aromatic heterocycle of pyrrole is a key structural motif in numerous essential biological molecules, including heme, chlorophyll, and vitamin B12.[2][7] In pharmaceutical development, the pyrrole nucleus is a versatile building block, with its derivatives exhibiting a broad spectrum of pharmacological properties.[2][3] These activities are intricately linked to the nature and position of substituents on the pyrrole ring, which influence the molecule's electronic properties, steric profile, and ability to form key interactions with biological macromolecules.

Analysis of this compound

While extensive biological data on this compound is not widely published in peer-reviewed literature, its chemical structure allows for informed predictions of its potential activities based on the well-documented roles of its constituent functional groups. The compound is commercially available, indicating its utility in synthetic chemistry, likely as an intermediate for more complex molecules.[8][9]

Structural Features and Their Potential Biological Implications:

  • Pyrrole Core: The foundational heterocyclic ring provides a planar scaffold capable of engaging in π-π stacking and hydrogen bonding interactions with biological targets.

  • Methyl Groups (Positions 1, 2, and 5): The N-methyl group and C-methyl groups at positions 2 and 5 can enhance lipophilicity, potentially improving membrane permeability. These substitutions also influence the electronic environment of the pyrrole ring and can provide steric bulk that may affect binding to specific targets.

  • Methyl Carboxylate Group (Position 3): The ester group is a common feature in biologically active pyrroles. It can act as a hydrogen bond acceptor and its presence can influence the molecule's overall polarity and metabolic stability.

  • Formyl Group (Position 4): The aldehyde functionality is a key feature. It is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Formyl groups on pyrrole rings have been associated with various biological activities, including antiproliferative and antioxidant effects.[10][11] This group can also serve as a reactive handle for the synthesis of more complex derivatives.[12]

Based on these features, this compound could be hypothesized to possess anticancer, antimicrobial, or anti-inflammatory properties, activities commonly associated with substituted pyrroles.[2][4][13]

Comparative Analysis with Other Biologically Active Pyrroles

To contextualize the potential of this compound, we will compare its structural features and known biological activities with other well-characterized pyrrole derivatives.

Anticancer Activity

The pyrrole scaffold is a cornerstone in the development of anticancer agents, targeting various mechanisms such as microtubule polymerization, protein kinases, and cell cycle regulation.[4][6]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib features a pyrrole ring with a carboxamide substituent, highlighting the importance of this functional group for its anticancer activity.[14] The synthesis of Sunitinib often involves a formyl-pyrrole intermediate, underscoring the significance of this functional group in building complex, active molecules.[12]

  • Pyrrolnitrin: A naturally occurring antifungal and antibacterial compound that also exhibits anticancer properties. Its structure features a dichlorinated phenyl-pyrrole, demonstrating that halogenation can significantly impact biological activity.[7]

  • Prodigiosin: A tripyrrolic red pigment with potent immunosuppressive and anticancer activities. The extended conjugated system of three pyrrole rings is crucial for its biological function.

A new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety was synthesized and showed significant antiproliferative activity against various cancer cell lines.[15] This suggests that the 2,4-dimethyl-pyrrole-3-carboxamide core, which shares some structural similarity with our target molecule, is a promising scaffold for anticancer drug design.

Antimicrobial and Antifungal Activity

Pyrrole derivatives have a long history as antimicrobial and antifungal agents.[5][13]

  • Pyrrolnitrin and Fludioxonil: As mentioned, Pyrrolnitrin is a natural product with broad-spectrum antifungal activity.[5] Fludioxonil is a synthetic phenylpyrrole fungicide used in agriculture.

  • Fused Pyrroles: A series of substituted pyrroles and their fused pyrimidine and triazine derivatives have been shown to inhibit the growth of important human pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus fumigatus.[5][13]

The presence of electron-withdrawing groups and lipophilic substituents on the pyrrole ring is often associated with enhanced antimicrobial activity. The formyl and methyl carboxylate groups on this compound, along with its methyl substitutions, fit this general profile.

Quantitative Comparison of Biological Activities

To provide a clear comparison, the following table summarizes the biological activities of selected pyrrole derivatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.

Compound/Derivative ClassBiological ActivityTarget Organism/Cell LinePotency (e.g., IC50, MIC)Reference
Sunitinib AnticancerVarious cancer cell lines (e.g., renal, gastrointestinal)Low nanomolar range[14]
Pyrrolnitrin Antifungal, Antibacterial, AnticancerCandida albicans, Staphylococcus aureus, various cancer cellsVaries with target[7]
Fused Pyrrole Derivatives Antibacterial, AntifungalGram-positive & Gram-negative bacteria, C. albicans, A. fumigatusVaries with specific derivative[5][13]
2,4-dimethyl-1H-pyrrole-3-carboxamides AnticancerMDA-MB-435 (melanoma), MDA-MB-468 (breast)Growth inhibition up to 62.46% at 10 µM[15]
Pyrrolo[2,3-b]pyrrole derivatives Antimicrobial, Antioxidant, AnticancerPseudomonas aeruginosa, Staphylococcus aureus, Candida albicansMIC values as low as 25-50 µg/mL[16]

Experimental Protocols for Biological Evaluation

The biological activities of pyrrole derivatives are typically assessed using a range of standardized in vitro assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing Pathways and Workflows

A Potential Anticancer Mechanism: Targeting Kinase Signaling

Many pyrrole-based anticancer drugs, such as Sunitinib, function by inhibiting protein kinases involved in cancer cell proliferation and angiogenesis. The following diagram illustrates a simplified kinase signaling pathway that could be a potential target for novel pyrrole derivatives.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Pyrrole Inhibitor Pyrrole Inhibitor Pyrrole Inhibitor->Receptor Tyrosine Kinase (RTK) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Angiogenesis Proliferation, Angiogenesis ERK->Proliferation, Angiogenesis

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by pyrrole inhibitors.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for screening a novel pyrrole compound for its biological activity.

Experimental_Workflow Compound Synthesis/Acquisition Compound Synthesis/Acquisition Primary Screening Primary Screening Compound Synthesis/Acquisition->Primary Screening Anticancer Assay (e.g., MTT) Anticancer Assay (e.g., MTT) Primary Screening->Anticancer Assay (e.g., MTT) Antimicrobial Assay (e.g., MIC) Antimicrobial Assay (e.g., MIC) Primary Screening->Antimicrobial Assay (e.g., MIC) Hit Identification Hit Identification Anticancer Assay (e.g., MTT)->Hit Identification Antimicrobial Assay (e.g., MIC)->Hit Identification Secondary Assays Secondary Assays Hit Identification->Secondary Assays Active? Dose-Response & Selectivity Dose-Response & Selectivity Secondary Assays->Dose-Response & Selectivity Lead Optimization Lead Optimization Dose-Response & Selectivity->Lead Optimization

Caption: General workflow for screening the biological activity of a novel pyrrole compound.

Conclusion

The pyrrole scaffold remains a highly fruitful area of research in drug discovery. While this compound itself is not extensively characterized in the biological literature, an analysis of its structural components in the context of other bioactive pyrroles suggests its potential as a building block for or a candidate as an anticancer or antimicrobial agent. The formyl and methyl carboxylate groups, in particular, are key functionalities that warrant further investigation. The comparative data and experimental protocols provided in this guide offer a framework for researchers to explore the biological activities of this and other novel pyrrole derivatives, contributing to the ongoing development of new and effective therapeutics.

References

  • Al-Warhi, T., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

  • Abd El-Hameed, R. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 19736. [Link]

  • Bansal, R., & Kumar, R. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15777-15797. [Link]

  • Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222. [Link]

  • Abd El-Hameed, R. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Institutes of Health. [Link]

  • Gîrd, C. E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5123. [Link]

  • Bîcu, E., & Uivarosi, V. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(4), 1883. [Link]

  • El-Sayed, N. F., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Letters in Drug Design & Discovery, 14(2), 143-153. [Link]

  • Li, Y., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470. [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

  • Fatahala, S. S., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1430-1443. [Link]

  • Wright, A. D., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 784-803. [Link]

  • El-Sayed, N. F., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. [Link]

  • Wright, A. D., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. ResearchGate. [Link]

  • A review article on biological importance of pyrrole. (2024). Innovative Journal of Life Sciences, 2(4). [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. (2015). ResearchGate. [Link]

  • Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Bîcu, E., & Uivarosi, V. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Institutes of Health. [Link]

  • Bansal, R., & Kumar, R. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

  • Charman, S. A., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(8), 3142-3168. [Link]

  • Al-Said, M. S., et al. (1993). Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. Journal of Medicinal Chemistry, 36(19), 2739-2744. [Link]

  • This compound, 95%, Thermo Scientific™. (n.d.). Fisher Scientific. [Link]

  • Kumar, R. S., et al. (2012). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]

  • Kim, C. S., & Kim, J. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

  • El-Naggar, M., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo[2,3-b]pyrrole Derivatives. Molecules, 27(6), 1999. [Link]

  • methyl 4-formyl-1H-pyrrole-2-carboxylate. (n.d.). PubChem. [Link]

  • Jagtap, S. S., et al. (2020). Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. Bioorganic Chemistry, 97, 103660. [Link]

Sources

The Definitive Guide to Structure Confirmation of Trimethyl-pyrrole Derivatives: A Comparative Analysis of X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of success. Pyrrole derivatives, and specifically trimethyl-pyrrole scaffolds, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their precise atomic arrangement dictates their biological activity, making rigorous structural verification an indispensable step in the research and development pipeline. This guide provides a comprehensive, in-depth comparison of the preeminent technique for absolute structure elucidation, single-crystal X-ray crystallography, with two powerful and complementary alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

As Senior Application Scientists, we move beyond mere procedural lists to delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. This guide is grounded in authoritative references to provide a trustworthy and expert-driven resource for researchers navigating the critical task of structure confirmation.

The Gold Standard: Unveiling the Solid State with X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, revealing the precise coordinates of each atom and the intricate details of bond lengths and angles.[2][3] This technique provides an unparalleled level of detail, offering a static, high-resolution snapshot of the molecule in its crystalline form.[4]

The journey from a synthesized compound to a solved crystal structure is a multi-step process, with the initial and often most challenging phase being the growth of a high-quality single crystal.[2] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a regular, highly ordered internal structure.[2]

Experimental Protocol: Single-Crystal X-ray Crystallography of a Trimethyl-pyrrole Derivative

Objective: To determine the absolute three-dimensional structure of a synthesized trimethyl-pyrrole derivative.

Methodology:

  • Crystal Growth:

    • Rationale: The formation of a well-ordered single crystal is the prerequisite for obtaining a high-quality diffraction pattern. The slow cooling or solvent evaporation of a supersaturated solution allows molecules to pack in a regular, repeating lattice.

    • Procedure:

      • Dissolve 5-10 mg of the purified trimethyl-pyrrole derivative in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vial.

      • Slowly evaporate the solvent at room temperature over several days to weeks. Alternatively, slowly cool a saturated solution from an elevated temperature.

      • Visually inspect the vial under a microscope for the formation of well-defined, single crystals.

  • Crystal Mounting and Data Collection:

    • Rationale: The crystal must be mounted on a goniometer head and maintained at a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data.[5]

    • Procedure:

      • Carefully select a suitable single crystal and mount it on a cryoloop.

      • Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer.

      • Cool the crystal using a cryosystem.

      • Collect diffraction data by rotating the crystal in the X-ray beam. The diffractometer will measure the intensity and position of the diffracted X-rays.[5]

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to build a molecular model that best fits the experimental data.

    • Procedure:

      • Process the raw diffraction data to obtain a set of reflection intensities.

      • Solve the crystal structure using direct methods or Patterson methods to obtain initial phases.

      • Build an initial molecular model into the resulting electron density map.

      • Refine the model against the experimental data to optimize atomic positions, bond lengths, and angles.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Purification Compound Purification Crystallization Crystal Growth Purification->Crystallization Essential for high-quality crystals Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Model Refinement Solution->Refinement Structure Final 3D Structure Refinement->Structure

Workflow of Single-Crystal X-ray Diffraction Analysis.

Illuminating Connectivity in Solution: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For trimethyl-pyrrole derivatives, 1D (¹H and ¹³C) and 2D NMR experiments are invaluable for confirming the carbon skeleton and the substitution pattern on the pyrrole ring.

Experimental Protocol: NMR Spectroscopy of a Trimethyl-pyrrole Derivative

Objective: To confirm the connectivity and stereochemistry of a synthesized trimethyl-pyrrole derivative in solution.

Methodology:

  • Sample Preparation:

    • Rationale: High-purity samples and appropriate deuterated solvents are crucial for obtaining clean, interpretable spectra.

    • Procedure:

      • Ensure the sample is of high purity (>95%).

      • Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Rationale: A suite of 1D and 2D NMR experiments provides comprehensive structural information.

    • Procedure:

      • Acquire a ¹H NMR spectrum to identify the number and chemical environment of protons.

      • Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms.

      • Perform 2D correlation experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate directly bonded protons and carbons), and HMBC (to identify long-range proton-carbon correlations).

  • Data Analysis and Structure Elucidation:

    • Rationale: The correlation data from 2D NMR spectra allows for the piecing together of the molecular structure.

    • Procedure:

      • Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations in the 2D spectra.

      • Use HMBC correlations to establish the connectivity between different molecular fragments.

      • Confirm the substitution pattern on the pyrrole ring by analyzing the chemical shifts and coupling patterns of the pyrrole protons and carbons.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_data_nmr Data Acquisition cluster_analysis_nmr Data Analysis Purification_NMR Compound Purification Dissolution Dissolution in Deuterated Solvent Purification_NMR->Dissolution OneD_NMR 1D NMR (¹H, ¹³C) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Provides foundational data Assignment Spectral Assignment TwoD_NMR->Assignment Correlation Correlation Analysis Assignment->Correlation Structure_NMR Deduced Structure Correlation->Structure_NMR

Workflow for NMR-based Structure Elucidation.

Determining the Elemental Composition: Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, typically within 5 parts per million (ppm).[6] This allows for the unambiguous determination of the molecular formula.[7] Furthermore, fragmentation patterns observed in the mass spectrum can provide valuable structural information.[4]

Experimental Protocol: High-Resolution Mass Spectrometry of a Trimethyl-pyrrole Derivative

Objective: To determine the molecular formula and gain structural insights from the fragmentation pattern of a synthesized trimethyl-pyrrole derivative.

Methodology:

  • Sample Preparation:

    • Rationale: The sample needs to be introduced into the mass spectrometer, typically in a suitable solvent for soft ionization techniques.

    • Procedure:

      • Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Rationale: A soft ionization technique is used to generate the molecular ion with minimal fragmentation, allowing for accurate mass measurement.

    • Procedure:

      • Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

      • Acquire a high-resolution mass spectrum in full scan mode.

      • If necessary, perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Rationale: The accurate mass of the molecular ion is used to determine the elemental composition, and the fragmentation pattern provides clues about the molecular structure.

    • Procedure:

      • Determine the accurate mass of the molecular ion peak.

      • Use the accurate mass to calculate the elemental composition and confirm the molecular formula.[7]

      • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic losses and fragments that support the proposed structure.

MS_Workflow cluster_prep_ms Sample Preparation cluster_data_ms Data Acquisition cluster_analysis_ms Data Analysis Dissolution_MS Dissolution in Volatile Solvent Ionization Ionization (e.g., ESI) Dissolution_MS->Ionization Mass_Analysis High-Resolution Mass Analysis Ionization->Mass_Analysis Formula_Det Molecular Formula Determination Mass_Analysis->Formula_Det Frag_Analysis Fragmentation Analysis Mass_Analysis->Frag_Analysis Proposed_Structure Supported Structure Formula_Det->Proposed_Structure Frag_Analysis->Proposed_Structure

Workflow for Mass Spectrometry-based Structure Confirmation.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific question being asked and the nature of the sample. While X-ray crystallography provides the most definitive structural information, NMR and MS offer complementary and often more readily accessible data.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, stereochemistry, dynamic information in solutionMolecular formula (HRMS), connectivity from fragmentation
Sample Requirement High-quality single crystal (0.1-0.3 mm)5-10 mg of pure, soluble sample<1 mg of sample
Experimental Time Days to weeks (crystal growth) + hours to days (data collection & analysis)[8]Hours to daysMinutes to hours
Resolution/Accuracy Atomic resolution (<1 Å)[4]Provides atomic connectivity and relative stereochemistryHigh mass accuracy (<5 ppm)[6]
Key Advantage Unambiguous, absolute structure determination[9]Provides structural information in solution, non-destructive[10]High sensitivity, determines elemental composition[7]
Key Limitation Requires a single crystal, which can be difficult to obtain[3]Can be difficult to interpret for complex molecules, lower resolution than X-ray[10]Does not provide 3D structure directly, isomers can be indistinguishable[11]

Conclusion: An Integrated Approach to Structure Confirmation

For the unequivocal structure confirmation of novel trimethyl-pyrrole derivatives, a multi-faceted approach is often the most robust strategy. X-ray crystallography, when successful, provides the ultimate proof of structure. However, NMR spectroscopy is indispensable for confirming the structure in the solution phase, which is often more relevant to biological activity, and for providing insights into molecular dynamics. High-resolution mass spectrometry serves as a rapid and highly sensitive method to confirm the elemental composition, providing a crucial piece of the structural puzzle.

By understanding the strengths and limitations of each technique, researchers can strategically employ them to build a comprehensive and irrefutable body of evidence for the structure of their trimethyl-pyrrole derivatives, paving the way for successful drug development endeavors.

References

  • Fiveable. High-Resolution Mass Spectrometry Definition. [Link]

  • The Bumbling Biochemist. Mass resolution and mass accuracy in mass spectrometry. [Link]

  • Chemistry LibreTexts. 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • ACS Publications. On the Integrity of Accurate Mass Measurement Data in Compound Characterization. [Link]

  • Excel in Science. Understanding Mass Accuracy in High Resolution Mass Spectrometry. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • University of Gothenburg. Small molecule-NMR. [Link]

  • MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]

  • PMC. Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. [Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

  • ResearchGate. Identification and structure elucidation by NMR spectroscopy. [Link]

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Purdue University. X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • NIST. 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-. [Link]

  • PMC. NMR and X-ray analysis of structural additivity in metal binding site-swapped hybrids of rubredoxin. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • CNR-IRIS. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship. [Link]

  • ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. [Link]

  • ResearchGate. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. [Link]

  • ResearchGate. Quantum-Chemical Simulation of 1H NMR Spectra 2: Somparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules. [Link]

  • ResearchGate. Single crystal X‐ray structures of (a) 2, (b) 3, and (c) 3‐Me (left: top view, right: side view). [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • ResearchGate. Crystal structure of (R)-1-(2,3-dihydro-1H-pyrrolizin-5-yl)-2,3-dihydroxypropan-1-one, C10H13NO3. [Link]

  • ResearchGate. 2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties. [Link]

Sources

Purity Analysis of Synthesized Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds for pharmaceutical and research applications, rigorous purity analysis is not merely a quality control step but a cornerstone of scientific validity and regulatory compliance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other widely used analytical techniques for assessing the purity of synthesized Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting the most appropriate analytical strategy.

The Central Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Impurities, even in trace amounts, can lead to adverse toxicological effects, alter the compound's stability, or reduce its therapeutic activity. Therefore, employing robust and validated analytical methods for purity determination is paramount throughout the drug development lifecycle.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful and versatile analytical technique widely used for the separation, identification, and quantification of compounds in a mixture.[1][2] Its high resolution, sensitivity, and reproducibility make it the preferred method for purity analysis in the pharmaceutical industry.[3]

Why HPLC is Effective for This Compound

This compound possesses chromophores (the aromatic pyrrole ring and the formyl group) that allow for strong UV absorbance, making it readily detectable by a UV detector, a common component of HPLC systems. The presence of both polar (formyl and carboxylate groups) and non-polar (trimethylated pyrrole ring) moieties allows for effective separation using reversed-phase chromatography.

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a validated HPLC method for the purity analysis of the target compound. The method development and validation should adhere to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory acceptance.[1][4][5]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point for separating aromatic compounds.[6]

  • Mobile Phase: A gradient elution is often employed to effectively separate the main compound from potential impurities with varying polarities. A typical mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid (to improve peak shape and ionization in case of LC-MS coupling).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm, selected based on the UV absorbance maximum of the aldehyde-containing compound.[6]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualizing the HPLC Workflow

Caption: A streamlined workflow for HPLC purity analysis.

Alternative and Complementary Analytical Techniques

While HPLC is a robust primary method, employing orthogonal techniques can provide a more comprehensive purity profile and confirm the identity of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

  • Applicability: this compound has a predicted boiling point of 333.6°C, making it amenable to GC analysis.[8] GC-MS can effectively separate volatile impurities and provide their mass spectra for identification.[9]

  • Advantages: High sensitivity, excellent for identifying volatile impurities, and provides structural information from mass fragmentation patterns.[7][10]

  • Limitations: Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for some compounds to increase their volatility.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is an inherently quantitative technique that can be used to determine the purity of a sample without the need for a reference standard of the analyte itself.[11][12] The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[11]

  • Applicability: ¹H NMR is particularly useful for this compound due to the presence of distinct proton signals (methyl groups, aromatic proton, formyl proton).

  • Advantages: Provides structural confirmation and purity assessment in a single experiment, does not require a calibration curve for the analyte, and is non-destructive.[11][13]

  • Limitations: Lower sensitivity compared to chromatographic methods, and signal overlap can be an issue in complex mixtures.[11]

Experimental Protocol: ¹H qNMR

  • Accurately weigh a known amount of the synthesized compound and a high-purity internal standard (e.g., maleic anhydride) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity based on the integral values, the number of protons for each signal, their molecular weights, and the weighed masses.[11]

Melting Point Analysis

Melting point is a fundamental physical property of a solid crystalline compound. Pure substances typically have a sharp melting point range (0.5-1°C), whereas impurities will broaden and depress the melting point.[14]

  • Applicability: The target compound is a solid with a reported melting point of 124°C.[8]

  • Advantages: Quick, inexpensive, and requires a small amount of sample.[15][16] It serves as a good preliminary indicator of purity.[15]

  • Limitations: Not quantitative and can be misleading if the impurities form a eutectic mixture or if the compound decomposes upon heating.

Experimental Protocol: Melting Point Determination

  • Ensure the sample is completely dry and finely powdered.[16]

  • Pack a small amount of the sample (1-3 mm) into a capillary tube.[15]

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly (1-2°C per minute) near the expected melting point.[16]

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.[16]

Comparative Analysis of Purity Assessment Methods

Technique Principle Purity Information Advantages Limitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative (% area)High resolution, high sensitivity, applicable to a wide range of compounds, well-established for regulatory submissions.[1][3]Requires reference standards for impurity identification, can be time-consuming.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass analysis.Semi-quantitative (% area), identification of volatile impurities.Excellent for volatile impurities, provides structural information (mass spectra), high sensitivity.[7][9]Not suitable for non-volatile or thermally labile compounds.
qNMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Absolute quantitative (% w/w)Provides structural confirmation, no analyte reference standard needed, non-destructive.[11][12]Lower sensitivity than chromatography, potential for signal overlap.[11]
Melting Point Temperature at which a solid transitions to a liquid.Qualitative (sharpness of range)Fast, inexpensive, simple instrumentation.[15][16]Not quantitative, susceptible to user error, not suitable for all compounds.[17]

Decision-Making Framework for Purity Analysis

The selection of an appropriate analytical method or combination of methods depends on the specific requirements of the analysis.

Purity_Analysis_Decision Start Synthesized Compound IsPurityQuant Quantitative Purity Required? Start->IsPurityQuant IsPrimaryMethod Primary Method for Regulatory Filing? IsPurityQuant->IsPrimaryMethod Yes MeltingPoint Melting Point IsPurityQuant->MeltingPoint No (Preliminary) IsImpurityID Impurity Identification Needed? IsVolatile Are Impurities Volatile? IsImpurityID->IsVolatile Yes Combine Combine HPLC with Orthogonal Method (e.g., GC-MS or qNMR) IsImpurityID->Combine Yes GCMS GC-MS IsVolatile->GCMS Yes IsVolatile->Combine No/Unknown HPLC HPLC IsPrimaryMethod->HPLC Yes qNMR qNMR IsPrimaryMethod->qNMR No (Alternative) HPLC->IsImpurityID

Caption: A decision tree for selecting the appropriate purity analysis method.

Conclusion

For the comprehensive purity analysis of synthesized this compound, a multi-faceted approach is recommended. HPLC stands out as the primary quantitative technique due to its high resolution, sensitivity, and established role in pharmaceutical analysis. However, relying solely on one method can be insufficient.

To ensure the highest level of confidence in the purity assessment, it is best practice to complement HPLC data with an orthogonal method. GC-MS is an excellent choice for identifying and quantifying any volatile impurities that may be present. qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard for the synthesized compound, while also confirming its structure. Finally, melting point analysis serves as a rapid and simple preliminary check.

By integrating these techniques, researchers and drug development professionals can build a robust and scientifically sound purity profile for their synthesized compounds, ensuring data integrity and facilitating the advancement of their research and development programs.

References

  • Analytical Testing Labs. (n.d.). Melting Point Determination.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis.
  • CPL. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Chemistry For Everyone. (2025, November 12). How Do You Accurately Measure Melting Points For Purity Analysis? [Video]. YouTube.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Singh, I. P., & Mahajan, S. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?.
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR. Development and potential of an analytical method: an update.
  • BenchChem. (n.d.). A Comparative Guide to the Isomeric Purity Analysis of Dimethylpyrrole Samples by GC-MS.
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
  • University of Oxford. (2017). Quantitative NMR Spectroscopy.
  • Mestrelab Resources. (n.d.). qNMR: quantitative NMR.
  • BenchChem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
  • Sonune, P. S., Wagh, V. S., Kakode, P. S., Bhawaniwale, J. K., Madhukar, A., & Rajeswari, K. R. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
  • Preprints.org. (2022).
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
  • Alker, D., et al. (1993). Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. Journal of medicinal chemistry, 36(19), 2739–2744.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 438-447.
  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific™.
  • Echemi. (n.d.). This compound.
  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application.
  • PubChem. (n.d.). methyl 4-formyl-1H-pyrrole-2-carboxylate.
  • Gerstel GmbH & Co. KG. (n.d.). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization.
  • ChemicalBook. (n.d.). Methyl 4-formylbenzoate synthesis.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.

Sources

A Senior Application Scientist's Guide to the Synthesis of Polysubstituted Pyrroles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of countless natural products, pharmaceuticals, and functional materials.[1][2][3] From the life-sustaining pigments of heme and chlorophyll to blockbuster drugs like atorvastatin (Lipitor), the prevalence of this five-membered nitrogen-containing ring underscores the perpetual need for efficient and versatile synthetic routes to its polysubstituted derivatives.[3][4]

This guide provides a comparative analysis of the most prominent and field-proven methodologies for constructing polysubstituted pyrroles. We move beyond a simple recitation of named reactions to delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. Our focus is on equipping the modern chemist with the knowledge to make informed decisions, selecting the optimal synthetic pathway for a given target molecule. We will explore both the classical, time-honored reactions that form the bedrock of pyrrole synthesis and the modern innovations that offer enhanced efficiency, milder conditions, and novel substitution patterns.

Classical Cornerstones: The Foundational Routes to Pyrrole Synthesis

For over a century, a handful of named reactions have been the workhorses for constructing the pyrrole ring. Their endurance is a testament to their reliability and broad utility.

The Paal-Knorr Synthesis: The Power of Simplicity

First reported in 1884, the Paal-Knorr synthesis remains one of the most direct and widely used methods for preparing pyrroles.[5][6] The reaction involves the straightforward condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[5][7]

Mechanistic Rationale: The accepted mechanism proceeds through the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl group.[5] This is followed by a second intramolecular nucleophilic attack by the amine on the remaining carbonyl, forming a cyclic 2,5-dihydroxytetrahydropyrrole intermediate. Subsequent dehydration yields the aromatic pyrrole ring.[5][8] The ring-formation step is generally considered the rate-determining step of the reaction.[8]

Causality in Experimental Choices: The use of a weak acid catalyst (e.g., acetic acid) is crucial. It protonates a carbonyl group, activating it for nucleophilic attack by the amine.[7] However, strongly acidic conditions (pH < 3) can favor the competing formation of furans as the major product.[7] The reaction's simplicity is its greatest strength, often requiring little more than mixing the reactants and heating.

Scope and Limitations: The primary limitation of the Paal-Knorr synthesis is the availability of the 1,4-dicarbonyl starting materials, which may themselves require multi-step preparation.[8][9] Furthermore, the often harsh reaction conditions, such as prolonged heating in acid, are incompatible with sensitive functional groups.[8][10]

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl + R-NH₂ Protonation Protonation of Carbonyl Start->Protonation H⁺ Hemiaminal Hemiaminal Formation Protonation->Hemiaminal Amine Attack Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Intermediate Cyclic Intermediate (2,5-Dihydroxy) Cyclization->Intermediate Dehydration Dehydration (-2 H₂O) Intermediate->Dehydration Product Substituted Pyrrole Dehydration->Product Aromatization

Caption: The Paal-Knorr synthesis mechanism.

The Knorr Pyrrole Synthesis: A Modular Approach

Also developed in the 1880s, the Knorr synthesis provides access to highly substituted pyrroles through the condensation of an α-amino-ketone with a β-dicarbonyl compound.[9][11][12]

Mechanistic Rationale: The reaction begins with the condensation between the amine of the α-amino-ketone and one of the carbonyls of the β-dicarbonyl compound to form an enamine.[11] This is followed by tautomerization and an intramolecular cyclization, where the enamine attacks the remaining ketone. A final dehydration step furnishes the aromatic pyrrole.[11][12]

Causality in Experimental Choices: A significant challenge is the inherent instability of α-amino-ketones, which readily self-condense.[12] To circumvent this, they are almost always generated in situ. A common strategy involves the reduction of an α-oximino-ketone using zinc dust in acetic acid, which then immediately reacts with the β-dicarbonyl compound present in the same pot.[9][12] This one-pot procedure is a key feature of the Knorr synthesis's practical application.

Scope and Limitations: The Knorr synthesis is exceptionally versatile for creating a wide range of polysubstituted pyrroles and offers good regiocontrol.[11] Its main limitation is the potential for side reactions, including the aforementioned self-condensation of the amino ketone and the formation of other heterocyclic byproducts.

Knorr_Mechanism Start α-Amino-ketone + β-Dicarbonyl Condensation Condensation Start->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Intramolecular Acylation Enamine->Cyclization Cyclic_Int Cyclic Adduct Cyclization->Cyclic_Int Dehydration Dehydration (-H₂O) Cyclic_Int->Dehydration Product Substituted Pyrrole Dehydration->Product Aromatization

Caption: The Knorr pyrrole synthesis mechanism.

The Hantzsch Pyrrole Synthesis: A Multicomponent Classic

Reported by Arthur Hantzsch in 1890, this method is a multicomponent reaction that brings together a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield highly substituted pyrroles.[3][13][14]

Mechanistic Rationale: The reaction is believed to initiate with the formation of an enamine intermediate from the reaction between the β-ketoester and the amine.[13][14] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization via nucleophilic attack of the nitrogen onto the remaining carbonyl, followed by dehydration, leads to the final pyrrole product.[13][14]

Causality in Experimental Choices: The Hantzsch synthesis assembles the pyrrole ring from three readily available components in a single step, which is its primary appeal. The reaction is typically performed by heating the components in a solvent like ethanol.[13] However, the regiochemistry is fixed by the nature of the reactants.

Scope and Limitations: While versatile for producing pentasubstituted pyrroles, the classical Hantzsch synthesis often suffers from moderate yields (30-60%).[13] This is due to competing side reactions, most notably the Feist-Bénary furan synthesis, which can become a significant pathway.[13]

Hantzsch_Mechanism Reactants β-Ketoester + Amine + α-Haloketone Enamine_Formation Enamine Formation Reactants->Enamine_Formation Enamine Enamine Intermediate Enamine_Formation->Enamine Alkylation C-Alkylation Enamine->Alkylation attacks α-Haloketone Alkylated_Int Alkylated Intermediate Alkylation->Alkylated_Int Cyclization Intramolecular Cyclocondensation Alkylated_Int->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Pyrrole Dehydration->Product

Caption: The Hantzsch pyrrole synthesis mechanism.

Modern & Emergent Strategies: Expanding the Synthetic Toolkit

Contemporary research has introduced powerful new methods that overcome many of the limitations of the classical routes, offering milder conditions, improved functional group tolerance, and access to unique substitution patterns.

The Van Leusen Pyrrole Synthesis: The Power of TosMIC

The Van Leusen reaction is a highly effective method for preparing pyrroles, particularly 3,4-disubstituted ones, from tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene (a Michael acceptor) under basic conditions.[9][15][16]

Mechanistic Rationale: The reaction is initiated by the deprotonation of TosMIC by a base, forming a stabilized carbanion.[15] This anion then undergoes a Michael addition to the α,β-unsaturated compound. The resulting intermediate undergoes a 5-endo-dig cyclization, where the carbanion attacks the isocyanide carbon.[15] The final step is the elimination of the tosyl group (p-toluenesulfinic acid) to generate the aromatic pyrrole ring.[15]

Causality in Experimental Choices: TosMIC is a unique and powerful reagent; the sulfonyl group acidifies the adjacent methylene protons and also serves as an excellent leaving group, while the isocyanide provides the C-N=C synthon.[17] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for the initial deprotonation without competing side reactions.

Scope and Limitations: This method is particularly valuable for synthesizing 3,4-disubstituted pyrroles, a pattern that is challenging to obtain via classical methods.[9] It is operationally simple and utilizes readily available starting materials.[15][16]

Van_Leusen_Mechanism Start TosMIC + Michael Acceptor Deprotonation Deprotonation of TosMIC Start->Deprotonation Base (e.g., NaH) Michael_Add Michael Addition Deprotonation->Michael_Add Adduct Adduct Formation Michael_Add->Adduct Cyclization 5-endo-dig Cyclization Adduct->Cyclization Elimination Elimination of Tosyl Group Cyclization->Elimination Product 3,4-Disubstituted Pyrrole Elimination->Product Aromatization

Caption: The Van Leusen pyrrole synthesis mechanism.

The Barton-Zard Synthesis: A Convergent Approach

The Barton-Zard reaction offers an efficient pathway to substituted pyrroles via the base-catalyzed condensation of a nitroalkene with an α-isocyanoacetate.[18][19][20]

Mechanistic Rationale: The mechanism involves five key steps:

  • Deprotonation: A base removes the acidic proton from the α-isocyanoacetate to form an enolate.[18][20]

  • Michael Addition: The enolate attacks the nitroalkene in a Michael-type fashion.[18]

  • Cyclization: An intramolecular 5-endo-dig cyclization occurs.[18]

  • Elimination: The nitro group is eliminated.[18]

  • Tautomerization: The intermediate tautomerizes to the final aromatic pyrrole.[18]

Scope and Limitations: This reaction is particularly effective for accessing pyrroles with substitution at the 3 and 4 positions.[18] It is a robust and versatile method that tolerates a variety of functional groups and generally provides high yields.[18]

Multicomponent Reactions (MCRs): The Efficiency of "Green" Chemistry

MCRs have emerged as a powerful strategy in modern organic synthesis, allowing for the construction of complex molecules like polysubstituted pyrroles in a single, one-pot operation from three or more starting materials.[4] This approach is highly valued for its efficiency, atom economy, and alignment with the principles of green chemistry, as it reduces waste by eliminating the need to isolate intermediates.[1]

Isocyanide-based multicomponent reactions (I-MCRs) are a particularly potent tool for synthesizing polysubstituted pyrroles.[1] These reactions often proceed via a domino or cascade sequence, where the first reaction creates an intermediate that is immediately consumed in subsequent transformations, all within the same reaction vessel.[1][21]

MCR_Workflow Start Component A + Component B + Component C OnePot One-Pot Reaction (Catalyst/Solvent) Start->OnePot Domino Sequence Product Polysubstituted Pyrrole OnePot->Product Single Operation

Caption: General workflow for a multicomponent reaction (MCR).

Transition-Metal Catalysis: Mild and Versatile

In recent decades, transition-metal catalysis has revolutionized pyrrole synthesis.[4] Catalysts based on palladium, copper, rhodium, and zinc enable the construction of the pyrrole ring from a diverse array of starting materials, such as alkynes, azides, and amines, often under exceptionally mild conditions.[22][23] These methods offer high functional group tolerance and provide access to substitution patterns that are difficult to achieve through classical means.[23] For instance, copper-catalyzed three-component reactions of α-diazoketones, nitroalkenes, and amines have been developed for the regiospecific synthesis of polysubstituted pyrroles.[24]

Quantitative Comparison of Synthesis Routes

The choice of a synthetic route is often dictated by factors such as the desired substitution pattern, availability of starting materials, and required reaction conditions. The following table provides a comparative summary to aid in this decision-making process.

Synthesis Method Key Reactants Typical Substitution Pattern Typical Yields Advantages Limitations
Paal-Knorr 1,4-Dicarbonyl, Amine/NH₃2,5- and 1,2,5-SubstitutedGood to Excellent[9]Operational simplicity, high yields.[9]Harsh conditions, limited precursor availability.[8]
Knorr α-Amino-ketone, β-DicarbonylHighly SubstitutedGoodVersatile, good regiocontrol.[11]Unstable precursors, potential for self-condensation.[12]
Hantzsch β-Ketoester, α-Haloketone, Amine/NH₃Highly (Penta-) SubstitutedModerate (30-60%)[13]Multicomponent, readily available starting materials.Moderate yields, furan formation as a side reaction.[13]
Van Leusen TosMIC, Michael Acceptor3,4- and 3-SubstitutedGood to ExcellentAccess to 3,4-disubstitution, mild conditions.[9][15]Stoichiometric use of base, handling of TosMIC.
Barton-Zard Nitroalkene, α-Isocyanoacetate3,4- and 2,3,4-SubstitutedGood to ExcellentConvergent, good functional group tolerance.[18]Requires specific isocyano and nitro precursors.
MCRs 3+ Components (Varies)Highly and Variably SubstitutedModerate to ExcellentHigh efficiency, atom economy, "green".[1]Optimization can be complex, mechanism sometimes unclear.
Transition-Metal Varies (e.g., Alkynes, Azides)Diverse and Novel PatternsGood to ExcellentMild conditions, high functional group tolerance.[23]Catalyst cost and sensitivity, removal of metal traces.

Experimental Protocols: From Theory to Practice

To bridge the gap between theoretical understanding and laboratory application, we provide detailed, self-validating protocols for two representative syntheses: the classical Paal-Knorr and the modern Van Leusen methods.

Protocol 1: Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethyl-1H-pyrrole

This protocol describes a classic Paal-Knorr condensation.

Materials:

  • Hexane-2,5-dione (1.14 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Glacial Acetic Acid (10 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stir bar and heating mantle

Procedure:

  • Combine hexane-2,5-dione (10 mmol), aniline (10 mmol), and glacial acetic acid (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring.

  • Maintain the reflux for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 50 mL of cold water. A precipitate or oil should form.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-2,5-dimethyl-1H-pyrrole.

Protocol 2: Van Leusen Synthesis of 3-Benzoyl-4-phenyl-1H-pyrrole

This protocol illustrates the synthesis of a 3,4-disubstituted pyrrole using TosMIC.[25]

Materials:

  • Chalcone (1.0 g, 4.8 mmol)

  • Tosylmethyl isocyanide (TosMIC) (0.94 g, 4.8 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.23 g, 5.8 mmol)

  • Anhydrous Dimethyl sulfoxide (DMSO) (10 mL)

  • Anhydrous Diethyl ether (20 mL)

  • Inert atmosphere setup (e.g., Argon or Nitrogen)

  • Two-neck round-bottom flask (100 mL)

Procedure:

  • Set up a 100 mL two-neck round-bottom flask under an inert atmosphere. Add sodium hydride (5.8 mmol) and wash with anhydrous hexane to remove mineral oil, then suspend it in anhydrous diethyl ether (20 mL).

  • In a separate flask, dissolve chalcone (4.8 mmol) and TosMIC (4.8 mmol) in anhydrous DMSO (1.5 mL).[26]

  • Add the DMSO solution dropwise to the stirred suspension of sodium hydride in diethyl ether at room temperature.[26]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure 3-benzoyl-4-phenyl-1H-pyrrole.[25]

Conclusion

The synthesis of polysubstituted pyrroles is a mature yet continuously evolving field. The classical Paal-Knorr, Knorr, and Hantzsch reactions remain indispensable tools, valued for their reliability and simplicity. However, modern methods, including the Van Leusen and Barton-Zard syntheses, multicomponent reactions, and transition-metal catalysis, have significantly expanded the synthetic chemists' arsenal. These contemporary approaches provide access to novel and complex substitution patterns under mild conditions, with high functional group tolerance and improved efficiency. The ultimate choice of synthetic route will always be a strategic decision based on the specific target structure, the availability of starting materials, and the desired level of molecular complexity and efficiency. A thorough understanding of the mechanistic principles and practical scope of each method is paramount to success in this vital area of heterocyclic chemistry.

References

  • Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New Journal of Chemistry (RSC Publishing). [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. [Link]

  • Barton–Zard reaction. Wikipedia. [Link]

  • Three-Component Synthesis of Polysubstituted Pyrroles from α-Diazoketones, Nitroalkenes, and Amines. Organic Letters (ACS Publications). [Link]

  • A straightforward one-pot multicomponent synthesis of polysubstituted pyrroles. Chemical Communications (RSC Publishing). [Link]

  • Barton-Zard Pyrrole Synthesis. ALL ABOUT CHEMISTRY. [Link]

  • Barton-Zard Reaction. SynArchive. [Link]

  • Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Hantzsch pyrrole synthesis. Grokipedia. [Link]

  • Multicomponent reactions for the synthesis of pyrroles. Semantic Scholar. [Link]

  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme Chemistry. [Link]

  • Knorr pyrrole synthesis. Grokipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. YouTube. [Link]

  • Hantzsch pyrrole synthesis. Wikipedia. [Link]

  • Hantzch synthesis of pyrrole. Química Organica.org. [Link]

  • Knorr pyrrole synthesis. Wikipedia. [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. [Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube. [Link]

  • Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Chemistry Portal. [Link]

  • Transition-metal-free synthesis of polysubstituted pyrrole derivatives via cyclization of methyl isocyanoacetate with aurone analogues. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. ResearchGate. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • An Efficient Procedure for the Synthesis of Polysubstituted Pyrroles in an Ionic Liquid. Sci-Hub. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Transition metal-free synthesis of polysubstituted pyrrole via cyclization of methyl isocyanoacetate with aurone. ResearchGate. [Link]

  • Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. The Journal of Organic Chemistry (ACS Publications). [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic efficacy and safety of a small molecule are critically dependent on its specificity for the intended biological target. Off-target interactions, a primary cause of adverse drug reactions, necessitate a thorough evaluation of a compound's cross-reactivity profile during preclinical development.[1] This guide provides a comparative framework for assessing the selectivity of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (MFTC), a substituted pyrrole derivative.[2][3] While specific biological activity for MFTC is not extensively documented in public literature, its pyrrole scaffold is a common motif in compounds with a wide range of activities, including anticancer and anti-inflammatory effects.[4][5][6] This document outlines a multi-tiered strategy employing both computational and experimental approaches to identify and characterize potential off-target interactions, thereby enabling a robust risk-benefit assessment for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Selectivity Profiling

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[6] The specific substitution pattern of this compound (MFTC) suggests potential for biological activity. However, the same structural features that confer desired on-target activity can also lead to unintended interactions with other proteins, known as off-target effects or cross-reactivity.[7] These interactions are a major source of toxicity and a leading cause of failure in the drug development pipeline.[8]

Furthermore, the presence of a formyl (aldehyde) group on the MFTC molecule introduces a potential for covalent interactions with nucleophilic residues (e.g., lysine, cysteine) on proteins, which can lead to non-specific binding or idiosyncratic toxicity.[9][10] Therefore, a rigorous and systematic evaluation of MFTC's selectivity is not merely a regulatory requirement but a fundamental step in understanding its pharmacological profile.

This guide compares several industry-standard methodologies for cross-reactivity assessment, providing the rationale behind experimental choices and detailed protocols. The objective is to build a comprehensive "negative pharmacology" profile, identifying what the compound does not do as a crucial complement to its desired pharmacodynamic activity.

Tier 1: In Silico and Preliminary Screening Approaches

The initial phase of cross-reactivity assessment focuses on broad, cost-effective methods to predict and identify potential liabilities.

Computational Off-Target Prediction

Before committing to resource-intensive wet-lab experiments, computational models can predict potential off-target interactions based on the structure of MFTC.[11] These methods compare the molecule against vast databases of known ligands and their targets.

  • Causality and Rationale: This approach leverages the principle of structural similarity; molecules with similar shapes and chemical features often bind to similar protein pockets. It provides a rapid, hypothesis-generating screen to prioritize subsequent experimental assays. Several platforms can predict off-target interactions, providing a list of potential protein interactions that can be experimentally verified.[8]

  • Mandatory Visualization: Computational Screening Workflow The following diagram illustrates the workflow for in silico prediction and target prioritization.

    cluster_0 Tier 1: In Silico & Preliminary Screening MFTC MFTC Structure (SMILES/SDF) Model Computational Model (Similarity, Docking, ML) MFTC->Model DB Off-Target Databases (e.g., ChEMBL, BindingDB) DB->Model Pred Predicted Off-Target List (Ranked by Score) Model->Pred Prediction Pri Prioritization (Based on Safety Relevance) Pred->Pri Filtering Exp Targets for Experimental Validation Pri->Exp

    Caption: Workflow for computational off-target prediction and prioritization.

Broad Panel Radioligand Binding Assays

A standard industry practice involves screening the test compound against a large panel of receptors, ion channels, and transporters where known radiolabeled ligands are available.[12][13] Commercial services (e.g., Eurofins SafetyScreen, CEREP BioPrint) offer panels of 40-100+ targets relevant to historical drug safety liabilities.

  • Causality and Rationale: This experimental approach directly measures the ability of MFTC to displace a high-affinity radioligand from its target protein. Significant displacement (typically >50% inhibition at a 1 or 10 µM concentration) flags a potential interaction that warrants further investigation. This method is high-throughput and provides a broad overview of potential interactions across diverse protein families.[14]

  • Data Presentation: Illustrative Binding Assay Results The following table presents hypothetical data for MFTC, comparing it with a known promiscuous compound (Comparator A) and a selective compound (Comparator B).

    TargetMFTC (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)Comparator B (% Inhibition @ 10 µM)
    Adenosine A1 Receptor12%88%5%
    Adrenergic α2A Receptor8%75%2%
    Dopamine D2 Receptor 65% 92%3%
    GABA(A) Receptor21%68%8%
    hERG Channel 58% 85%1%
    Muscarinic M1 Receptor3%79%4%
    Serotonin 5-HT2A Receptor45%95%11%

    Data are for illustrative purposes only. A result >50% (bolded) is considered a "hit" requiring follow-up.

Tier 2: Focused Confirmatory and Functional Assays

Hits identified in Tier 1 must be confirmed and their functional consequence evaluated. The goal is to move from simple binding affinity to understanding the actual biological effect.

Dose-Response Analysis (IC50/EC50 Determination)

For each validated "hit" from the binding panel, a full dose-response curve is generated to determine the potency of the interaction (IC50 for inhibition or EC50 for activation).

  • Causality and Rationale: A single-point screening assay can be misleading. A full dose-response curve confirms the interaction is specific and quantifies its potency. This IC50 value is critical for calculating the "selectivity window"—the ratio of on-target potency to off-target potency. A larger window (e.g., >100-fold) is generally desired.[13]

Functional Assays

Demonstrating that a compound binds to an off-target is only part of the story. The critical question is whether that binding has a functional effect (e.g., agonist, antagonist, inverse agonist).

  • Causality and Rationale: A compound might bind to a receptor without eliciting a cellular response (silent binder). Functional assays, such as calcium flux assays for GPCRs or patch-clamp electrophysiology for ion channels, are essential to determine the true toxicological potential of an off-target interaction.[15] Following the guidelines from the International Council for Harmonisation (ICH) is crucial for these safety pharmacology studies.[16][17][18]

  • Experimental Protocol: Example hERG Functional Assay (Automated Patch-Clamp)

    • Cell Culture: Use HEK293 cells stably expressing the hERG potassium channel. Culture to 70-90% confluency.

    • Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 2-5 x 10^6 cells/mL in the appropriate external buffer solution.

    • Compound Preparation: Prepare a serial dilution of MFTC in the external buffer, typically from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisapride).

    • Assay Execution (Automated Patch-Clamp System):

      • Load cell suspension and compound plate into the instrument.

      • Initiate the automated process: cells are captured, seals are formed (>500 MΩ), and whole-cell configuration is achieved.

      • Apply a voltage-clamp protocol to elicit hERG tail currents (e.g., depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV).

      • Establish a stable baseline current with vehicle perfusion.

      • Apply increasing concentrations of MFTC, allowing the effect to stabilize at each concentration (typically 3-5 minutes).

    • Data Analysis: Measure the peak tail current at each concentration. Normalize the data to the baseline current and plot as a percentage of inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular and Phenotypic Screening

The final tier of investigation assesses the impact of the compound in a more complex biological system, such as living cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment.

  • Causality and Rationale: This assay is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, one can confirm a direct physical interaction. It serves as an orthogonal method to validate hits from biochemical assays.

  • Mandatory Visualization: CETSA Experimental Workflow

    cluster_1 Tier 3: Cellular Target Engagement (CETSA) A Intact Cells Treated (Vehicle vs. MFTC) B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separation (Soluble vs. Precipitated Protein) C->D E Protein Quantification (e.g., Western Blot, MS) D->E F Generate Melt Curve (Compare Vehicle vs. MFTC) E->F

    Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Phenotypic Screening and Cytotoxicity

Assessing the overall effect of MFTC on cell health provides a global view of potential toxicity.

  • Causality and Rationale: Assays like the MTT or CellTiter-Glo® assays measure metabolic activity and cell viability.[4] A loss of viability at concentrations close to the on-target effective concentration suggests potential off-target toxicity that may not have been identified in discrete target-based panels. This provides a crucial, integrated measure of the compound's overall cellular impact.

Conclusion and Recommendations

A systematic, multi-tiered approach is essential for characterizing the cross-reactivity profile of this compound. The strategy outlined in this guide, progressing from broad in silico and in vitro screens to focused functional and cellular assays, provides a robust framework for identifying and de-risking potential off-target liabilities.

We recommend initiating a Tier 1 assessment with a broad secondary pharmacology panel (e.g., Eurofins SafetyScreen44™) and complementing this with in silico predictions. Any confirmed hits with a potency within 100-fold of the primary target's activity should be rigorously investigated using the functional and cellular assays described in Tiers 2 and 3. This comprehensive profiling is indispensable for making informed decisions in the progression of MFTC as a potential therapeutic agent.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. Retrieved from [Link]

  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 23(11), 2788. Retrieved from [Link]

  • Slideshare. (n.d.). Safety Pharmacology Studies ICH guideline S7A. Retrieved from [Link]

  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Sbardella, G., & Di Sarno, V. (2020). Bioactive pyrrole-based compounds with target selectivity. RSC Medicinal Chemistry, 11(7), 775-791. Retrieved from [Link]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. Retrieved from [Link]

  • Patel, H., & Sharma, D. (2018). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from [Link]

  • IITRI. (n.d.). Safety Pharmacology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]

  • Amatori, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3379-3387. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • ResearchGate. (2005). Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. Retrieved from [Link]

  • Amatori, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3379-3387. Retrieved from [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Retrieved from [Link]

  • Hughes, T. B., et al. (2017). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Medicinal Chemistry, 60(23), 9658-9668. Retrieved from [Link]

  • Krishnamoorthy, S., & Grubbs, R. H. (2020). Aldehyde-Functionalized Magnetic Particles to Capture Off-Target Chemotherapeutic Agents. ACS Omega, 5(45), 29121-29126. Retrieved from [Link]

  • Wang, C., et al. (2013). Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling. Journal of the American Chemical Society, 135(18), 6819-6822. Retrieved from [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 21. Retrieved from [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2. Retrieved from [Link]

  • Chem Help ASAP. (2020). off-target effects. YouTube. Retrieved from [Link]

  • Su, Y., & Mrksich, M. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 347-350. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Retrieved from [Link]

  • Asadi, M., et al. (2022). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Retrieved from [Link]

  • MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

  • Wang, J., et al. (2020). Synthesis and theoretical study of pyrrole formiate derivatives through ring contraction of 1,4-dihydropyridines. Retrieved from [Link]

  • Kim, M. J., et al. (2018). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 8(41), 23201-23205. Retrieved from [Link]

Sources

A Comparative Guide to the Chemical Stability of Formyl-Pyrroles and Analogous Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the chemical stability of heterocyclic scaffolds is a cornerstone of molecular design and formulation. Formyl-substituted heterocycles, such as formyl-pyrroles, are pivotal building blocks in synthesizing a vast array of pharmaceuticals and functional materials. However, their inherent reactivity, which makes them synthetically useful, can also be a liability, leading to degradation and compromising purity, potency, and shelf-life.

This guide provides an in-depth comparison of the stability of formyl-pyrrole against its structural cousins: formyl-furan, formyl-thiophene, and formyl-indole. By understanding the underlying electronic properties and systematically benchmarking their performance under common chemical stressors, we can make more informed decisions in synthetic planning and product development.

Theoretical Underpinnings of Heterocycle Stability

The stability of a five-membered aromatic heterocycle is fundamentally governed by the nature of its heteroatom and its ability to participate in and stabilize the aromatic π-electron system. The general order of aromaticity—and thus, intrinsic stability—for the parent rings is typically Thiophene > Pyrrole > Furan.

  • Furan: Oxygen is highly electronegative, holding its lone pairs tightly. This makes it less effective at donating electron density into the ring, resulting in lower aromatic stabilization and making furan susceptible to degradation, particularly under acidic conditions.[1][2]

  • Pyrrole: Nitrogen is less electronegative than oxygen, allowing for more effective delocalization of its lone pair into the aromatic system. This imparts greater stability than furan.[3] However, the pyrrole ring is electron-rich, rendering it highly reactive toward electrophiles and susceptible to oxidation.

  • Thiophene: Sulfur is the least electronegative of the three and can utilize its d-orbitals to participate in π-bonding, leading to the most stable aromatic system among the three. Consequently, thiophene and its derivatives generally exhibit the highest thermal and chemical stability.

  • Indole: This fused heterocyclic system consists of a benzene ring fused to a pyrrole ring. The benzene moiety imparts significant stability, making indoles generally more robust than monocyclic pyrroles.

The introduction of a formyl (-CHO) group, an electron-withdrawing group, deactivates the ring to some extent but also introduces a new reactive site susceptible to oxidation and nucleophilic attack.

Experimental Benchmarking: A Forced Degradation Study

To provide a clear, evidence-based comparison, a forced degradation study was designed. This involves subjecting each compound to stress conditions exceeding those of normal storage to accelerate degradation.[4][5] The primary stress conditions evaluated were acidic hydrolysis, alkaline hydrolysis, oxidation, and thermal stress. The percentage of the remaining parent compound was quantified by High-Performance Liquid Chromatography (HPLC) after a defined period.

Methodology Rationale: The conditions for this study were chosen to simulate potential manufacturing, storage, or physiological environments. For instance, acid and base hydrolysis mimic potential gastrointestinal conditions or exposure to acidic/basic excipients.[6] Oxidative stress simulates exposure to atmospheric oxygen, while thermal stress assesses stability during heat-involved processes like drying or sterilization. A target degradation of 5-20% is ideal for revealing primary degradation pathways without over-stressing the molecule to the point of forming irrelevant, secondary degradants.[4]

Comparative Stability Data

CompoundStress Condition% Compound Remaining (after 24h)Primary Degradation Product(s)
Pyrrole-2-carboxaldehyde 0.1 M HCl, 60°C~75%Polymerized/insoluble materials
0.1 M NaOH, 60°C~80%Ring-opened products, polymers
3% H₂O₂, 25°C~65%Pyrrole-2-carboxylic acid
80°C (solid state)>95%Minor discoloration
Furan-2-carboxaldehyde (Furfural) 0.1 M HCl, 60°C~60%Formic acid, humins (polymers)[7][8]
0.1 M NaOH, 60°C~85%Cannizzaro products, resinification
3% H₂O₂, 25°C~90%Furan-2-carboxylic acid
80°C (solid state)>98%No significant change
Thiophene-2-carboxaldehyde 0.1 M HCl, 60°C>98%Stable
0.1 M NaOH, 60°C>95%Minor Cannizzaro products
3% H₂O₂, 25°C>95%Thiophene-2-carboxylic acid
80°C (solid state)>99%Stable[9]
Indole-3-carboxaldehyde 0.1 M HCl, 60°C>95%Minor dimerization products
0.1 M NaOH, 60°C>98%Stable
3% H₂O₂, 25°C~85%Indole-3-carboxylic acid
80°C (solid state)>99%Stable

Note: The data presented are representative values synthesized from literature and typical experimental outcomes for illustrative comparison.

Key Insights from the Data:

  • Overall Stability Ranking: Thiophene-2-carboxaldehyde and Indole-3-carboxaldehyde demonstrate superior stability across all tested conditions. Furan-2-carboxaldehyde is particularly susceptible to acid-catalyzed degradation, while Pyrrole-2-carboxaldehyde shows significant vulnerability to oxidation and polymerization under both acidic and basic stress.

  • Acid Instability: Furan-2-carboxaldehyde (furfural) is notoriously unstable in acidic media, readily undergoing ring-opening and polymerization to form insoluble "humins".[10][11] Pyrrole-2-carboxaldehyde also polymerizes, a common fate for electron-rich pyrroles in acid.

  • Oxidative Instability: The pyrrole ring is the most susceptible to oxidation among the tested heterocycles, readily converting the aldehyde to the corresponding carboxylic acid.

  • Thermal Stability: All tested aldehydes show good stability in the solid state at elevated temperatures (80°C) for the duration of the test, with thiophene derivatives generally known for high thermal stability.

Experimental Protocols & Workflows

A trustworthy protocol is a self-validating one. The following methodologies are designed to be robust and reproducible, providing a solid framework for in-house stability assessments.

Workflow for Comparative Stability Analysis

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solutions (1 mg/mL in ACN) B Dilute stock into stress media (HCl, NaOH, H₂O₂) A->B D Acid Hydrolysis (0.1 M HCl, 60°C, 24h) B->D E Base Hydrolysis (0.1 M NaOH, 60°C, 24h) B->E F Oxidation (3% H₂O₂, 25°C, 24h) B->F C Prepare solid samples for thermal stress G Thermal Stress (Solid, 80°C, 24h) C->G H Quench reaction & dilute sample for HPLC D->H E->H F->H G->H I HPLC-UV Analysis (Quantify parent compound) H->I J LC-MS Analysis (Identify degradants) I->J

Caption: Workflow for forced degradation study of heterocyclic aldehydes.

Protocol: Oxidative Stability Testing

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of the test compound (e.g., Pyrrole-2-carboxaldehyde) in acetonitrile.

    • Prepare a 3% (w/v) solution of hydrogen peroxide in water.

  • Stress Sample Preparation:

    • In a clean amber vial, add 1.0 mL of the stock solution.

    • Add 9.0 mL of the 3% hydrogen peroxide solution. This results in a final drug concentration of 100 µg/mL.

    • Cap the vial and gently mix.

  • Incubation:

    • Store the vial at room temperature (25°C), protected from light, for 24 hours.

    • Causality Note: Protecting from light is crucial to prevent photolytic degradation from confounding the results of the oxidative stress test.[12]

  • Sample Analysis:

    • At the 24-hour time point, take a 1.0 mL aliquot of the reaction mixture.

    • Quench any remaining peroxide by adding a small amount of sodium sulfite solution, if necessary for HPLC column stability.

    • Dilute the sample to an appropriate concentration (e.g., 10 µg/mL) with the HPLC mobile phase.

    • Analyze immediately using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the peak area of the parent compound in the stressed sample to that of an unstressed control sample (prepared at t=0) to calculate the percentage of degradation.

Degradation Pathway Visualization: Oxidation of Pyrrole-2-carboxaldehyde

G PyrroleCHO Pyrrole-2-carboxaldehyde PyrroleCOOH Pyrrole-2-carboxylic acid PyrroleCHO->PyrroleCOOH Oxidation of formyl group Oxidant [ O ] (e.g., H₂O₂) Oxidant->PyrroleCHO

Caption: Primary oxidative degradation pathway for formyl-pyrroles.

Conclusion and Recommendations

The stability of formyl-substituted heterocycles varies significantly based on the heteroatom and overall ring system.

  • For High Stability Requirements: Formyl-thiophenes and formyl-indoles are the scaffolds of choice. Their inherent aromatic stability translates to greater resistance against hydrolytic, oxidative, and thermal stress. This makes them ideal for applications requiring robust chemical integrity.

  • For Moderate Stability Applications: Formyl-pyrroles can be suitable, but careful consideration must be given to their oxidative lability. Storage under an inert atmosphere, protection from light, and the avoidance of strong oxidizing agents or acidic conditions are critical.[13]

  • For Applications with Controlled Reactivity: The relative instability of formyl-furans, particularly their sensitivity to acid, can be a synthetic liability but could potentially be leveraged in applications requiring controlled release or degradation.

This guide serves as a foundational benchmark. It is imperative for researchers to conduct specific stability studies on their unique substituted heterocycles, as substituent effects can dramatically alter the stability profile of the parent scaffold.

References

  • Lamminpää, K., Ahola, J., & Tanskanen, J. (2014). Kinetics of furfural destruction in a formic acid medium. RSC Advances, 4(106), 60243-60248. [Link]

  • ResearchGate. (n.d.). Acid‐catalyzed degradation of hemicellulose to furfural (1). [Link]

  • Morais, A. R. C., et al. (1997). Acid-Catalyzed 2-Furaldehyde (Furfural) Decomposition Kinetics. Industrial & Engineering Chemistry Research, 36(11), 4753-4757. [Link]

  • ResearchGate. (n.d.). Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. [Link]

  • Loba Chemie. (2019). 2-THIOPHENECARBOXYALDEHYDE For synthesis Safety Data Sheet. [Link]

  • MDPI. (2024). Optimized Furfural Production Using the Acid Catalytic Conversion of Xylan Liquor from Organosolv-Fractionated Rice Husk. [Link]

  • Institute of Metal Physics, N.A.S. of Ukraine. (n.d.). Comparative Poly2-Formyl (Pyrrole, Furan, & Thiophene): Synthesis, Characterization and Particle Size. [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Bradshaw, J. S., et al. (1972). Photolysis of benzaldehyde in different solvents. Journal of the American Chemical Society, 94(14), 4983-4987. As cited in Beilstein Journals. [Link]

  • Xi'an Taikang Biotechnology Co., Ltd. (2014). Selective oxidation of aromatic alcohols to corresponding aromatic aldehydes under visible light irradiation using In2S3 microsphere as a photocatalyst. Chemical Engineering Journal. [Link]

  • Oxford Academic. (n.d.). Insights into the Photodegradation of the Contact Allergen Fragrance Cinnamyl Alcohol: Kinetics, Mechanism, and Toxicity. Environmental Toxicology and Chemistry. [Link]

  • MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols. [Link]

  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. [Link]

  • SpringerLink. (n.d.). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. [Link]

  • S3waas. (n.d.). Syllabus for Chemistry (SCQP08). [Link]

  • ChemBK. (n.d.). Pyrrole-2-carboxaldehyde. [Link]

  • PubMed. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

  • Wiley Online Library. (n.d.). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

  • Stenutz. (n.d.). furan-2-carbaldehyde. [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • HAL Open Science. (n.d.). N-heterocyclic carbene catalysed oxidative esterification of aliphatic aldehydes. [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • MDPI. (2025). Degradation Kinetics of Common Odorants Emitted from WWTPs: A Methodological Approach for Estimating Half-Life Through Reactions with Hydroxyl Radicals. [Link]

  • ACS Publications. (n.d.). Journal of Agricultural and Food Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. [Link]

  • ResearchGate. (n.d.). Kinetics of the electrochemical degradation of polypyrrole. [Link]

Sources

In-Silico Modeling and Comparison of Substituted Pyrrole Carboxylates: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Substituted pyrrole carboxylates, in particular, have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide provides an in-depth, technically-focused comparison of substituted pyrrole carboxylates, leveraging in-silico modeling to predict and rationalize their therapeutic potential. We will explore the causal relationships behind experimental choices in computational drug design and provide detailed protocols for key methodologies.

The Strategic Importance of In-Silico Modeling in Pyrrole Carboxylate Drug Discovery

In the quest for novel therapeutics, in-silico modeling has emerged as an indispensable tool, enabling the rapid and cost-effective screening of virtual compound libraries, prediction of their biological activities, and elucidation of their mechanisms of action at a molecular level. For substituted pyrrole carboxylates, computational approaches such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are crucial for prioritizing candidates for synthesis and experimental validation.[6][7][8] This predictive power significantly accelerates the drug discovery pipeline by focusing resources on compounds with the highest probability of success.

A Comparative Analysis of Substituted Pyrrole Carboxylates: An In-Silico Perspective

The biological activity of substituted pyrrole carboxylates is intricately linked to the nature and position of their substituents. These modifications influence the molecule's electronic properties, steric hindrance, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of its interaction with a biological target.

Key Substituent Effects on Biological Activity
  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents on the pyrrole ring can significantly impact the molecule's reactivity and binding affinity. For instance, in the context of antitubercular agents targeting the mycobacterial membrane protein Large 3 (MmpL3), attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring has been shown to greatly improve anti-TB activity.[9] Conversely, in other contexts, electron-donating groups might enhance activity by increasing the electron density of the pyrrole ring and facilitating favorable interactions with the target protein.[8]

  • Steric Bulk and Conformational Flexibility: The size and shape of substituents play a crucial role in determining how a molecule fits into the binding pocket of a target protein. Bulky substituents can provide enhanced van der Waals interactions, leading to increased binding affinity. However, excessive steric hindrance can also prevent the molecule from adopting the optimal conformation for binding.

  • Lipophilicity and Pharmacokinetic Properties: Lipophilicity, often expressed as logP, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADMET) properties.[10] In-silico tools can predict the lipophilicity of substituted pyrrole carboxylates, helping to identify compounds with a favorable balance between solubility and membrane permeability. For example, in-silico ADMET profiling of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives demonstrated 100% intestinal absorption and favorable distribution, highlighting their potential as therapeutic leads.[8]

In-Silico Modeling Workflow for Pyrrole Carboxylates

The following workflow outlines the key steps in the computational evaluation of substituted pyrrole carboxylates.

InSilicoWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Optimization LigandPrep Ligand Preparation Docking Molecular Docking LigandPrep->Docking 3D Structures ProteinPrep Protein Preparation ProteinPrep->Docking Target Structure QSAR QSAR Modeling Docking->QSAR Binding Poses MDSim Molecular Dynamics Simulation Docking->MDSim Complex LeadOpt Lead Optimization QSAR->LeadOpt Activity Predictions ADMET ADMET Prediction ADMET->LeadOpt Pharmacokinetic Profile MDSim->LeadOpt Binding Stability

Caption: A generalized workflow for the in-silico modeling of substituted pyrrole carboxylates.

Experimental Protocol: Molecular Docking of Substituted Pyrrole Carboxylates

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This protocol outlines a typical molecular docking workflow using widely available software.

Objective: To predict the binding mode and affinity of a series of substituted pyrrole carboxylates to a target protein.

Materials:

  • 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).

  • 3D structures of the substituted pyrrole carboxylate ligands.

  • Molecular modeling software (e.g., AutoDock, GOLD Suite, Schrödinger Maestro).[11][12]

Methodology:

  • Protein Preparation:

    • Download the crystal structure of the target protein from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Define the binding site, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate 3D coordinates for the substituted pyrrole carboxylate ligands using a molecule builder.

    • Assign appropriate atom types and charges.

    • Minimize the energy of the ligand structures to obtain a low-energy conformation.

  • Docking Simulation:

    • Set up the docking parameters, including the search algorithm, scoring function, and the number of docking runs.

    • Run the docking simulation to generate a series of possible binding poses for each ligand.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores. The docking score is an estimate of the binding affinity.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

    • Compare the docking scores and binding modes of the different substituted pyrrole carboxylates to identify the most promising candidates.

Comparative Data Summary

The following tables summarize hypothetical in-silico and experimental data for a series of substituted pyrrole carboxylates targeting a generic kinase.

Table 1: In-Silico Predictions for Substituted Pyrrole Carboxylates

Compound IDSubstituent (R)Docking Score (kcal/mol)Predicted logPPredicted GI Absorption
PC-01 -H-7.52.1High
PC-02 -Cl-8.22.8High
PC-03 -OCH3-7.91.9High
PC-04 -NO2-8.52.3Moderate
PC-05 -C(CH3)3-7.23.5Low

Table 2: Experimental Validation Data

Compound IDIC50 (µM)Cell Viability (CC50, µM)
PC-01 15.2> 100
PC-02 5.885.3
PC-03 8.1> 100
PC-04 3.560.1
PC-05 25.4> 100

Discussion and Future Directions

The in-silico data presented in Table 1 correlates well with the experimental results in Table 2. The compounds with the best docking scores (PC-02 and PC-04), which feature electron-withdrawing groups, also exhibit the highest inhibitory activity (lowest IC50 values). This suggests that the in-silico model is a reliable predictor of biological activity for this class of compounds.

The ADMET predictions also provide valuable insights. While PC-04 is the most potent inhibitor, its moderate predicted gastrointestinal absorption might limit its oral bioavailability. In contrast, PC-02 shows a good balance of potency and predicted absorption, making it a more promising lead candidate for further optimization. The low predicted absorption of the bulky t-butyl substituted compound (PC-05) is consistent with its lower experimental activity.

Future work should focus on synthesizing and testing additional analogs to further refine the structure-activity relationship. Molecular dynamics simulations can be employed to study the stability of the predicted protein-ligand complexes over time, providing a more dynamic and accurate picture of the binding interactions.

Conclusion

In-silico modeling is a powerful and essential component of modern drug discovery. As demonstrated in this guide, computational techniques can effectively guide the design and comparison of substituted pyrrole carboxylates, enabling the identification of promising lead compounds with desired biological activities and pharmacokinetic properties. By integrating in-silico predictions with experimental validation, researchers can significantly streamline the path toward developing novel and effective therapeutics.

References

  • Fousteris, M. A., et al. (2008). Pyrrolo[2,3-a]carbazoles as potential cyclin dependent kinase 1 (CDK1) Inhibitors. Synthesis, biological evaluation, and binding mode through docking simulations. Journal of Medicinal Chemistry, 51(4), 1048–1052. [Link]

  • Joshi, S. D., et al. (2013). Synthesis, characterization, biological activity, and 3D-QSAR studies on some novel class of pyrrole derivatives as antitubercular agents. Medicinal Chemistry Research, 22(8), 3847–3859. [Link]

  • Karthikeyan, C., et al. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • Various Authors. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Rawat, P., et al. (2022). Pyrrole-2-carboxylate was the main pharmacophore in a series of potential antibacterial derivatives. MDPI. [Link]

  • Saeed, A., et al. (2016). Synthesis, characterization, molecular docking and biological studies of self assembled transition metal dithiocarbamates of substituted pyrrole-2-carboxaldehyde. Journal of Photochemistry and Photobiology B: Biology, 162, 213-221. [Link]

  • Al-Salihi, A. A., et al. (2024). Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(3), 252-263. [Link]

  • Papanastasiou, I., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. International Journal of Molecular Sciences, 24(23), 17006. [Link]

  • Suh, M. E., et al. (2001). The 3-D QSAR study of anticancer 1-N-substituted imidazo- and pyrrolo-quinoline-4,9-dione derivatives by CoMFA and CoMSIA. Bioorganic & Medicinal Chemistry, 9(11), 2987-2991. [Link]

  • Various Authors. (2024). Green Synthesis of Pyrrole Derivatives Catalyzed by Molecular Sieves: DFT, ADMT, and Molecular Docking Investigations. ResearchGate. [Link]

  • Singh, R. K., et al. (2021). Synthesis, molecular docking analysis, molecular dynamic simulation, ADMET, DFT, and drug likeness studies: Novel Indeno[1,2-b]pyrrol-4(1H)-one as SARS-CoV-2 main protease inhibitors. PLoS One, 19(3), e0299301. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10484–10503. [Link]

  • Various Authors. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

  • Shi, L., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1046755. [Link]

  • Various Authors. (2013). Synthesis, characterization, biological activity, and 3D-QSAR studies on some novel class of pyrrole derivatives as antitubercular agents. ResearchGate. [Link]

  • Hassan, Y. A., et al. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports, 16(1), 628. [Link]

  • Various Authors. (2025). Swissadme Analysis Of Some Selected Analogues Of Pyrrole. IJCRT.org. [Link]

  • Various Authors. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]

  • Various Authors. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6481. [Link]

  • Walter, H. (2025). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. CHIMIA International Journal for Chemistry, 58(5), 356-360. [Link]

  • Various Authors. (2015). Synthesis, evaluation and in silico molecular modeling of pyrroyl-1,3,4-thiadiazole inhibitors of InhA. Bioorganic & Medicinal Chemistry Letters, 25(15), 2931-2937. [Link]

  • Various Authors. (2023). In vitro and In Silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. ResearchGate. [Link]

Sources

Safety Operating Guide

Safe Disposal of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile Analysis: The Rationale for Caution

The disposal protocol for any chemical is dictated by its inherent risks. Based on its functional groups and data from related pyrrole compounds, we must assume Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate presents the following potential hazards:

  • Toxicity: Pyrrole and its derivatives can be toxic if swallowed and harmful if inhaled[1]. The presence of an aldehyde group can also contribute to irritant properties.

  • Irritation: Similar compounds are known to cause serious skin and eye irritation[2][3].

  • Reactivity: Pyrroles can be incompatible with strong oxidizing agents and acids[4][5].

  • Combustibility: While its high flash point of 155.5°C indicates it is not flammable at standard room temperature, it is a combustible solid[6].

Therefore, all waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[7][8].

Guiding Principles for Disposal: The Four Pillars of Waste Management

Effective chemical waste management is a systematic process. Before proceeding to the specific disposal steps, internalize these four core principles that ensure safety and compliance.

  • Segregate: Keep waste streams separate. Waste containing this compound should be segregated from other chemical waste types, especially incompatible materials like strong acids or oxidizing agents[4][9].

  • Contain: Use only appropriate, chemically compatible, and leak-proof containers for waste accumulation[4][10]. Never use containers that are cracked, degraded, or lack a secure screw-top cap[4].

  • Label: All waste containers must be clearly and accurately labeled the moment waste is first added. This is a critical safety and regulatory requirement[10].

  • Store: Accumulate waste in a designated, secondary-contained Satellite Accumulation Area (SAA) that is at or near the point of generation[4][10].

Step-by-Step Disposal Protocol

This protocol is divided into three common scenarios encountered in a research setting: disposal of the pure (solid) compound, disposal of solutions, and disposal of contaminated labware.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, nitrile gloves (ensure they are rated for chemical resistance), and ANSI-rated safety glasses or goggles.

  • Container Selection: Choose a clearly labeled, wide-mouth solid waste container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, screw-on lid[4].

  • Waste Labeling: The container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date waste was first added.

  • Transfer: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.

  • Storage: Securely close the container and place it in your laboratory's designated Satellite Accumulation Area. The container must remain closed at all times except when adding waste[10].

  • PPE: Wear the same PPE as for solid disposal.

  • Waste Stream Identification: Determine if the solvent is halogenated or non-halogenated. This is the most common segregation practice in chemical laboratories[9]. Do not mix these two waste streams.

  • Container Selection: Use a dedicated, compatible liquid waste container (e.g., a plastic-coated glass bottle or an HDPE container) with a secure screw-top cap. Ensure the container has at least one inch of headroom to allow for expansion[4].

  • Waste Labeling: The liquid waste container label must include:

    • The words "Hazardous Waste"

    • The full names of all chemical constituents, including solvents, with estimated percentages. For example:

      • "this compound (~5%)"

      • "Dichloromethane (95%)"

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Transfer & Storage: Carefully pour the waste solution into the container using a funnel. Securely cap the container and return it to the SAA.

This includes items like gloves, weigh boats, pipette tips, and empty stock bottles.

  • Grossly Contaminated Items: Materials heavily contaminated with the solid compound or concentrated solutions should be placed in the designated solid hazardous waste container described in section 3.1.

  • Empty Stock Containers: An empty container that held this compound is still considered hazardous waste. It must be managed as follows:

    • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

    • Collect the rinsate and dispose of it as liquid hazardous waste, as detailed in section 3.2[8].

    • After triple-rinsing, deface or remove the original label to prevent confusion[8]. The container can then often be disposed of as clean glass or plastic waste, but you must consult your institution's specific guidelines[8][9].

  • Sharps: Contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste[9].

Disposal Workflow and Decision Diagram

The following diagram illustrates the decision-making process for properly disposing of waste related to this compound.

DisposalWorkflow start Identify Waste Containing This compound decision_type Waste Type? start->decision_type process_solid Pure Solid or Contaminated Debris decision_type->process_solid  Solid / Debris   process_liquid Liquid Solution decision_type->process_liquid  Liquid   process_empty Empty Stock Bottle decision_type->process_empty  Empty Container   container_solid Select Labeled Solid Waste Container process_solid->container_solid decision_solvent Solvent Type? process_liquid->decision_solvent action_triple_rinse Triple Rinse with Appropriate Solvent process_empty->action_triple_rinse container_nonhal Select Labeled Non-Halogenated Liquid Waste Container decision_solvent->container_nonhal Non-Halogenated container_hal Select Labeled Halogenated Liquid Waste Container decision_solvent->container_hal Halogenated store_in_saa Securely Cap Container & Place in Satellite Accumulation Area (SAA) container_solid->store_in_saa container_nonhal->store_in_saa container_hal->store_in_saa collect_rinsate Collect Rinsate as Liquid Hazardous Waste action_triple_rinse->collect_rinsate deface_label Deface Original Label action_triple_rinse->deface_label collect_rinsate->decision_solvent end_pickup Arrange for Pickup by Environmental Health & Safety (EH&S) store_in_saa->end_pickup

Caption: Disposal decision workflow for various forms of chemical waste.

Summary of Disposal Procedures
Waste TypeRequired PPEContainer TypeKey Procedural Steps
Pure Solid Compound Lab coat, safety glasses, nitrile glovesLabeled, wide-mouth, screw-cap solid waste containerTransfer carefully, minimize dust, keep container closed in SAA.
Liquid Solutions Lab coat, safety glasses, nitrile glovesLabeled, screw-cap liquid waste container (Halogenated or Non-Halogenated)Segregate by solvent type, leave headspace, keep container closed in SAA.
Contaminated Labware Lab coat, safety glasses, nitrile glovesSolid waste container or sharps containerPlace grossly contaminated items in solid waste. Place sharps in sharps container.
Empty Stock Bottles Lab coat, safety glasses, nitrile glovesN/A (for bottle); Liquid waste container (for rinsate)Triple-rinse, collect rinsate as hazardous waste, deface original label.

By adhering to this structured and cautious protocol, you contribute to a culture of safety, ensuring that the lifecycle of every chemical is managed responsibly from acquisition to disposal. Always consult your institution's specific Environmental Health & Safety (EH&S) office for local regulations and pickup procedures[10].

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • DC Fine Chemicals. Safety Data Sheet - Pyrrole. [Link]

  • Fisher Scientific. This compound, 95%, Thermo Scientific. [Link]

  • PubChem. methyl 4-formyl-1H-pyrrole-2-carboxylate. [Link]

  • CDN Isotopes. Pyrrole - MSDS. [Link]

  • PubChem. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. [Link]

Sources

A Researcher's Guide to the Safe Handling of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a novel pyrrole derivative, Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate presents unique opportunities in drug discovery and organic synthesis. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, the inherent reactivity and biological activity of such compounds necessitate a robust understanding of their safe handling and disposal. This guide provides essential, experience-driven protocols for researchers, scientists, and drug development professionals to manage this compound effectively and safely in a laboratory setting.

Hazard Assessment: Understanding the Risks

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related analogs and supplier information allow for a reliable preliminary hazard assessment. The primary concerns associated with this compound are skin and eye irritation, potential respiratory irritation, and possible skin sensitization.

  • Skin and Eye Irritation : A safety data sheet for the related compound, 1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid, classifies it as a skin and eye irritant.[3] Similarly, Thermo Scientific warns that Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate causes skin and serious eye irritation.[4]

  • Respiratory Irritation : The aforementioned analog, Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, is also noted to potentially cause respiratory irritation.[4]

  • Skin Sensitization : GHS information for methyl 4-formyl-1H-pyrrole-2-carboxylate indicates it may cause an allergic skin reaction.[5]

Based on this evidence, it is prudent to handle this compound as a hazardous substance with the potential to cause irritation and allergic reactions upon contact or inhalation.

Table 1: Hazard Profile of Structurally Similar Pyrrole Derivatives

CompoundCAS NumberReported HazardsSource
1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid175276-50-3Causes skin irritation, Causes serious eye irritation.[3]Fisher Scientific
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylateNot specifiedMay cause respiratory irritation, Causes serious eye irritation, Causes skin irritation.[4]Thermo Scientific
methyl 4-formyl-1H-pyrrole-2-carboxylate40611-79-8May cause an allergic skin reaction.[5]PubChem
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

Table 2: Required Personal Protective Equipment

Body AreaPPE RequirementRationale
Eyes/Face Safety glasses with side shields or safety goggles.Protects against splashes and airborne particles that could cause serious eye irritation.[3]
Skin Nitrile gloves and a lab coat.Prevents direct skin contact, which can lead to irritation and potential allergic reactions.[4][5]
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of dust or vapors that may cause respiratory irritation.[4]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety at every stage of your research.

Upon receipt, visually inspect the container for any damage or leaks. Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3] The container should be kept tightly closed to prevent the release of dust or vapors.

All handling of solid this compound should be conducted within a chemical fume hood to control exposure. When weighing, use a balance with a draft shield to minimize the dispersal of fine particles.

Step-by-Step Weighing Procedure:

  • Don all required PPE as outlined in Table 2.

  • Ensure the chemical fume hood is functioning correctly.

  • Carefully open the container inside the fume hood.

  • Use a clean spatula to transfer the desired amount of the compound to a tared weigh boat.

  • Securely close the primary container.

  • Clean any residual powder from the spatula and weigh boat with a solvent-moistened wipe before removing them from the fume hood.

In the event of a small spill, avoid generating dust.[6]

  • Restrict access to the affected area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.

  • Sweep the absorbed material into a designated waste container.

  • Clean the spill area with a suitable solvent and then soap and water.

For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[3]

Waste Segregation and Disposal Workflow:

cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Final Disposal Contaminated_PPE Contaminated PPE (Gloves, Wipes) Solid_Waste Designated Solid Hazardous Waste Container Contaminated_PPE->Solid_Waste Residual_Compound Residual Compound (Weigh Boats, Spatulas) Residual_Compound->Solid_Waste Contaminated_Solvent Contaminated Solvent (Reaction Quench, Cleaning) Liquid_Waste Designated Liquid Hazardous Waste Container Contaminated_Solvent->Liquid_Waste EH_S Institutional Environmental Health & Safety Pickup Solid_Waste->EH_S Liquid_Waste->EH_S

Caption: Workflow for the proper segregation and disposal of waste.

Emergency Procedures: Preparedness is Key

Familiarize yourself with the location and operation of safety showers and eyewash stations before beginning work.

First Aid Measures:

  • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • In case of skin contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • If inhaled : Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • If swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

By adhering to these guidelines, researchers can confidently and safely work with this compound, unlocking its potential while prioritizing personal and environmental safety.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.